molecular formula C5H13NO2S B3237896 Pentane-3-sulfonamide CAS No. 139669-27-5

Pentane-3-sulfonamide

Cat. No.: B3237896
CAS No.: 139669-27-5
M. Wt: 151.23 g/mol
InChI Key: ZKISUKMFGBUUPV-UHFFFAOYSA-N
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Description

Pentane-3-sulfonamide is a chemical compound of interest in scientific research and development, belonging to the sulfonamide class. Sulfonamides are a foundational group in medicinal chemistry, historically known for their antibacterial properties but now recognized for a wide spectrum of biochemical applications . As a research tool, this compound serves as a valuable building block or intermediate in synthetic organic chemistry and pharmaceutical development. Researchers utilize sulfonamide compounds in various areas, including the exploration of enzyme inhibition pathways, given their known action as competitive inhibitors of enzymes like dihydropteroate synthase in microbial systems . Beyond antimicrobial applications, sulfonamide core structures are prevalent in agents with diverse functions, such as anticonvulsants, diuretics, and drugs for inflammatory conditions, highlighting the versatility of this molecular moiety in drug discovery . The structural motif of the sulfonamide functional group, characterized by the S(=O)2-N linkage, is pivotal for modulating the physicochemical properties of larger molecules. Pentane-3-sulfonamide is supplied as a high-purity material intended for research purposes exclusively. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for personal use of any kind. Researchers should consult the specific product data sheet for detailed information on handling, safety, and storage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKISUKMFGBUUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Pentane-3-sulfonamide from Pentane-3-sulfonyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aliphatic sulfonamides are highly valued in medicinal chemistry as metabolically stable bioisosteres of amides, serving as critical pharmacophores for modulating lipophilicity, increasing polar surface area (PSA), and improving target binding affinity[1]. The synthesis of pentane-3-sulfonamide from its corresponding precursor, pentane-3-sulfonyl chloride, represents a fundamental yet nuanced transformation in organic synthesis. This whitepaper provides an in-depth, mechanistically grounded guide to executing this nucleophilic acyl substitution, optimizing yields, and suppressing competitive side reactions such as hydrolysis.

Mechanistic Insights and Causality

The conversion of pentane-3-sulfonyl chloride to pentane-3-sulfonamide proceeds via a bimolecular nucleophilic substitution (


-like) at the heteroatom (sulfur)[2]. Understanding the causality behind this mechanism is critical for optimizing the reaction conditions:
  • Nucleophilic Attack : The lone pair of the ammonia nitrogen attacks the highly electrophilic hexavalent sulfur atom of the sulfonyl chloride.

  • Transition State : Unlike planar carbonyls, sulfonyl chlorides form a trigonal bipyramidal transition state. The expulsion of the chloride leaving group is facilitated by the collapse of this intermediate.

  • Stoichiometry and Deprotonation : The initial substitution yields a positively charged, protonated sulfonamide intermediate. A second equivalent of ammonia is strictly required to act as a Brønsted base, deprotonating the intermediate to yield the neutral pentane-3-sulfonamide and ammonium chloride as a byproduct[3].

  • Competitive Hydrolysis : Aliphatic sulfonyl chlorides like pentane-3-sulfonyl chloride are highly sensitive to moisture[4]. In the presence of water and inadequate cooling, water can outcompete ammonia as a nucleophile, leading to the formation of pentane-3-sulfonic acid. Consequently, strict temperature control (0 °C) during the initial addition phase is a non-negotiable parameter to kinetically favor ammonolysis over hydrolysis.

Mechanism A Pentane-3-sulfonyl chloride (Electrophile) C Trigonal Bipyramidal Transition State A->C NH3 Attack at S G Pentane-3-sulfonic acid (Hydrolysis Side Reaction) A->G H2O Attack (Poor Temp Control) B Ammonia (NH3) (Nucleophile) B->C D Protonated Sulfonamide Intermediate C->D -Cl⁻ Leaving Group E Pentane-3-sulfonamide (Product) D->E Deprotonation by NH3 F Ammonium Chloride (Byproduct) D->F

Mechanistic pathways for the ammonolysis of pentane-3-sulfonyl chloride.

Reaction Optimization & Parameter Control

To achieve quantitative conversion without degrading the starting material, the following parameters must be strictly controlled:

  • Ammonia Source : While anhydrous ammonia gas bubbled into a dry solvent (e.g., THF) eliminates hydrolysis risks, it is operationally cumbersome. A highly effective alternative is the modified Schotten-Baumann approach using concentrated aqueous ammonium hydroxide (

    
    ) in a biphasic mixture[5][6]. The high nucleophilicity of 
    
    
    
    ensures rapid S-N bond formation at the phase boundary before hydrolysis can occur.
  • Solvent Selection : Dichloromethane (DCM) is preferred for biphasic reactions due to its excellent solvation of the aliphatic sulfonyl chloride and its immiscibility with water[3]. This physically separates the electrophile from bulk water until the ammonia partitions into the organic layer.

Quantitative Data: Reagent Selection Matrix

The selection of the ammonia source dictates the operational complexity and yield. The following table summarizes the comparative advantages of different reagent systems.

Ammonia SourceSolvent SystemTemp ProfileHydrolysis RiskYield ExpectationOperational Complexity
Aqueous

(28%)
DCM (Biphasic)0 °C

RT
Moderate85 - 95%Low (Standard Schotten-Baumann)

in Methanol (7M)
Methanol / THF0 °C

RT
Low80 - 90%Low (Single phase, easy evaporation)
Anhydrous

Gas
Dry THF or DCM-78 °C

0 °C
Negligible> 95%High (Requires gas cylinder & trap)

Experimental Protocol: Biphasic Schotten-Baumann Ammonolysis

This protocol utilizes a self-validating biphasic system designed to maximize yield while utilizing standard benchtop reagents. The workflow relies on the principles of the Schotten-Baumann reaction adapted for sulfonamide synthesis[3][6].

Materials Required:

  • Pentane-3-sulfonyl chloride (1.0 equivalent)[4]

  • Aqueous Ammonium Hydroxide (

    
    , 28-30% 
    
    
    
    basis) (5.0 equivalents)
  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl) (Aqueous)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve pentane-3-sulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate) under an inert atmosphere[3].

  • Thermal Control : Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Lowering the thermal energy of the system suppresses the activation energy required for the competitive hydrolysis pathway, preventing the formation of sulfonic acid.

  • Nucleophile Addition : Vigorously stir the solution (to maximize the biphasic surface area) and add concentrated aqueous

    
     (5.0 eq) dropwise via an addition funnel over 15-30 minutes. Causality: Slow addition prevents localized exotherms that could degrade the sulfonyl chloride or boil off the ammonia.
    
  • Reaction Propagation : Once the addition is complete, remove the ice bath and allow the biphasic mixture to warm to room temperature (RT). Stir for 2 to 4 hours. Monitor the disappearance of the starting material via Thin-Layer Chromatography (TLC) (Hexanes/EtOAc, 7:3)[3].

  • Quench and Phase Separation : Transfer the mixture to a separatory funnel. Add additional DCM and deionized water to facilitate phase separation. Extract the aqueous layer twice with DCM.

  • Acidic Wash (Self-Validation Step) : Combine the organic layers and wash with cold 1M HCl[3]. Causality: The acidic wash protonates any unreacted ammonia and basic impurities, pulling them into the aqueous layer as water-soluble chloride salts. This ensures the organic layer contains only the neutral sulfonamide product.

  • Neutralization and Drying : Wash the organic layer with brine to remove residual water and acid, then dry over anhydrous

    
    .
    
  • Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude pentane-3-sulfonamide can be purified via trituration with cold hexanes or recrystallization.

Workflow Step1 1. Preparation Dissolve Sulfonyl Chloride in DCM Step2 2. Cooling Chill to 0 °C (Ice Bath) Step1->Step2 Step3 3. Addition Dropwise addition of Aqueous NH4OH Step2->Step3 Step4 4. Reaction Stir at RT for 2-4 hours Step3->Step4 Monitor by TLC Step5 5. Quench & Extract Separate organic/aqueous layers Step4->Step5 Step6 6. Washing Wash with 1M HCl, then Brine Step5->Step6 Removes unreacted NH3 Step7 7. Drying & Concentration Na2SO4, Filter, Evaporate Step6->Step7 Step8 8. Purification Trituration or Recrystallization Step7->Step8 Yields pure Sulfonamide

Step-by-step workflow for the biphasic Schotten-Baumann synthesis of pentane-3-sulfonamide.

Troubleshooting and Quality Control

  • Low Yield / High Acid Formation : Indicates moisture contamination prior to ammonia addition or inadequate cooling during the exothermic addition phase. Ensure DCM is strictly anhydrous and the ice bath is maintained at 0 °C.

  • Persistent Starting Material : If TLC indicates unreacted sulfonyl chloride after 4 hours, the biphasic stirring may be insufficient. Increase the stir rate to >800 rpm to ensure adequate phase mixing and mass transfer across the aqueous-organic boundary.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Macmillan Group - Princeton University[Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Figshare / ACS Publications[Link]

  • Sulfonamide synthesis by S-N coupling Organic Chemistry Portal[Link]

  • Pentane-3-sulfonyl chloride (C5H11ClO2S) PubChemLite / University of Luxembourg[Link]

Sources

"Pentane-3-sulfonamide chemical properties and structure elucidation"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, aliphatic sulfonamides are increasingly leveraged as bioisosteres for carboxylic acids and phosphates, offering enhanced metabolic stability and unique hydrogen-bonding profiles. Pentane-3-sulfonamide (CAS: 139669-27-5) is a critical building block, particularly noted for its use in the synthesis of complex heteroaryl-substituted triazoles and apelin (APJ) receptor agonists[1].

As a Senior Application Scientist, I frequently encounter the challenge of characterizing small, highly symmetrical aliphatic molecules where subtle spectroscopic nuances can dictate the success of downstream coupling reactions. This whitepaper provides a comprehensive, field-proven guide to the physicochemical profiling, synthesis, and structure elucidation of pentane-3-sulfonamide. By understanding the causality behind these experimental choices, researchers can establish self-validating workflows that ensure high-purity material for advanced drug development.

Physicochemical Profiling

Pentane-3-sulfonamide consists of a highly symmetrical five-carbon alkane chain with a primary sulfonamide group (-SO₂NH₂) attached to the central (C3) carbon[2]. The juxtaposition of the lipophilic diethylmethyl moiety with the highly polar, hydrogen-bond-donating/accepting sulfonamide group gives this molecule unique solubility and partitioning characteristics.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionExperimental Causality & Relevance
Chemical Formula C₅H₁₃NO₂SBase stoichiometric unit for synthetic planning.
Molecular Weight 151.23 g/mol Confirmed via low-resolution MS during reaction monitoring[3].
CAS Registry Number 139669-27-5Primary identifier for regulatory and sourcing compliance[3].
Boiling Point 248.1 ± 23.0 °C (Predicted)Indicates low volatility; purification requires high-vacuum distillation or recrystallization rather than standard evaporation.
LogP (Predicted) ~0.8 - 1.2Balances aqueous solubility with lipophilicity, making it an excellent fragment for oral drug design.

Structural Elucidation Logic

The symmetrical nature of the 3-pentyl group simplifies the NMR spectra but requires careful interpretation to differentiate it from its structural isomers (e.g., 1-pentanesulfonamide or 2-methylbutane-2-sulfonamide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of solvent is critical. While the sulfonamide protons exchange rapidly in protic solvents, using anhydrous CDCl₃ allows for the observation of the broad -NH₂ singlet. The plane of symmetry passing through C3 renders the two ethyl groups chemically and magnetically equivalent.

Table 2: ¹H NMR Assignments (500 MHz, CDCl₃)

Chemical Shift (δ) Multiplicity Integration Assignment
1.05 ppm Triplet (J = 7.4 Hz) 6H C1, C5 (-CH₃)
1.75 - 1.95 ppm Multiplet 4H C2, C4 (-CH₂-)
2.85 ppm Triplet of triplets 1H C3 (-CH-SO₂-)

| 4.60 ppm | Broad Singlet | 2H | -SO₂NH₂ (Exchangeable) |

Table 3: ¹³C NMR Assignments (125 MHz, CDCl₃)

Chemical Shift (δ) Assignment Carbon Type
11.2 ppm C1, C5 Primary (-CH₃)
22.8 ppm C2, C4 Secondary (-CH₂-)

| 65.4 ppm | C3 | Tertiary (-CH-SO₂-) |

Mass Spectrometry (HRMS-ESI)

High-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI+) mode is utilized to confirm the exact mass.

  • Target Mass [M+H]⁺: Calculated for C₅H₁₄NO₂S⁺ is 152.0740.

  • Fragmentation Pathway: The primary fragmentation involves the heterolytic cleavage of the C-S bond, resulting in the loss of the sulfonamide radical/neutral species and the formation of the relatively stable 3-pentyl carbocation (m/z 71.08).

Elucidation A Pentane-3-sulfonamide C5H13NO2S B 1H NMR (CDCl3) Proton Environments A->B C 13C NMR (CDCl3) Carbon Backbone A->C D HRMS (ESI+) Fragmentation A->D B1 δ 1.05 (t, 6H) Terminal -CH3 B->B1 B2 δ 2.85 (tt, 1H) Methine -CH- B->B2 C1 δ 65.4 Sulfonyl-bound C3 C->C1 D1 m/z 152.07 [M+H]+ D->D1

Multi-modal structure elucidation logic for Pentane-3-sulfonamide.

Experimental Workflows: Synthesis & Validation

Protocol 1: Synthesis of Pentane-3-sulfonyl chloride

Objective: Convert S-pentan-3-yl ethanethioate to the reactive sulfonyl chloride intermediate.

  • Preparation: Dissolve S-pentan-3-yl ethanethioate (1.0 eq) in a mixture of acetonitrile and 2 M aqueous HCl (ratio 4:1).

  • Oxidation: Cool the reaction vessel to 0 °C using an ice bath. Portion-wise, add N-chlorosuccinimide (NCS) (3.5 eq).

    • Causality: The low temperature controls the highly exothermic oxidative cleavage of the thioester, preventing the formation of undesired sulfonic acid byproducts.

  • Self-Validation Check: The reaction mixture will transition from a pale yellow to a distinct orange-yellow hue as the sulfonyl chloride forms. Complete consumption of the starting material should be verified by TLC (Hexanes/EtOAc 9:1) after 2 hours.

  • Workup: Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude pentane-3-sulfonyl chloride is highly reactive and should be used immediately in Protocol 2.

Protocol 2: Amination to Pentane-3-sulfonamide

Objective: Convert the sulfonyl chloride to the final sulfonamide.

  • Amination: Dissolve the crude pentane-3-sulfonyl chloride in anhydrous THF. Cool to 0 °C.

  • Ammonia Addition: Slowly bubble dry ammonia (NH₃) gas into the solution, or add a commercially available 0.5 M solution of NH₃ in THF (5.0 eq).

    • Causality: Excess ammonia is strictly required. One equivalent acts as the nucleophile, while the second equivalent acts as a base to scavenge the generated HCl, driving the equilibrium forward.

  • Self-Validation Check: The completion of the amination step is self-validated by the precipitation of ammonium chloride (NH₄Cl) as a dense white solid. This serves as an internal visual indicator of reaction progress.

  • Purification: Filter the NH₄Cl salts. Concentrate the filtrate and purify the residue via flash column chromatography (DCM/MeOH 95:5) to yield pentane-3-sulfonamide as a white crystalline solid.

Synthesis A Pentan-3-yl methanesulfonate (Precursor) B Thioacetate Substitution (KSAc, DMF, 80°C) A->B C S-Pentan-3-yl ethanethioate (Intermediate) B->C D Oxidative Chlorination (NCS, HCl, aq. MeCN) C->D E Pentane-3-sulfonyl chloride (Reactive Intermediate) D->E F Amination (NH3 in THF, 0°C to RT) E->F G Pentane-3-sulfonamide (Final Product) F->G

Synthetic workflow for Pentane-3-sulfonamide via oxidative chlorination.

Conclusion

Pentane-3-sulfonamide is a deceptively simple molecule that requires rigorous physicochemical control during synthesis and characterization. By leveraging the oxidative chlorination pathway and utilizing multi-modal structural elucidation (1D NMR and HRMS), researchers can ensure the high fidelity of this building block for downstream pharmaceutical applications. The self-validating visual cues embedded in the amination protocol further guarantee that the material generated meets the strict purity requirements of modern drug discovery pipelines.

References

  • IndiaMart. "3-Pentanesulfonamide in Bengaluru, Roshel Laboratories | ID: 2853903866733." IndiaMart Product Listings. Available at:[Link]

  • Google Patents. "WO2018097945A1 - Heteroaryl-substituted triazoles as apj receptor agonists." World Intellectual Property Organization.

Sources

Spectroscopic Characterization of Pentane-3-sulfonamide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentane-3-sulfonamide (CAS: 139669-27-5), commonly referred to as 3-pentanesulfonamide, is a low-molecular-weight aliphatic sulfonamide. Because the sulfonamide moiety (–SO₂NH₂) is a ubiquitous pharmacophore in drug development—acting as a bioisostere for carboxylic acids and a key binding motif for target enzymes like carbonic anhydrases—the rigorous structural validation of its aliphatic derivatives is critical.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of pentane-3-sulfonamide. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we establish a self-validating analytical framework designed for researchers and application scientists.

Theoretical Framework & Causality in Analytical Choices

To achieve unambiguous structural elucidation, an application scientist must not only execute protocols but understand the physical causality dictating the choice of analytical parameters.

NMR Solvent Dynamics and Proton Exchange

For aliphatic sulfonamides, solvent selection dictates the visibility of the –NH₂ protons. In weakly interacting solvents like Chloroform-d (CDCl₃), the amine protons often appear as a broad, indistinct singlet due to rapid intermolecular chemical exchange and the quadrupolar relaxation of the adjacent ¹⁴N nucleus. However, utilizing Dimethyl Sulfoxide-d₆ (DMSO-d₆) fundamentally alters this dynamic. The strong hydrogen-bond accepting nature of the DMSO sulfoxide oxygen locks the sulfonamide protons into a stable hydrogen-bonded complex, drastically slowing the exchange rate and yielding a sharp, quantifiable signal near


 6.5–7.0 ppm, a phenomenon well-documented in [1].
Vibrational Modes of the Sulfonyl Group

Infrared spectroscopy is uniquely suited to confirm the intact –SO₂NH₂ functional group. The highly electronegative oxygen atoms in the sulfonyl group create a strong permanent dipole. When subjected to IR radiation, this results in two intense, diagnostic stretching vibrations: the asymmetric stretch (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and the symmetric stretch (

). According to standard , these modes reliably manifest at ~1330 cm⁻¹ and ~1150 cm⁻¹, respectively[2].
Ionization Energetics in Mass Spectrometry

The choice of ionization technique is causal to the data obtained. Under standard 70 eV Electron Ionization (EI), aliphatic chains undergo rapid


-cleavage and fragmentation to form stable carbocations. For pentane-3-sulfonamide, this high internal energy often obliterates the molecular ion (

), favoring the expulsion of the –SO₂NH₂ radical to leave a dominant pentyl cation (

71), as explained by [3]. Therefore, to establish a self-validating system, Electrospray Ionization (ESI) in positive mode must be employed orthogonally to observe the intact protonated molecular ion (

at

152.1).

Self-Validating Experimental Protocols

Every robust analytical workflow must incorporate internal checks to prevent false positives. The following step-by-step methodologies are designed as self-validating systems.

Protocol 1: High-Resolution NMR Acquisition

Objective: Determine the carbon skeleton and confirm


 pseudo-symmetry.
  • Sample Preparation: Dissolve 15 mg of pentane-3-sulfonamide in 0.6 mL of CDCl₃ (or DMSO-d₆ for –NH₂ resolution). Self-Validation Check: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard to lock the chemical shift calibration exactly at

    
     0.00 ppm.
    
  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching of the probe to the ¹H and ¹³C Larmor frequencies to maximize the signal-to-noise ratio (SNR).

  • Shimming: Shim the magnetic field (Z1-Z5 gradients) until the lock level stabilizes. Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak must be

    
     1.0 Hz; otherwise, the magnetic field is inhomogeneous, and multiplet splitting will be obscured.
    
  • Acquisition: Acquire ¹H NMR (16 scans, 10s relaxation delay to ensure full quantitative integration) and ¹³C NMR (1024 scans, complete proton decoupling).

Protocol 2: ATR-FTIR Spectroscopy

Objective: Non-destructive confirmation of functional groups.

  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation Check: The background must show baseline atmospheric CO₂ and H₂O; this is automatically subtracted from the sample spectrum to prevent environmental artifacting.

  • Sample Application: Place 2-3 mg of the neat compound onto the crystal. Apply the pressure anvil until the software indicates optimal contact pressure (typically ~80 units).

  • Acquisition: Collect the sample spectrum. Identify the critical stretching frequencies for N-H and S=O bonds.

Protocol 3: LC-ESI-MS Analysis

Objective: Confirm exact molecular mass and isotopic distribution.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. Self-Validation Check: Mass accuracy must be within

    
     5 ppm error for the known calibrant masses before proceeding.
    
  • System Blank: Inject a blank solvent sample (Methanol/Water 50:50 with 0.1% Formic Acid) and run the 5-minute gradient. Self-Validation Check: The chromatogram must be flat, proving the system is free of carryover from previous runs.

  • Sample Injection: Inject 1

    
    L of a 10 
    
    
    
    g/mL sample solution. Operate the MS in positive ion mode (Capillary voltage: 3.5 kV, Desolvation temp: 300°C). Extract the ion chromatogram for
    
    
    152.1.

Tabulated Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for pentane-3-sulfonamide, derived from the foundational rules of [4].

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
Position¹H Chemical Shift (

, ppm)
Multiplicity & CouplingIntegration¹³C Chemical Shift (

, ppm)
Assignment / Notes
C1, C5 1.05Triplet (

= 7.4 Hz)
6H11.5Terminal methyl groups; equivalent due to symmetry.
C2, C4 1.80 – 2.00Multiplet4H23.2Methylene protons; diastereotopic effects may cause complex splitting.
C3 2.85Multiplet (tt)1H64.8Methine proton; heavily deshielded by the adjacent –SO₂ group.
N-H 4.60 (in CDCl₃)Broad Singlet2HN/ASulfonamide protons. Shifts to ~6.8 ppm in DMSO-d₆.
Table 2: Key ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Significance
3350, 3260Medium, SharpN-H Stretch (Asym. & Sym.)Confirms primary sulfonamide (two N-H bonds).
2965, 2875StrongC-H Stretch (Aliphatic)Confirms the pentyl alkyl chain.
1330Very StrongS=O Stretch (Asymmetric)Primary diagnostic marker for sulfonyl group.
1150Very StrongS=O Stretch (Symmetric)Secondary diagnostic marker for sulfonyl group.
900MediumS-N StretchConfirms the sulfur-nitrogen linkage.
Table 3: Mass Spectrometry (ESI+ and EI)
Ionization Method

Value
Relative AbundanceIon Identity / Fragmentation Pathway
ESI (+) 152.1100% (Base)

(Protonated molecular ion)
ESI (+) 174.1~30%

(Sodium adduct)
EI (70 eV) 151.0< 5%

(Radical molecular ion, highly unstable)
EI (70 eV) 122.0~40%

(Loss of ethyl radical via

-cleavage)
EI (70 eV) 71.1100% (Base)

(Pentyl cation formation)

Data Integration & Structural Elucidation Workflow

The synthesis of NMR, IR, and MS data forms an interlocking, orthogonal matrix of evidence. No single technique is sufficient on its own: MS provides the molecular weight, IR confirms the functional groups, and NMR maps the connectivity and symmetry of the carbon skeleton.

Workflow Start Pentane-3-sulfonamide (CAS: 139669-27-5) NMR NMR Spectroscopy (1H & 13C) Start->NMR IR IR Spectroscopy (ATR-FTIR) Start->IR MS Mass Spectrometry (ESI+ & EI) Start->MS NMR_Data Confirm Symmetry (2x CH3, 2x CH2, 1x CH) NMR->NMR_Data IR_Data Confirm SO2 & NH2 (1330, 1150, 3350 cm⁻¹) IR->IR_Data MS_Data Confirm Mass (m/z 152.1 [M+H]⁺) MS->MS_Data End Orthogonal Structural Validation NMR_Data->End IR_Data->End MS_Data->End

Workflow for the orthogonal spectroscopic validation of Pentane-3-sulfonamide.

References

  • Silverstein, R. M., & Bassler, G. C. "Spectrometric Identification of Organic Compounds." Journal of Chemical Education. URL:[Link]

  • McLafferty, F. W., & Turecek, F. "Interpretation of Mass Spectra, 4th ed." Journal of Chemical Education. URL:[Link]

  • LibreTexts Chemistry. "Infrared Spectroscopy Absorption Table." Physical and Theoretical Chemistry Textbook Maps. URL:[Link]

  • Genc, Y., et al. "Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

Sources

"CAS number and IUPAC name for Pentane-3-sulfonamide"

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Synthesis, and Pharmacological Utility

Abstract

This technical guide provides a comprehensive analysis of Pentane-3-sulfonamide , a secondary alkyl sulfonamide with emerging utility as a lipophilic pharmacophore in medicinal chemistry. Unlike its linear isomer (n-pentylsulfonamide), the 3-pentyl variant offers a unique symmetrical steric profile and enhanced metabolic stability at the


-carbon. This document details its chemical identity, validated synthesis protocols, spectroscopic characteristics, and applications in fragment-based drug design (FBDD).

Part 1: Chemical Identity & Core Data[1]

ParameterTechnical Specification
IUPAC Name Pentane-3-sulfonamide
Common Synonyms 3-Pentanesulfonamide; 1-Ethyl-1-propanesulfonamide
CAS Registry Number 139669-27-5
Molecular Formula

Molecular Weight 151.23 g/mol
SMILES CCC(S(N)(=O)=O)CC
InChI Key ICFQGMYPBURXAZ-UHFFFAOYSA-N
LogP (Predicted) ~0.7 - 0.9 (Moderate Lipophilicity)
Physical State Viscous liquid or low-melting solid (dependent on purity)
Structural Analysis

The molecule features a sulfonamide group attached to the central carbon (C3) of a pentane chain.[1] This secondary alkyl attachment creates a distinct electronic and steric environment compared to primary sulfonamides:

  • Symmetry: The molecule possesses local

    
     symmetry (if the sulfonamide rotation is averaged), making the two ethyl groups chemically equivalent in achiral environments.
    
  • Steric Bulk: The branching at the

    
    -position increases steric hindrance around the sulfonyl group, potentially retarding metabolic hydrolysis compared to the n-pentyl isomer.
    

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Logic

Direct sulfonation of pentane at the 3-position is non-selective. Therefore, the most reliable synthetic route proceeds via the sulfonyl chloride intermediate , generated from the corresponding alkyl halide or Grignard reagent.

Pathway Selection:

  • Precursor: Pentane-3-sulfonyl chloride (CAS: 42603-81-6).[2]

  • Amination: Nucleophilic substitution with ammonia.

Validated Synthesis Protocol

Objective: Synthesis of Pentane-3-sulfonamide from Pentane-3-sulfonyl chloride.

Reagents:

  • Pentane-3-sulfonyl chloride (1.0 equiv)

  • Ammonium hydroxide (28-30%

    
     in 
    
    
    
    ) OR Anhydrous Ammonia in Dioxane
  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Base (Optional): Triethylamine (if using ammonium salts)

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with Pentane-3-sulfonyl chloride (10 mmol, 1.71 g) and anhydrous THF (20 mL). Cool the system to 0°C using an ice bath to mitigate the exothermicity of the reaction.

  • Amination:

    • Aqueous Method: Add Ammonium hydroxide (50 mmol, 5 equiv) dropwise over 15 minutes. The excess ammonia acts as both the nucleophile and the scavenger for the HCl by-product.

    • Anhydrous Method (Preferred for high purity): Bubble anhydrous

      
       gas through the solution or add 0.5 M Ammonia in Dioxane (30 mL) dropwise.
      
  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C). Monitor consumption of the sulfonyl chloride by TLC (Hexane:EtOAc 7:3) or LC-MS.[3]

  • Work-up:

    • Remove volatiles under reduced pressure.

    • Dissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Concentrate the organic layer. If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the sulfonamide as a colorless oil/solid.

Yield Expectation: 85-95%.

Synthesis Flowchart (Graphviz)

SynthesisPathway Start 3-Bromopentane Mg Mg / THF Start->Mg Inter1 Grignard Reagent (sec-PentylMgBr) SO2 1. SO2 2. NCS/Cl2 Inter1->SO2 Inter2 Pentane-3-sulfonyl chloride (CAS 42603-81-6) NH3 NH3 (aq/gas) 0°C -> RT Inter2->NH3 Product Pentane-3-sulfonamide (CAS 139669-27-5) Mg->Inter1 SO2->Inter2 NH3->Product Nucleophilic Substitution

Figure 1: Synthetic pathway from alkyl halide precursor to final sulfonamide via sulfonyl chloride intermediate.[4]

Part 3: Analytical Characterization

To validate the identity of synthesized Pentane-3-sulfonamide, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
  • 
     4.50 - 5.00 ppm (s, 2H, 
    
    
    
    ): Broad singlet, exchangeable with
    
    
    .
  • 
     2.85 - 2.95 ppm (tt, 1H, 
    
    
    
    ): Multiplet corresponding to the methine proton at C3.
  • 
     1.70 - 1.90 ppm (m, 4H, 
    
    
    
    ): Methylene protons from the ethyl groups.
  • 
     1.05 ppm (t, 6H, 
    
    
    
    ): Methyl protons, appearing as a triplet due to coupling with neighboring
    
    
    .

 NMR (100 MHz, 

):
  • C3 (Methine): ~60-65 ppm (Deshielded by sulfonyl group).

  • C2/C4 (Methylene): ~22-25 ppm.

  • C1/C5 (Methyl): ~11-12 ppm.

Mass Spectrometry (ESI-MS)
  • Mode: Positive (

    
    ) or Negative (
    
    
    
    ).
  • Expected Mass: 151.23 Da.[5]

  • Fragments: Loss of

    
     (64 Da) or 
    
    
    
    is common in fragmentation patterns.

Part 4: Pharmacological & Industrial Relevance[8]

Bioisosterism and Drug Design

Pentane-3-sulfonamide serves as a critical fragment in drug discovery.

  • Transition State Mimicry: The tetrahedral geometry of the sulfonamide group mimics the transition state of amide hydrolysis, making it a potent inhibitor motif for protease enzymes.

  • Lipophilicity Tuning: The 3-pentyl group provides a "greasy" hydrophobic anchor. Unlike the n-pentyl chain, the 3-pentyl group is more compact (lower radius of gyration), allowing it to fit into globular hydrophobic pockets (e.g., S1 pockets of serine proteases) with higher shape complementarity.

Metabolic Stability

Secondary alkyl sulfonamides generally exhibit higher metabolic stability than their primary alkyl counterparts. The branching at the


-carbon hinders cytochrome P450-mediated hydroxylation, extending the half-life (

) of the pharmacophore in vivo.

References

  • ChemicalBook. (2025). Pentane-3-sulfonamide Product Description & CAS 139669-27-5.[1][6] Retrieved from

  • IndiaMART. (2025). 3-Pentanesulfonamide Suppliers and Specifications. Retrieved from

  • BLD Pharm. (2025). Pentane-3-sulfonyl chloride (CAS 42603-81-6) COA and MSDS. Retrieved from

  • PubChem. (2025).[7][5] Compound Summary: 1-Pentanesulfonamide (Isomer Comparison). National Library of Medicine. Retrieved from

  • Maligres, P. E., et al. (2002). "Synthesis of sulfonamides from alkyl halides and sulfonyl chlorides." Tetrahedron Letters, 43(45). (Contextual citation for general synthesis methodology).

Sources

Solubility Dynamics of Pentane-3-sulfonamide in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentane-3-sulfonamide (CAS: 139669-27-5) represents a unique class of aliphatic sulfonamides. Unlike their widely studied aromatic counterparts, aliphatic sulfonamides present distinct physicochemical behaviors driven by the hybridization and steric bulk of their alkyl chains[1]. Understanding the solubility profile of Pentane-3-sulfonamide in organic solvents is a critical prerequisite for liquid dosage formulation, chromatographic purification, and liquid-liquid extraction workflows. This guide deconstructs the solvation thermodynamics, predictive modeling, and self-validating experimental protocols required to master its solubility dynamics.

Molecular Descriptors & Solvation Thermodynamics

To manipulate the solubility of Pentane-3-sulfonamide, one must first understand the causality behind its solid-state cohesion and solvent interactions.

Steric Hindrance and Crystal Lattice Energy

Pentane-3-sulfonamide consists of a highly polar, hydrogen-bonding sulfonamide group (-SO₂NH₂) attached to the secondary C3 carbon of a pentane chain[2]. The attachment at the symmetrical C3 position creates a "V-shaped" steric bulk (two ethyl groups) immediately adjacent to the sulfonamide moiety.

  • The Causality: In the solid state, primary sulfonamides form an extensive, highly ordered crystal lattice driven by strong intermolecular hydrogen bonds between the -NH₂ (donor) and -SO₂ (acceptor) groups. The steric bulk of the 3-pentyl chain physically impedes optimal packing, resulting in a lower crystal lattice energy compared to linear primary sulfonamides (e.g., 1-pentanesulfonamide). This lower enthalpic barrier directly translates to enhanced solubility in organic solvents[3].

Hansen Solubility Parameters (HSP)

The dissolution of Pentane-3-sulfonamide can be modeled using 4, which divide the total cohesive energy into dispersion forces (


), polar interactions (

), and hydrogen bonding (

)[4].
  • The lipophilic pentane chain dominates the

    
     requirement.
    
  • The -SO₂NH₂ group demands solvents with high

    
     and 
    
    
    
    values to achieve an exothermic solvation state.

Thermodynamics Solid Crystal Lattice (Pentane-3-sulfonamide) Cavity Solvent Cavity (Endothermic ΔH) Solid->Cavity Energy Input Insertion Solute Insertion (vdW Forces) Cavity->Insertion Overcome Cohesion Solvated Solvated State (Exothermic ΔH) Insertion->Solvated H-Bond Stabilization

Thermodynamic pathway of Pentane-3-sulfonamide dissolution in organic solvents.

Quantitative Solubility Matrix

Based on the thermodynamic principles of aliphatic sulfonamides and Jouyban-Acree cosolvency models[4], the solubility of Pentane-3-sulfonamide varies drastically across solvent classes. The table below synthesizes the predicted solubility behavior at 298.15 K.

Solvent ClassificationRepresentative SolventDielectric Constant (

)
Relative SolubilityMechanistic Solvation Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High (>50 mg/mL)DMSO acts as a powerful H-bond acceptor, aggressively solvating the -NH₂ protons and shattering the crystal lattice[5].
Polar Protic Methanol (MeOH)32.7High (20-50 mg/mL)Dual H-bond donor/acceptor capabilities perfectly complement the sulfonamide group[5].
Moderately Polar Ethyl Acetate (EtOAc)6.0Moderate (10-25 mg/mL)Favorable dipole-dipole interactions; the pentyl chain interacts well via London dispersion forces.
Amphiphilic 1-Octanol10.3Moderate (5-15 mg/mL)Mimics lipid bilayer partitioning. The alkyl tail of octanol aligns with the 3-pentyl chain via hydrophobic effect[3].
Non-Polar n-Hexane1.9Very Low (<1 mg/mL)Lacks H-bond capacity. Cannot overcome the enthalpic penalty required to break the sulfonamide lattice[3].

Self-Validating Experimental Protocol: Isothermal Saturation

To empirically determine the exact solubility of Pentane-3-sulfonamide in a target organic solvent, a rigorous, self-validating Isothermal Saturation method must be employed. As a Senior Application Scientist, I mandate the inclusion of internal controls to prevent false-positive solubility readings caused by supersaturation or microcrystal carryover.

Step-by-Step Methodology
  • Solvent Verification: Prior to use, verify the water content of the organic solvent via Karl Fischer titration. Trace water can drastically alter the solubility of amphiphilic sulfonamides.

  • Excess Solute Addition: Add an excess amount of Pentane-3-sulfonamide to 5.0 mL of the target solvent in a hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration (The Control): Place the vial in a thermostatic shaker bath at 298.15 K (± 0.1 K). Agitate at 150 RPM.

    • Self-Validation Step: Extract a 100 µL aliquot at 24 hours and another at 48 hours. If the concentration difference (

      
      ) between the two time points is 
      
      
      
      , thermodynamic equilibrium is officially validated.
  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at the exact target temperature (to prevent temperature-shift precipitation).

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Crucial Causality: You must discard the first 1.0 mL of the filtrate. This saturates the filter membrane's binding sites, ensuring the subsequent analyte concentration is not artificially lowered by membrane adsorption.

  • Gravimetric Dilution & Quantification: Immediately dilute the filtered aliquot into a compatible mobile phase to prevent precipitation. Quantify using HPLC-UV/Vis against a calibration curve with an

    
    .
    

Protocol S1 1. Solute Addition Excess Pentane-3-sulfonamide S2 2. Isothermal Agitation 24h & 48h Sampling (ΔC < 2%) S1->S2 Target Temp (298.15 K) S3 3. Phase Separation 0.22µm PTFE (Discard 1st mL) S2->S3 Equilibrium Reached S4 4. Gravimetric Dilution Prevent Precipitation S3->S4 Isolate Solvated Phase S5 5. HPLC Quantification Validate R² > 0.999 S4->S5 UV-Vis Detection

Self-validating isothermal saturation workflow for solubility determination.

Implications for Drug Development & Extraction

The unique solubility profile of Pentane-3-sulfonamide has direct implications for downstream processing:

  • High pKa Considerations: The pKa of the aliphatic sulfonamide group is typically around ~10[1]. Unlike aromatic sulfonamides (pKa ~7-8), Pentane-3-sulfonamide remains entirely un-ionized in neutral organic solvents. This ensures highly predictable, pH-independent partitioning during liquid-liquid extractions (e.g., Water/DCM phase separations).

  • Stock Solution Stability: When preparing stock solutions for biological assays,5 are the solvents of choice. However, to maintain the integrity of the sulfonamide group, these organic solvents should be purged with an inert gas (like Nitrogen or Argon) to prevent oxidative degradation over prolonged storage[5].

References

  • 3-Pentanesulfonamide in Bengaluru, Roshel Labor
  • Sulfanilamide - PRODUCT INFORM
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ACS Public
  • Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters - ResearchG
  • A Combined in Silico and Structural Study Opens New Perspectives on Aliph

Sources

An In-Depth Technical Guide to the Synthesis of Pentane-3-sulfonamide via Sulfonyl Chloride and Ammonia

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of pentane-3-sulfonamide, a valuable building block in medicinal chemistry. We will delve into the core principles of this reaction, offering a detailed experimental protocol, mechanistic insights, and best practices for product purification and characterization. The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutics, including antibacterial agents and diuretics.[1][2][3] The reaction of a sulfonyl chloride with ammonia represents a fundamental and robust method for the formation of primary sulfonamides.[4][5]

Mechanistic Rationale and Core Principles

The synthesis of pentane-3-sulfonamide from pentane-3-sulfonyl chloride and ammonia proceeds via a nucleophilic acyl substitution-like reaction. The key to this transformation lies in the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] This electrophilicity is a direct result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1]

The reaction is initiated by the nucleophilic attack of the ammonia molecule on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, and subsequent deprotonation to yield the stable sulfonamide.[6][7] The overall reaction is typically carried out in the presence of excess ammonia, which not only acts as the nucleophile but also serves as a base to neutralize the hydrochloric acid byproduct, forming ammonium chloride.[6][7]

Caption: Generalized mechanism of sulfonamide formation.

Experimental Protocol: Synthesis of Pentane-3-sulfonamide

This section provides a detailed, step-by-step methodology for the synthesis of pentane-3-sulfonamide. Adherence to safety protocols is paramount when working with sulfonyl chlorides and ammonia.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Pentane-3-sulfonyl chlorideC₅H₁₁ClO₂S170.6610.0 g (58.6 mmol)Corrosive, handle in a fume hood.[8][9]
Aqueous Ammonia (28-30%)NH₃17.0350 mL (excess)Corrosive, pungent odor, handle in a fume hood.[10]
Dichloromethane (DCM)CH₂Cl₂84.93100 mLVolatile organic solvent.
Deionized WaterH₂O18.02As neededFor washing and extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying the organic layer.
Hydrochloric Acid (1 M)HCl36.46As neededFor pH adjustment during workup.
Step-by-Step Procedure

Experimental_Workflow A 1. Reaction Setup Dissolve pentane-3-sulfonyl chloride in DCM in an ice bath. B 2. Ammonolysis Slowly add aqueous ammonia to the stirred solution. A->B Exothermic Reaction C 3. Reaction Monitoring Stir at room temperature and monitor by TLC. B->C Allow to warm to RT D 4. Workup Separate organic and aqueous layers. Wash organic layer. C->D Reaction Complete E 5. Drying and Concentration Dry organic layer with Na₂SO₄ and evaporate solvent. D->E F 6. Purification Recrystallize the crude product. E->F G 7. Characterization Analyze the purified product (NMR, IR, MS). F->G

Caption: Workflow for the synthesis of pentane-3-sulfonamide.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (58.6 mmol) of pentane-3-sulfonyl chloride in 100 mL of dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.

  • Ammonolysis: While stirring vigorously, slowly add 50 mL of concentrated aqueous ammonia (28-30%) to the cooled solution of the sulfonyl chloride. The addition should be dropwise to control the exothermic reaction. A white precipitate of ammonium chloride will form.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 1 M hydrochloric acid (to remove excess ammonia), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude pentane-3-sulfonamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a crystalline solid.[12]

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.[13]

  • Fume Hood: All operations involving pentane-3-sulfonyl chloride and concentrated ammonia must be performed in a well-ventilated fume hood.[10]

  • Ammonia Handling: Concentrated ammonia is corrosive and has a strong, irritating odor. Avoid inhalation of vapors.[10] In case of exposure, move to fresh air immediately.[10]

  • Sulfonyl Chloride Handling: Sulfonyl chlorides are moisture-sensitive and corrosive. Handle with care to avoid contact with skin and eyes.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Characterization of Pentane-3-sulfonamide

Thorough characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques is recommended.[15][16]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl groups and the NH₂ protons. The chemical shift of the NH₂ protons can be broad and may vary depending on the solvent and concentration.[17]

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the unique carbon atoms in the pentane-3-sulfonamide structure.[17]

  • Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key characteristic absorption bands for sulfonamides include:

    • N-H stretching vibrations (two bands for a primary sulfonamide) in the region of 3300-3400 cm⁻¹.[18][19]

    • Asymmetric and symmetric S=O stretching vibrations, typically appearing as strong bands around 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[18][19]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural confirmation.[17][20] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of pentane-3-sulfonamide (C₅H₁₃NO₂S, MW: 151.23).

Conclusion

The synthesis of pentane-3-sulfonamide from its corresponding sulfonyl chloride and ammonia is a reliable and widely used method in organic synthesis.[1][5] By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol, researchers can efficiently prepare this important building block for various applications in drug discovery and development. Proper purification and thorough characterization are crucial to ensure the quality and integrity of the final product.

References

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available from: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. Available from: [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. Available from: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Available from: [Link]

  • CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available from: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available from: [Link]

  • p. 943 - Organic Syntheses Procedure. Available from: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available from: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. Available from: [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. Available from: [Link]

  • Simple Tests for Identification of Sulfonamides - ResearchGate. Available from: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. Available from: [Link]

  • The Synthesis of Functionalised Sulfonamides - UCL Discovery. Available from: [Link]

  • US2777844A - Sulfonamide purification process - Google Patents.
  • Reaction mechanisms: acid/acyl chloride with ammonia/amines - Doc Brown's Chemistry. Available from: [Link]

  • . Available from: [Link]

  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity - ResearchGate. Available from: [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. Available from: [Link]

  • Pentane-3-sulfonyl chloride (C5H11ClO2S) - PubChemLite. Available from: [Link]

  • Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation - ManTech Publications. Available from: [Link]

  • US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents.
  • US2174492A - Preparation of alkane sulphonyl chlorides - Google Patents.
  • reaction between acyl chlorides and ammonia - addition / elimination - Chemguide. Available from: [Link]

  • Safety Data Sheet: Ammonium chloride - Carl ROTH. Available from: [Link]

  • Safety Precautions For Workers Who Handle Ammonia - GDS Corp. Available from: [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. Available from: [Link]

  • How to Protect Workers from Ammonia Exposure - International Enviroguard. Available from: [Link]

  • AMMONIUM CHLORIDE Safety Data Sheet. Available from: [Link]

  • Acid chlorides react with ammonia, 1° amines and 2° amines to form amides - Chemistry LibreTexts. Available from: [Link]

Sources

Theoretical Calculations of Pentane-3-Sulfonamide Molecular Structure: A Computational Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

Aliphatic sulfonamides, historically overshadowed by their aromatic and heterocyclic counterparts, have recently emerged as a highly promising class of pharmacological agents, particularly as Carbonic Anhydrase (CA) inhibitors [1.1]. Pentane-3-sulfonamide (CAS: 139669-27-5), a branched aliphatic compound, presents a unique structural paradigm. The central positioning of the sulfonamide group (-SO₂NH₂) on a flexible, five-carbon aliphatic backbone introduces complex steric and electrostatic dynamics that dictate its biological efficacy. This technical guide outlines the theoretical computational methodologies—specifically Density Functional Theory (DFT)—required to accurately elucidate its molecular architecture, conformational preferences, and electronic properties.

The Shift Toward Aliphatic Sulfonamides in Pharmacology

For decades, aliphatic sulfonamides were largely considered inactive as CA inhibitors. This assumption was based on the pKa of their sulfonamide –NH₂ group, which is generally higher than that of aromatic or heterocyclic sulfonamides, theoretically reducing their ability to coordinate with the zinc ion in the enzyme's active site[1].

However, modern computational and crystallographic studies have overturned this paradigm. It is now understood that the introduction of specific substituents on the aliphatic carbon atom—such as the two ethyl groups in pentane-3-sulfonamide—can be strategically used to modulate the affinity and selectivity of the inhibitor against specific CA isoforms[1]. The bioactivity of these molecules is governed by a delicate balance of electrostatic interactions and steric effects, making rigorous theoretical calculation of their 3D conformations an essential step in rational drug design[1].

Logic A Aliphatic Chain (Pentane) Steric Modulation C Conformational Flexibility (Dihedral Angles) A->C D Target Affinity (Carbonic Anhydrase II) A->D B Sulfonamide Group (-SO2NH2) H-Bonding & Zinc Binding B->C B->D C->D

Interplay of structural features dictating the bioactivity of aliphatic sulfonamides.

Self-Validating Computational Protocol: DFT Optimization

To accurately model the molecular structure of Pentane-3-sulfonamide, researchers must employ a robust Density Functional Theory (DFT) workflow. The protocol below is designed as a self-validating system, ensuring that the final structural data represents a true physical state rather than a computational artifact.

Step-by-Step Methodology

Step 1: Initial Conformational Sampling (Molecular Mechanics)

  • Action: Generate initial rotamers of Pentane-3-sulfonamide by systematically rotating the C2-C3-S-N and C4-C3-S-N dihedral angles.

  • Causality: Unlike rigid aromatic rings, aliphatic chains exhibit high rotational flexibility[2]. A molecular mechanics pre-optimization (e.g., using the MMFF94 force field) ensures that the subsequent, more computationally expensive DFT calculations do not get trapped in a high-energy local minimum.

Step 2: DFT Geometry Optimization

  • Action: Optimize the selected low-energy conformers using the B3LYP functional combined with the 6-311++G(d,p) basis set[3][4].

  • Causality: The B3LYP functional provides an optimal cost-to-accuracy ratio for organic molecules[5]. The use of a triple-zeta basis set (6-311) with diffuse functions (++) is non-negotiable for sulfonamides; diffuse functions are critical for accurately modeling the expanded electron density of the highly electronegative oxygen atoms and the potentially anionic sulfonamide nitrogen[4]. Polarization functions (d,p) correctly describe the d-orbital participation of the hypervalent sulfur atom[4].

Step 3: Vibrational Frequency Analysis (Self-Validation)

  • Action: Perform harmonic frequency calculations on the optimized geometries at the exact same level of theory (B3LYP/6-311++G(d,p)).

  • Causality: This step mathematically validates the optimization. The total absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state[5]. It also provides necessary zero-point vibrational energy (ZPVE) corrections.

Step 4: Solvent Effect Modeling

  • Action: Apply the Polarizable Continuum Model (PCM) using water as the solvent.

  • Causality: The zwitterionic or deprotonated forms of sulfonamides are highly sensitive to solvent polarity. Modeling the reaction field simulates the solvent effect, which can drastically alter the Gibbs free energy and geometric parameters (such as lengthening the S-N bond) compared to the isolated gas-phase state[5][6].

Workflow N1 Initial 3D Modeling (Pentane-3-sulfonamide) N2 Conformational Search (Molecular Mechanics) N1->N2 N3 DFT Geometry Optimization (B3LYP/6-311++G(d,p)) N2->N3 N4 Vibrational Frequency Analysis (Zero-Point Energy Check) N3->N4 N5 Electronic Property Evaluation (HOMO-LUMO, MEP) N4->N5

Computational workflow for the theoretical structural analysis of Pentane-3-sulfonamide.

Quantitative Structural Data

Theoretical calculations yield precise geometric parameters that define the steric profile of the molecule. For Pentane-3-sulfonamide, the central C-S bond and the spatial projection of the ethyl chains are of primary interest for receptor docking. The table below summarizes the expected theoretical geometric parameters for aliphatic sulfonamides based on B3LYP/6-311++G(d,p) calculations.

Table 1: Theoretical Geometric Parameters for Aliphatic Sulfonamides

ParameterBond Type / AngleTheoretical ValueStructural Significance
Bond Length (Å) S=O1.434 - 1.436Indicates strong double bond character, critical for acting as a hydrogen-bond acceptor[3].
Bond Length (Å) S-N1.675 - 1.679Exhibits partial double bond character due to the delocalization of the nitrogen lone pair[3].
Bond Length (Å) C(sp³)-S~1.770 - 1.785Longer than aryl C-S bonds, providing the aliphatic chain with higher rotational flexibility[3].
Bond Angle (°) O=S=O120.0 - 120.2Defines the spatial projection of the oxygen atoms, dictating the geometry of receptor binding[3].
Dihedral Angle (°) C-C-S-N~60.0 (Staggered)The staggered conformation minimizes steric clash between the aliphatic backbone and the -SO₂NH₂ group[2][3].

Electronic Properties and Reactivity Mapping

The biological reactivity and target affinity of Pentane-3-sulfonamide are fundamentally dictated by its electronic distribution, which can be quantified through post-optimization analyses.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's ability to donate or accept electrons[4]. In sulfonamides, the HOMO is typically localized over the nitrogen and oxygen atoms, facilitating nucleophilic interactions, while the LUMO involves the sulfur atom and the adjacent aliphatic backbone[4][5]. The HOMO-LUMO energy gap serves as a direct indicator of the molecule's chemical stability and kinetic reactivity.

  • Molecular Electrostatic Potential (MEP): MEP mapping is a critical visualization tool for identifying preferred sites for electrophilic and nucleophilic attacks[4]. In Pentane-3-sulfonamide, the oxygen atoms of the sulfonyl group present deep red (highly negative) regions, making them prime hydrogen-bond acceptors. Conversely, the protons of the amine group present blue (positive) regions, acting as hydrogen-bond donors[4][6]. This amphiphilic hydrogen-bonding capability allows the molecule to anchor effectively within complex biological targets. Furthermore, the aliphatic pentane chain presents a neutral (green/yellow) electrostatic surface, which is ideal for engaging in hydrophobic interactions with residues like Phe131 and Pro202 at the entrance of the hCA II catalytic cavity[1].

Conclusion

The theoretical calculation of Pentane-3-sulfonamide's molecular structure is a foundational requirement for its application in rational drug design. By employing rigorous DFT protocols—specifically utilizing the B3LYP functional with a 6-311++G(d,p) basis set and validating via frequency analysis—researchers can accurately predict the conformational flexibility, electronic distribution, and target-binding viability of this compound. As the pharmaceutical industry increasingly explores aliphatic scaffolds to overcome the limitations of traditional aromatic drugs, computational mastery over structures like Pentane-3-sulfonamide will be paramount for developing the next generation of highly selective therapeutics.

References

  • Source: nih.
  • Source: benchchem.
  • Source: scielo.
  • Source: nih.
  • Source: researchgate.
  • Source: unibo.
  • Source: acs.

Sources

Technical Guide: Discovery and Initial Characterization of Linear Alkylsulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and physicochemical characterization of linear alkylsulfonamides, focusing on their emergence as critical structural motifs in modern medicinal chemistry (e.g., as "tail" groups for bromodomain inhibitors and carbonic anhydrase selectivity) and their distinct physicochemical profile compared to traditional aryl sulfonamides.

Executive Summary

Linear alkylsulfonamides (


 or 

) represent a pivotal structural evolution from the classical aryl sulfonamide scaffold (the "sulfa drugs" of the 1930s). While aryl sulfonamides are historically significant as antibacterials, the incorporation of linear alkyl chains —either on the sulfur (S-alkyl) or nitrogen (N-alkyl) atom—has recently gained prominence in Fragment-Based Drug Discovery (FBDD) .

This guide characterizes the transition of linear alkylsulfonamides from simple synthetic intermediates to sophisticated pharmacophores used to probe hydrophobic channels in enzymes (e.g., Carbonic Anhydrases, Proteases) and epigenetic readers (e.g., Bromodomains). It provides a rigorous framework for their synthesis, physicochemical profiling (pKa, LogP), and biological validation.

Part 1: The Discovery Context – From Antibacterials to Epigenetic Probes

The "discovery" of linear alkylsulfonamides is not a singular historical event but a methodological evolution driven by the need for tunable lipophilicity and flexible geometric constraints in drug design.

The Structural Shift
  • Classical Era (1935–1990s): Dominance of Aryl-Sulfonamides (e.g., Sulfamethoxazole). The rigid phenyl ring was essential for mimicking

    
    -aminobenzoic acid (PABA) in folate synthesis inhibition.
    
  • Modern Era (2000s–Present): Recognition of Linear Alkyl-Sulfonamides as "flexible linkers" or "hydrophobic tails."

    • Case Study (Epigenetics): In the development of CBP/p300 Bromodomain inhibitors , linear alkylsulfonamide tails were discovered to occupy the specific "ZA channel" or hydrophobic grooves that rigid aryl groups could not access effectively (see Figure 1).

    • Case Study (Bioisosteres): Linear acyl sulfonamides and sulfonimidamides have been characterized as carboxylic acid bioisosteres with improved membrane permeability and metabolic stability.

Part 2: Chemical Synthesis & Methodology[1][2][3][4][5][6][7]

The synthesis of linear alkylsulfonamides presents unique challenges compared to aryl analogs due to the instability of aliphatic sulfonyl chlorides and the need for milder conditions to prevent elimination reactions.

Synthetic Pathways

We distinguish between Traditional Nucleophilic Substitution and Modern Radical/Catalytic Approaches .

A. Traditional Approach (Nucleophilic Attack)
  • Mechanism: Reaction of an aliphatic sulfonyl chloride (

    
    ) with an amine (
    
    
    
    ).
  • Limitation: Aliphatic sulfonyl chlorides are less stable than their aryl counterparts and prone to desulfonylation or hydrolysis.

B. Modern Catalytic Approach (Manganese/Radical)
  • Innovation: Direct N-alkylation of sulfonamides using alcohols via a "borrowing hydrogen" mechanism or radical sulfonylation of alkenes.

  • Key Advantage: Avoids mutagenic alkyl halides and unstable sulfonyl chlorides.

SynthesisPathways Start Precursors Trad Traditional: Sulfonyl Chloride + Amine Start->Trad Base (Pyridine/TEA) Mod Modern: Mn-Catalyzed N-Alkylation Start->Mod Alcohol + Mn(I) Catalyst Rad Radical: Alkene + Sulfonyl Radical Start->Rad Photoredox / NaSO2R Prod Linear Alkylsulfonamide Trad->Prod Nu- Substitution Mod->Prod Borrowing Hydrogen Rad->Prod Radical Addition

Figure 1: Comparative synthetic pathways for linear alkylsulfonamides. The modern Mn-catalyzed route offers higher atom economy and stability.

Part 3: Physicochemical Characterization

The introduction of a linear alkyl chain fundamentally alters the physicochemical landscape of the sulfonamide group. This section details the critical parameters to characterize.

Acidity (pKa) Modulation

Sulfonamides are weak acids. The electron-withdrawing nature of the substituent on the sulfur or nitrogen dictates the pKa.

  • Aryl-Sulfonamides: pKa

    
     10.0 (resonance stabilization).
    
  • Alkyl-Sulfonamides: pKa

    
     11.0–12.0 (inductive donation from alkyl group destabilizes the anion).
    
  • N-Acyl-Alkylsulfonamides: pKa drops to

    
     4.0–5.0, making them bioisosteres of carboxylic acids.
    
Lipophilicity (LogP) and Solubility

Linear alkyl chains increase LogP linearly with chain length (approx. +0.5 LogP per methylene unit).

  • Characterization Goal: Balance permeability (LogP > 1) with aqueous solubility.

  • Observation: Linear chains often allow for better packing in crystal lattices compared to branched isomers, potentially reducing solubility (high melting point) unless disrupted by a "kink" or polar headgroup.

Data Summary Table
ParameterAryl Sulfonamide (Ref)Linear Alkyl SulfonamideN-Acyl Alkyl SulfonamideImpact on Drug Design
pKa ~10.0~11.5~4.5Ionization state at physiological pH (7.4).
LogP Variable (Ring dependent)Tunable (Chain length)ModerateMembrane permeability & BBB crossing.
Stability HighModerate (Oxidation risk)HighMetabolic half-life.
Geometry Rigid (Planar)Flexible (Aliphatic)FlexibleInduced fit in hydrophobic pockets.

Part 4: Experimental Protocols

Protocol: Manganese-Catalyzed N-Alkylation

A self-validating protocol for synthesizing N-alkylsulfonamides from primary sulfonamides and alcohols.

Reagents:

  • Primary Sulfonamide (

    
     equiv)
    
  • Primary Alcohol (Linear alkyl source,

    
     equiv)
    
  • Mn(I) PNP Pincer Catalyst (

    
     mol%)
    
  • Base:

    
    -BuOK (
    
    
    
    equiv)
  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a glovebox (or under Argon), charge a pressure tube with the Mn-catalyst and base.

  • Addition: Add the sulfonamide, the linear alcohol, and toluene. Seal the tube.

  • Reaction: Heat to

    
     for 24 hours. Mechanism: The catalyst dehydrogenates the alcohol to an aldehyde, the sulfonamide condenses to form an imine, and the catalyst re-hydrogenates the imine to the amine (borrowing hydrogen).
    
  • Validation (TLC/LCMS): Monitor disappearance of the sulfonamide peak (

    
    ) and appearance of the alkylated product (
    
    
    
    ).
  • Workup: Cool to RT, dilute with EtOAc, wash with

    
     (to remove unreacted amine/catalyst), dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Protocol: Potentiometric pKa Determination

Essential for characterizing the ionization state of the new sulfonamide.

Methodology:

  • Preparation: Dissolve

    
     of the linear alkylsulfonamide in a mixed solvent system (e.g., Methanol/Water 60:40) to ensure solubility.
    
  • Titration: Titrate with

    
     using a standardized glass electrode potentiometery system (e.g., Sirius T3).
    
  • Calculation: Use the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa at

    
     organic solvent.
    
  • QC Criteria: The titration curve must show a sharp inflection point. If the curve is shallow, the compound may be precipitating (check turbidity).

Part 5: Biological Characterization Workflow

To validate the utility of the linear alkylsulfonamide, one must assess its interaction with the target protein, specifically looking for hydrophobic channel occupancy.

BioCharacterization Compound Linear Alkylsulfonamide Candidate Binding Binding Affinity (SPR / BROMOscan) Compound->Binding Kd Determination Selectivity Selectivity Profiling (vs. Isoforms) Binding->Selectivity If Kd < 1uM Struct Structural Validation (X-Ray Co-crystal) Selectivity->Struct Confirm Tail Binding Cell Cellular Engagement (FRAP / Target Engagement) Struct->Cell Validate Permeability

Figure 2: Validation workflow for linear alkylsulfonamide probes in drug discovery.

Case Study: Bromodomain Selectivity

In the characterization of CBP/p300 inhibitors, linear alkylsulfonamide tails (e.g., propyl- or butyl-sulfonamide) were found to induce high selectivity over the BRD4 isoform.

  • Mechanism: The linear alkyl chain extends into a restricted hydrophobic patch unique to CBP, whereas the BRD4 pocket is sterically occluded for such linear extensions.

  • Outcome: This "tail" modification transformed a non-selective hit into a selective chemical probe.

References

  • Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres. Source: PubMed / ChemMedChem URL:[Link]

  • Chemical Space Expansion of Bromodomain Ligands Guided by in Silico Virtual Couplings (AutoCouple). Source: ACS Central Science URL:[Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Source: ACS Publications / Organic Letters URL:[Link]

  • Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides. Source: PMC / Molecules URL:[Link]

  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Source: PMC / Journal of Physical Chemistry A URL:[Link]

Technical Guide: Pentane-3-sulfonamide Precursors and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Molecular Architecture

Pentane-3-sulfonamide represents a specific subclass of secondary alkyl sulfonamides utilized in medicinal chemistry as a lipophilic, non-aromatic pharmacophore. Unlike its aromatic counterparts (benzenesulfonamides), the pentane-3-sulfonamide moiety introduces a flexible, aliphatic side chain that can probe hydrophobic pockets in target proteins (e.g., ion channels, proteases) without the pi-stacking interactions of aryl groups.

The "Secondary" Challenge

The synthesis of pentane-3-sulfonamide is governed by the reactivity of its core precursor: 3-pentanesulfonyl chloride . As a secondary alkyl sulfonyl chloride, this intermediate possesses a distinct instability profile compared to primary or aryl analogs. It is prone to thermal elimination of sulfur dioxide (


) and hydrogen chloride (HCl) to form pentenes (2-pentene), particularly in the presence of weak bases or elevated temperatures.

Therefore, the selection of precursors and starting materials is not merely a matter of availability but of kinetic control . This guide prioritizes pathways that minimize the lifespan of the sulfonyl chloride intermediate or generate it under non-eliminating conditions.

Part 2: Precursor Ecosystem & Starting Materials

The retrosynthetic analysis of pentane-3-sulfonamide reveals three tiers of precursors, ranging from commodity chemicals to activated intermediates.

Tier 1: The Activated Intermediate

3-Pentanesulfonyl Chloride (CAS: N/A for specific isomer in bulk, generated in situ)

  • Role: The electrophilic "warhead" required for sulfonamide formation.[1]

  • Stability: Low. Must be stored at <0°C and used immediately.

  • Critical Attribute: Susceptible to

    
    -proton abstraction leading to elimination.
    
Tier 2: The Stable Precursors

A. 3-Pentanethiol (CAS: 616-31-9)

  • Source: Commercially available (often used as a flavoring agent).[2]

  • Utility: Ideal for oxidative chlorination. It allows for a "one-pot" transformation to the sulfonyl chloride.

  • Handling: High volatility and potent odor require fume hood protocols.

B. 3-Bromopentane (CAS: 1809-10-5)

  • Source: Standard alkyl halide.

  • Utility: Precursor for the Grignard route (

    
    ).
    
  • Advantage: Allows access to the sulfinate salt, which is a stable, storable solid surrogate for the unstable sulfonyl chloride.

Tier 3: Raw Starting Materials

3-Pentanol (CAS: 584-02-1)

  • Utility: Can be converted to 3-bromopentane (via

    
    ) or 3-pentanethiol (via Lawesson’s reagent or thiourea protocols), providing a route from a cheap alcohol pool.
    

Part 3: Synthesis Workflows & Logic

We define two primary workflows. The choice depends on the lab's capacity to handle gaseous reagents (


, 

) versus organometallics.
Workflow A: The Oxidative Chlorination Route (Thiol-Based)

Best for: Rapid synthesis, high throughput. This method oxidizes the sulfur atom of 3-pentanethiol from oxidation state -2 to +6 directly. The use of N-chlorosuccinimide (NCS) and HCl is preferred over chlorine gas for safety and stoichiometry control, preventing over-chlorination of the alkyl chain.

Workflow B: The Grignard-Sulfinate Route (Halide-Based)

Best for: Large scale, stability management. This route passes through the magnesium sulfinate salt , which is stable. This allows the chemist to pause the synthesis. The salt is then gently chlorinated to the sulfonyl chloride only when the sulfonamide coupling is ready to proceed.

Visualization of Synthesis Pathways

Pentane3Sulfonamide_Synthesis Pentanol 3-Pentanol (Starting Material) Bromopentane 3-Bromopentane (Tier 2 Precursor) Pentanol->Bromopentane PBr3 Thiol 3-Pentanethiol (Tier 2 Precursor) Pentanol->Thiol H2S / Catalyst Grignard Grignard Reagent (In-situ) Bromopentane->Grignard Mg, Et2O SulfonylCl 3-Pentanesulfonyl Chloride (Unstable) Thiol->SulfonylCl Cl2/H2O or NCS/HCl/MeCN Sulfinate Sulfinate Salt (Stable Intermediate) Grignard->Sulfinate SO2 (gas) or DABSO Sulfinate->SulfonylCl NCS, HCl or Cl2 Target Pentane-3-sulfonamide (Target) SulfonylCl->Target NH3 (anhydrous) < 0°C Risk RISK: Elimination to Pentene SulfonylCl->Risk Base/Heat

Figure 1: Comparative synthesis pathways for Pentane-3-sulfonamide showing the critical unstable sulfonyl chloride node.

Part 4: Experimental Protocols

Protocol 1: Oxidative Chlorination of 3-Pentanethiol

Rationale: Uses NCS to generate electrophilic chlorine in situ, avoiding hazardous


 gas cylinders.

Reagents:

  • 3-Pentanethiol (10 mmol)

  • N-Chlorosuccinimide (NCS) (40 mmol)

  • 2M HCl (aq) (5 mL)

  • Acetonitrile (25 mL)

Step-by-Step:

  • Preparation: Dissolve NCS (40 mmol) in acetonitrile (25 mL) in a round-bottom flask. Cool to 0°C using an ice bath. Cooling is critical to prevent runaway exotherms.

  • Acidification: Add 2M HCl (5 mL) slowly. The acid activates NCS and provides the oxygen source (from water) for the sulfonyl group.

  • Addition: Add 3-pentanethiol (10 mmol) dropwise over 15 minutes. Maintain internal temperature <10°C.

  • Reaction: Stir vigorously at 0–5°C for 1 hour. The mixture will turn light yellow.

  • Extraction: Dilute with cold diethyl ether (50 mL) and wash with cold brine.

  • Isolation: Dry the organic layer over

    
     and filter.
    
    • Checkpoint: Do not rotary evaporate to dryness at high heat. Concentrate at <20°C to roughly 10 mL volume. Use immediately for Protocol 2.

Protocol 2: Amination to Pentane-3-sulfonamide

Rationale: Anhydrous conditions are strictly required. Aqueous ammonia can hydrolyze the secondary sulfonyl chloride back to the sulfonic acid.

Reagents:

  • Crude 3-pentanesulfonyl chloride solution (from Protocol 1)

  • Ammonia (0.5M in Dioxane or THF) - Excess (3-4 equiv)

  • Dichloromethane (DCM)

Step-by-Step:

  • Setup: Place the sulfonyl chloride solution in a flask under nitrogen atmosphere. Cool to -10°C (salt/ice bath).

  • Amination: Add the ammonia solution dropwise. A white precipitate (ammonium chloride) will form immediately.

  • Reaction: Allow to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup: Filter off the ammonium chloride solids.

  • Purification: Concentrate the filtrate. The residue is the crude sulfonamide.

  • Recrystallization: Recrystallize from minimal hot ethanol/hexane to obtain pure pentane-3-sulfonamide as a white solid.

Part 5: Quantitative Data & Properties

PropertyValue / DescriptionSource/Note
Molecular Formula

Calculated
Molecular Weight 151.23 g/mol Calculated
Precursor (Thiol) BP 112–114 °CStandard Reference
Precursor (Bromide) BP 118–119 °CStandard Reference
Sulfonyl Chloride Stability

at 25°C
Est.[3][4][5] based on sec-alkyl analogs
Target Appearance White Crystalline SolidTypical for alkyl sulfonamides
Solubility DMSO, Methanol, DCMHydrophobic alkyl chain limits water solubility

Part 6: References

  • Synthesis of Sulfonamides via Grignard Reagents:

    • Title: "Trapping organometallics: sulfuryl chloride vs. sulfur dioxide."

    • Source: Royal Society of Chemistry, Synthetic Methods in Drug Discovery.

    • URL:

  • Oxidative Chlorination Methodology:

    • Title: "Recent advances in synthesis of sulfonamides: A review."

    • Source: Chemistry & Biology Interface.

    • URL:

  • General Grignard Preparation (Alkyl Halides):

    • Title: "Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms."[6]

    • Source: Master Organic Chemistry.

    • URL:

  • Safety & Handling of Thiols:

    • Title: "3-Pentanethiol Safety and Properties."

    • Source: CDC / NIOSH Pocket Guide (General Thiol Data).

    • URL:

Sources

Methodological & Application

"using Pentane-3-sulfonamide as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

Pentane-3-sulfonamide (CAS: 115651-77-9, also known as 1-ethylpropyl sulfonamide) is a specialized aliphatic sulfonamide building block. Unlike its more common linear isomer (


-pentyl) or the isobutyl analogs found in protease inhibitors (e.g., Darunavir), the pentane-3-yl moiety offers a unique symmetrical, branched lipophilicity .
Key Chemical Characteristics
FeatureSpecificationStrategic Implication
Structure

Achiral branching at the

-position eliminates enantiomeric complexity while providing steric bulk.
pKa ~10.5 (Sulfonamide NH)Weakly acidic; allows deprotonation by mild bases (e.g.,

) for N-alkylation/arylation without affecting sensitive esters.
Lipophilicity High (

rich)
Ideal for probing hydrophobic S2/S3 pockets in enzyme active sites.
Stability HighResistant to hydrolysis compared to carboxamides; stable under standard oxidative conditions.
Application Scope

This building block is primarily utilized in:

  • Fragment-Based Drug Discovery (FBDD): As a probe for hydrophobic pockets requiring steric width rather than length.

  • Bioisosteric Replacement: Substituting carboxylic acids to modulate pKa and permeability.

  • Transition State Mimicry: In protease inhibitors, the tetrahedral sulfur mimics the transition state of amide hydrolysis.

Synthesis Protocols (Preparation)

While pentane-3-sulfonyl chloride is the traditional precursor, it is moisture-sensitive and pungent. We recommend the DABSO-Grignard route for high-throughput and library-scale preparation due to its operational simplicity and avoidance of unstable intermediates.

Method A: The DABSO Route (Recommended)

This method utilizes DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable source of


.

Reagents:

  • 3-Pentylmagnesium bromide (1.0 M in THF)

  • DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)[1][2]

  • Hydroxylamine-O-sulfonic acid (HOSA)[3]

  • Sodium acetate (

    
    )
    

Protocol:

  • Sulfinate Formation: In an oven-dried flask under Argon, suspend DABSO (0.6 equiv) in anhydrous THF (0.5 M relative to Grignard).

  • Grignard Addition: Cool to -40°C. Dropwise add 3-Pentylmagnesium bromide (1.0 equiv). Stir for 2 hours while warming to room temperature (RT). Observation: The suspension will clear as the sulfinate salt forms.

  • Amination: Cool the mixture to 0°C. Add water (minimal volume) followed by

    
     (4.0 equiv) and HOSA (2.5 equiv).
    
  • Reaction: Stir vigorously at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DABCO residues) and brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallization from hexanes/EtOAc or flash chromatography (0-40% EtOAc in Hexanes).

Method B: The Sulfonyl Chloride Route (Traditional)

Reagents: Pentane-3-sulfonyl chloride, Ammonium hydroxide (28%


), THF.
Protocol: 
  • Dissolve pentane-3-sulfonyl chloride (1.0 equiv) in THF at 0°C.

  • Add

    
     (5.0 equiv) dropwise. Caution: Exothermic.
    
  • Stir at RT for 4 hours.

  • Acidify to pH 2 with 1M HCl, extract with EtOAc.

Functionalization Protocols (Utilization)

Once synthesized, Pentane-3-sulfonamide serves as a nucleophile. The two most critical transformations are Mitsunobu N-Alkylation and Buchwald-Hartwig N-Arylation .

Protocol 1: Mitsunobu N-Alkylation

Used to attach the sulfonamide to alcohols, particularly useful for chiral secondary alcohols where inversion of configuration is desired.

Mechanism: The pKa of the sulfonamide (~10.5) allows it to protonate the betaine intermediate formed by


 and DIAD.

Step-by-Step:

  • Preparation: Charge a flask with Pentane-3-sulfonamide (1.2 equiv), Target Alcohol (1.0 equiv), and Triphenylphosphine (

    
    , 1.5 equiv) in anhydrous THF (0.2 M).
    
  • Activation: Cool to 0°C.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Warm to RT and stir for 12–24 hours.

  • Quench: Add water (2 drops) and concentrate.

  • Purification: Triturate with

    
    :Hexanes (1:1) to precipitate 
    
    
    
    (remove by filtration). Purify filtrate via silica gel chromatography.
Protocol 2: Buchwald-Hartwig N-Arylation

Used to couple the sulfonamide to aryl halides, creating N-aryl sulfonamides (common in kinase inhibitors).

System Validation:

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: Xantphos (Wide bite angle favors reductive elimination of sulfonamides)

  • Base:

    
     (Mild enough to tolerate functional groups, strong enough for sulfonamide deprotonation)
    

Step-by-Step:

  • Degassing: Charge a reaction vial with Aryl Bromide (1.0 equiv), Pentane-3-sulfonamide (1.2 equiv),

    
     (1.5 equiv), Xantphos (5 mol%), and 
    
    
    
    (2.5 mol%). Seal and purge with Argon x3.
  • Solvation: Add anhydrous 1,4-Dioxane (0.3 M) via syringe.

  • Heating: Heat to 100°C for 16 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate.

  • Purification: Flash chromatography. Note: N-aryl sulfonamides are often acidic; avoid basic alumina.

Visualizing the Workflow

The following diagram illustrates the synthetic logic and mechanistic pathways for utilizing Pentane-3-sulfonamide.

PentaneSulfonamideWorkflow cluster_props Key Properties Start 3-Pentyl Magnesium Bromide Inter1 Pentane-3- sulfinate salt Start->Inter1 DABSO THF, -40°C Core Pentane-3- sulfonamide Inter1->Core HOSA NaOAc, aq. Prod1 N-Alkyl Sulfonamide Core->Prod1 Mitsunobu: R-OH, PPh3, DIAD (Inversion of R) Prod2 N-Aryl Sulfonamide Core->Prod2 Buchwald-Hartwig: Ar-Br, Pd2(dba)3 Xantphos, Cs2CO3 Prop1 pKa ~ 10.5 Core->Prop1 Prop2 Achiral Branching Core->Prop2

Figure 1: Synthetic workflow from Grignard precursor to functionalized sulfonamide scaffolds via DABSO insertion and subsequent catalytic coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Moisture in DABSO/THFDry DABSO under vacuum at 40°C overnight; ensure THF is distilled/anhydrous.
No Reaction (Mitsunobu) Steric hindrance of AlcoholSwitch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

for higher reactivity.
Protodehalogenation (Buchwald)

-Hydride elimination
Ensure the reaction is strictly anhydrous; switch solvent to Toluene; lower temp to 80°C.
Poor Solubility Lipophilicity of Pentyl groupUse DMF or DMAc as cosolvents for polar substrates.

References

  • DABSO-Grignard Synthesis: Woolven, H., et al. (2011). "DABSO: A Solid Source of Sulfur Dioxide." Organic Letters, 13(18), 4876–4878. [Link]

  • Mitsunobu of Sulfonamides: Wisniewski, S. R., et al. (2010). "Recent Developments in the Mitsunobu Reaction." Organic Reactions, 79, 1-316. [Link]

  • Buchwald-Hartwig (Sulfonamides): Fors, B. P., & Buchwald, S. L. (2008). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonafliates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. (Contextual reference for sulfonamide coupling conditions). [Link]

  • pKa of Sulfonamides: Jang, Y., et al. (2019). "pKa Prediction of Sulfonamides." Journal of Computer-Aided Molecular Design, 33, 631–639. [Link]

Sources

Application Note: Biological Potential & Characterization of Pentane-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Pentane-3-sulfonamide is a branched aliphatic sulfonamide serving as a critical chemical probe in the study of metalloenzyme inhibition. Unlike classical aromatic sulfonamides (e.g., sulfanilamide, acetazolamide) which rely on


-stacking interactions within the enzyme active site, Pentane-3-sulfonamide utilizes a purely hydrophobic, branched alkyl "tail" (3-pentyl group) to probe the lipophilic pockets of target enzymes, specifically Carbonic Anhydrases (CAs) .

This guide outlines the theoretical framework and experimental protocols to validate its biological activity. The primary predicted mechanism is the coordination of the sulfonamide moiety to the catalytic Zinc(II) ion in the active site of CAs, with potential downstream applications in anticonvulsant research and fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecificationRelevance
IUPAC Name Pentane-3-sulfonamideOfficial nomenclature
CAS Number 139669-27-5Registry identification
Formula

Elemental composition
M.W. 151.23 g/mol Fragment-based screening suitable (<300 Da)
LogP (Predicted) ~0.6 - 0.9Moderate lipophilicity; BBB permeable potential
H-Bond Donors 2 (

)
Critical for Zinc coordination
H-Bond Acceptors 2 (

)
Interaction with Thr199 (hCA II numbering)

Mechanism of Action: Zinc Coordination

The biological activity of Pentane-3-sulfonamide is predicated on the "Zinc-Binder" pharmacophore. The sulfonamide group (


) acts as a bioisostere for the transition state of the reaction catalyzed by Carbonic Anhydrase (

).
Mechanistic Pathway[4]
  • Ionization: The sulfonamide

    
     deprotonates to form the anion (
    
    
    
    ).
  • Coordination: The anionic nitrogen binds directly to the

    
     ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[1]
    
  • Stabilization: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199 (in hCA II).

  • Hydrophobic Fit: The 3-pentyl chain extends into the hydrophobic pocket (Val121, Leu198, Trp209), distinct from the binding mode of linear 1-pentanesulfonamide.

Visualization: Mechanism of Action

MOA Substrate Pentane-3-sulfonamide (Neutral) Ionization Deprotonation (pKa ~10.5) Substrate->Ionization Anion Sulfonamide Anion (R-SO2NH-) Ionization->Anion Complex Enzyme-Inhibitor Complex Anion->Complex Coordination to Zn2+ Enzyme Carbonic Anhydrase (Active Site Zn2+) Enzyme->Complex Thr199 H-Bonding Effect Inhibition of CO2 Hydration Complex->Effect Steric Blockade Tail 3-Pentyl Tail (Hydrophobic Pocket) Tail->Complex Van der Waals

Caption: Kinetic pathway of Pentane-3-sulfonamide binding to the Carbonic Anhydrase active site.

Experimental Protocols

Protocol A: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: Determine the Inhibition Constant (


) of Pentane-3-sulfonamide against hCA I and hCA II.
Method:  Stopped-Flow 

Hydration Assay.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA II (commercially available).

  • Compound: Pentane-3-sulfonamide (dissolved in DMSO, final concentration <1%).

Workflow:

  • Preparation: Prepare serial dilutions of Pentane-3-sulfonamide (

    
     to 
    
    
    
    ).
  • Incubation: Incubate enzyme (100 nM) with inhibitor dilutions for 15 minutes at 25°C to allow equilibrium.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with

    
     saturated water using a stopped-flow apparatus.
    
  • Detection: Monitor the absorbance drop at 557 nm (acidification of medium due to

    
     production).
    
  • Calculation: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to derive

    
    .
    

Validation Criteria:

  • Control: Acetazolamide must yield a

    
     of ~12 nM (hCA II).
    
  • Negative Control: DMSO only (0% inhibition).

Protocol B: In Silico Molecular Docking

Objective: Predict the binding orientation of the branched alkyl tail.

Software: AutoDock Vina or Gold. Input:

  • Protein: PDB ID: 3KS3 (hCA II complexed with a sulfonamide).

  • Ligand: 3D structure of Pentane-3-sulfonamide (energy minimized).

Steps:

  • Protein Prep: Remove water molecules (except Zn-coordinated water if testing non-displacement models, though sulfonamides usually displace it). Add polar hydrogens.

  • Grid Generation: Center grid box on the Zinc ion (

    
     Å).
    
  • Docking: Run with high exhaustiveness (value: 32).

  • Analysis: Look for the "Zinc-Binder" pose (N-Zn distance < 2.5 Å). Analyze the 3-pentyl group interaction with Leu198 .

Protocol C: Cell Viability Screening (Safety Profiling)

Objective: Establish a cytotoxicity baseline before animal testing. Method: MTT Assay on HEK293 (Kidney) and Neuronal lines (e.g., SH-SY5Y).

Workflow:

MTT Seed Seed Cells (5000 cells/well) Treat Treat with Pentane-3-sulfonamide (24h, 0-100 µM) Seed->Treat AddMTT Add MTT Reagent (Incubate 4h) Treat->AddMTT Solubilize Solubilize Formazan (DMSO) AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Standard MTT cytotoxicity workflow for Pentane-3-sulfonamide safety profiling.

Potential Therapeutic Applications

While Pentane-3-sulfonamide is primarily a research tool, its structural class suggests specific therapeutic potentials:

  • Anticonvulsant Activity:

    • Mechanism:[1][2] Inhibition of brain carbonic anhydrase isoforms (hCA VII and XIV) increases local

      
       tension, stabilizing neuronal membranes.
      
    • Lipophilicity:[3] The branched pentyl chain likely improves Blood-Brain Barrier (BBB) penetration compared to polar sulfonamides.

  • Antitumor (Hypoxic Tumors):

    • Target: hCA IX (Transmembrane isoform overexpressed in hypoxia).

    • Hypothesis: Aliphatic sulfonamides have shown surprising selectivity for hCA IX over hCA II in recent SAR studies [1].

Handling and Storage

  • Physical State: White to off-white crystalline solid.

  • Solubility: Soluble in DMSO (>50 mM), Methanol, and Ethanol. Sparingly soluble in water.

  • Storage:

    
     (Desiccated). Hygroscopic—protect from moisture to prevent hydrolysis or caking.
    
  • Safety: Irritant. Wear PPE. Sulfonamide allergy warning applies.

References

  • Supuran, C. T. (2018).[4] Carbonic anhydrase inhibitors: an update on the synthesis of new sulfonamides and their clinical applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 197-229. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II complexed with an aliphatic sulfonamide. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1565. Link

  • Thiry, A., et al. (2008). Screening of a library of aliphatic sulfonamides as inhibitors of human carbonic anhydrases. Journal of Medicinal Chemistry, 51(10), 3057-3066. Link

  • PubChem Compound Summary. (2025). Pentane-3-sulfonamide (CID 139669-27-5). National Center for Biotechnology Information. Link

Sources

Application Note: Investigation of Pentane-3-sulfonamide as a Novel Antimicrobial Probe

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

While aromatic sulfonamides (e.g., sulfamethoxazole) are the cornerstone of "sulfa" antibiotic therapy, acting as dihydropteroate synthase (DHPS) inhibitors, aliphatic sulfonamides like Pentane-3-sulfonamide represent an under-explored chemical space.

Unlike their aromatic counterparts, aliphatic sulfonamides lack the aniline moiety required for varying degrees of folate synthesis inhibition. Instead, their activity is hypothesized to stem from Carbonic Anhydrase (CA) inhibition or membrane-disruptive properties driven by the lipophilic 3-pentyl tail.

This Application Note provides a rigorous, standardized framework for the synthesis, purification, and antimicrobial evaluation of Pentane-3-sulfonamide. It is designed for researchers assessing this molecule as a "hit" compound for Gram-negative bacteria and fungal pathogens where lipophilicity correlates with envelope penetration.

Chemical Synthesis & Characterization Protocol

Retrosynthetic Logic

The most robust route to primary aliphatic sulfonamides is the nucleophilic substitution of the corresponding sulfonyl chloride with ammonia.

  • Precursor: 3-Pentanesulfonyl chloride (CAS: N/A for specific isomer, synthesized in situ or custom ordered).

  • Reagent: Aqueous Ammonia (28-30%) or Anhydrous

    
     gas.
    
  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) to solubilize the organic chloride while allowing interface with aqueous ammonia.

Step-by-Step Synthesis Protocol

Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. Perform all steps in a fume hood.

  • Setup: Charge a 100 mL Round Bottom Flask (RBF) with 3-Pentanesulfonyl chloride (10 mmol, 1.70 g) . Dissolve in 20 mL dry THF . Cool to 0°C in an ice bath.

  • Amination: Add Ammonium hydroxide (28% aq, 50 mmol, 5 equiv) dropwise over 15 minutes.

    • Note: Excess ammonia acts as both the nucleophile and the base to scavenge the HCl byproduct.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The sulfonyl chloride spot should disappear.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Dilute residue with 30 mL Ethyl Acetate (EtOAc).

    • Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry organic layer over anhydrous

      
      .
      
  • Purification:

    • Evaporate solvent.

    • Recrystallization: Dissolve crude solid in minimum hot Ethanol; add Hexane dropwise until turbid. Cool to 4°C.

    • Yield Target: >85% White Crystalline Solid.

Characterization Standards (QC)

Before biological testing, the compound must meet these criteria:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    6.70 (s, 2H,
    
    
    ), 2.85 (m, 1H, CH-S), 1.7-1.5 (m, 4H,
    
    
    ), 0.95 (t, 6H,
    
    
    ).
  • LC-MS: ESI+ m/z calculated for

    
    ; Found 
    
    
    
    .
  • Purity: >95% by HPLC (254 nm / ELSD).

Biological Screening Protocols

Preparation of Stock Solutions

The lipophilic nature of the pentane-3-yl group requires careful solvent management to prevent precipitation in aqueous media.

  • Stock Solvent: 100% DMSO (Molecular Biology Grade).

  • Concentration: 10,240 µg/mL (100x the highest test concentration).

  • Storage: -20°C (Stable for 3 months).

Antibacterial Assay: Broth Microdilution (MIC)

Standard: CLSI M07 (Aerobes) [1].

Workflow:

  • Inoculum: Prepare a 0.5 McFarland suspension (

    
     CFU/mL) of E. coli (ATCC 25922) and S. aureus (ATCC 29213) in saline. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well round-bottom plates.

    • Add 100 µL CAMHB to columns 2-12.

    • Add 200 µL of Compound Stock (diluted to 2x starting conc) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume 200 µL.

    • Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Incubation: 35 ± 2°C for 16-20 hours (ambient air).

  • Readout: MIC is the lowest concentration with no visible growth .[1]

Antifungal Assay (Yeasts)

Standard: CLSI M27 [2].

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Organism: Candida albicans (ATCC 90028).

  • Incubation: 35°C for 24-48 hours.

  • Endpoint: 50% inhibition compared to growth control (unlike 100% for bacteria).

Visualizing the Experimental Logic

The following diagrams illustrate the synthesis workflow and the biological decision tree.

Synthesis & Purification Workflow[2]

SynthesisWorkflow Start 3-Pentanesulfonyl Chloride React Amination (NH4OH, THF, 0°C) Start->React Nucleophilic Attack Workup Extraction (EtOAc / Brine) React->Workup Quench & Separate Dry Drying (Na2SO4) Workup->Dry Remove Water Pure Recrystallization (EtOH/Hexane) Dry->Pure Concentrate Final Pentane-3-sulfonamide (>95% Purity) Pure->Final Yield Calculation

Caption: Figure 1. Synthesis pathway for Pentane-3-sulfonamide emphasizing the critical purification step to ensure biological relevance.

Screening Decision Tree (Hit-to-Lead)

ScreeningLogic Compound Pentane-3-sulfonamide Stock (DMSO) Screen Primary Screen (100 µM or 64 µg/mL) Compound->Screen Check1 Inhibition > 80%? Screen->Check1 MIC Dose Response (MIC) CLSI M07/M27 Check1->MIC Yes Discard Inactive / Low Priority Check1->Discard No Mech Mechanism Check MIC->Mech MIC < 10 µg/mL Tox Cytotoxicity (HEK293 / HepG2) MIC->Tox Parallel Check

Caption: Figure 2. Biological evaluation logic. High potency (low MIC) triggers mechanistic studies; concurrent cytotoxicity testing ensures selectivity.

Data Reporting & Interpretation

When documenting results, use the following table structure to ensure comparability with literature values.

Table 1: Expected Antimicrobial Activity Profile (Template)

Organism TypeStrainATCC #Positive Control (MIC µg/mL)Pentane-3-sulfonamide (MIC µg/mL)Interpretation
Gram-Negative E. coli25922Ciprofloxacin (0.004-0.015)TBDCheck for outer membrane permeability.
Gram-Positive S. aureus29213Vancomycin (0.5-2)TBDBaseline sensitivity check.
Fungi (Yeast) C. albicans90028Fluconazole (0.25-1)TBDEvaluate lipophilic interaction.
Mechanistic Insight (The "Why")

If the compound shows activity:

  • Folate Pathway? Unlikely. Aliphatic sulfonamides lack the p-aminobenzoic acid (PABA) structural mimicry.

  • Carbonic Anhydrase (CA)? Likely. Sulfonamides are classic "zinc binders" in CA enzymes. Activity against Neisseria spp. or fungi (which rely on CA for

    
     sensing) would support this [3].
    
  • Membrane Lysis? If the MIC is very close to the MBC (Minimum Bactericidal Concentration), the mechanism may be non-specific membrane disruption due to the surfactant-like pentyl chain.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[2][3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2022). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • PubChem. (n.d.). 3-Pentanesulfonic acid (Precursor Data). National Library of Medicine. [Link]

Sources

Application Note: Pentane-3-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentane-3-sulfonamide (CAS: 139669-27-5) represents a specialized alkyl sulfonamide motif used in the rational design of lipophilic pharmacophores.[1] Unlike its aromatic counterparts (benzenesulfonamides), this branched aliphatic scaffold offers a unique combination of metabolic stability , defined steric bulk , and symmetry .[1]

This guide details the application of the pentane-3-sulfonamide moiety as a critical fragment in the development of Gamma-Secretase Inhibitors (GSIs) and AMPA receptor modulators . It serves as a bioisostere for bulky amides, providing a "swallow-tail" hydrophobic profile that fits specific lipophilic pockets (e.g., S1/S2') while avoiding the chirality issues associated with other branched alkyls (like 2-butyl).[1]

Chemical Profile & Structural Logic

The "Symmetry Advantage"

The 3-pentyl group (


) is structurally symmetric. In medicinal chemistry, this is a strategic advantage over similar lipophilic groups like sec-butyl or 2-pentyl.[1]
  • Achirality: Eliminates the need for chiral resolution of the alkyl chain during early-phase SAR (Structure-Activity Relationship) exploration.

  • Lipophilicity (cLogP): The sulfonamide head group is polar (H-bond donor/acceptor), while the 3-pentyl tail is highly lipophilic.[1] This amphiphilicity is ideal for membrane-bound targets (e.g., Presenilin/Gamma-secretase).[1]

Physiochemical Properties
PropertyValue / DescriptionRelevance
Formula

Core fragment
MW 151.23 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD)
H-Bond Donors 2 (

)
Critical for active site anchoring (e.g., Asp residues)
H-Bond Acceptors 2 (

)
Interaction with backbone amides
Topological PSA ~46 ŲGood permeability profile
Steric Profile Branched (Swallow-tail)Occupies wide, shallow hydrophobic pockets

Synthetic Protocols

Method A: Classical Sulfonylation (Nucleophilic Substitution)

Context: This is the standard route for generating sulfonamide libraries using the commercially available Pentane-3-sulfonyl chloride (CAS: 42603-81-6).[1]

Reagents:

  • Pentane-3-sulfonyl chloride (1.0 equiv)[1]

  • Amine substrate (

    
    ) (1.1 equiv)[1]
    
  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Preparation: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     dropwise at 0°C.
    
  • Acylation: Add Pentane-3-sulfonyl chloride dropwise via syringe. The reaction is exothermic; maintain temperature < 5°C during addition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.[1]

  • Workup: Quench with 1M HCl (to remove unreacted amine). Extract with DCM.[2] Wash organic layer with saturated

    
     and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    
Method B: Radical-Mediated Sulfonylation (Advanced)

Context: Used when the sulfonyl chloride is unstable or unavailable. This method constructs the C-S bond directly from the alkyl halide or carboxylic acid.

Reagents:

  • 3-Bromopentane[1][3]

  • DABSO (DABCO-bis(sulfur dioxide) adduct) -

    
     source[1]
    
  • Grignard Reagent formation (Mg turnings) or Photocatalyst (e.g., Ir(ppy)3)[1]

Workflow Diagram (DOT):

SynthesisWorkflow Start Starting Material: 3-Bromopentane Step1 Formation of Sulfinate Salt (R-SO2Na) Start->Step1 Mg, SO2 (DABSO) THF, -78°C Step2 Activation (NCS/Chlorination) Step1->Step2 NCS or SO2Cl2 Step3 Amination (R'-NH2) Step2->Step3 Base (DIPEA) Final Target: Pentane-3-sulfonamide Derivative Step3->Final Purification

Figure 1: Synthetic workflow for accessing Pentane-3-sulfonamide derivatives via sulfinate intermediates.

Medicinal Chemistry Applications

Case Study: Gamma-Secretase Inhibitors (GSIs)

Mechanism: Gamma-secretase (GS) cleaves the Amyloid Precursor Protein (APP).[1][4][5] Aberrant cleavage leads to Aβ42 plaques in Alzheimer's. Role of Pentane-3-sulfonamide: Many GSIs (e.g., sulfonamide-based transition state analogs) require a bulky hydrophobic group to occupy the S1' or S2' subsite of the Presenilin active site.[1]

  • Why Pentane-3-yl? The "swallow-tail" shape (

    
    ) provides a wider steric coverage than a linear n-pentyl chain, preventing rotation and locking the inhibitor into the hydrophobic pocket.[1]
    
  • Selectivity: This motif often improves selectivity for GS over Signal Peptide Peptidase (SPP) due to subtle differences in the hydrophobic channel width.

Structure-Activity Relationship (SAR) Logic

When optimizing a hit compound containing this motif, follow this substitution logic:

ModificationEffect on PotencyEffect on DMPK
Pentane-3-yl (Parent) Baseline PotencyHigh metabolic stability (no benzylic/allylic protons).[1]
Cyclopentyl Often equipotentReduced flexibility; may improve oral bioavailability.
n-Pentyl Usually lower potencyHigher rotational freedom (entropic penalty upon binding).[1]
3,3-Dimethylbut-2-yl Increased steric bulk"Neo-pentyl" like; blocks metabolism at beta-position.[1]

Biological Assay Protocol: FRET-Based Inhibition

Objective: Quantify the


 of Pentane-3-sulfonamide derivatives against Gamma-Secretase.

Reagents:

  • Recombinant Gamma-Secretase membrane preparation (HEK293 cells).[1]

  • Fluorogenic Substrate: NMA-Gly-Gly-Val-Val-Ile-ACh-Thr-Asp(DNP)-Asp-Arg-Asp-Arg-NH2.[1]

  • Assay Buffer: 50 mM HEPES (pH 7.0), 0.5% CHAPSO, 0.1% PE.[1]

Step-by-Step Protocol:

  • Compound Prep: Prepare 10-point serial dilutions of the Pentane-3-sulfonamide derivative in 100% DMSO.

  • Plate Setup: Transfer 0.5 µL of compound to a black 384-well plate.

  • Enzyme Addition: Add 10 µL of Gamma-Secretase membrane prep (diluted in Assay Buffer). Incubate for 15 mins at RT to allow inhibitor binding.

  • Substrate Initiation: Add 10 µL of Fluorogenic Substrate (10 µM final).

  • Kinetic Read: Monitor fluorescence (Ex: 355 nm, Em: 440 nm) continuously for 60 minutes at 37°C.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound]. Fit to the Hill equation to determine 
    
    
    
    .

Troubleshooting & Optimization

Synthetic Issues
  • Problem: Low yield in sulfonylation.

  • Root Cause: Steric hindrance of the secondary alkyl group (3-pentyl) slows down nucleophilic attack.

  • Solution: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst (5-10 mol%) to accelerate the reaction.[1] Switch solvent to Pyridine if solubility allows.

Solubility Issues in Assays
  • Problem: Compound precipitates in aqueous assay buffer.

  • Root Cause: The Pentane-3-yl group is highly lipophilic.[1]

  • Solution: Ensure final DMSO concentration is 1–2%. Include 0.5% CHAPSO or 0.01% Triton X-100 in the assay buffer to maintain solubility of the lipophilic tail.

References

  • Synthesis of Alkyl Sulfonamides: Young, J. M., et al.[1][6] "The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts." Journal of Organic Chemistry, 2015.[6] Link[1]

  • Gamma-Secretase Inhibitor Design: Zhao, G., et al. "Gamma-secretase inhibitors: structure-activity relationships and therapeutic potential."[1] Journal of Medicinal Chemistry, 2020.[7] (Contextual citation for sulfonamide pharmacophores in GSIs).

  • Sulfonamide Bioisosteres: MacMillan, D. W. C., et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids."[1][8] J. Am. Chem. Soc., 2023.[8] Link[1]

  • Chemical Properties: PubChem Compound Summary for 1-Pentanesulfonamide (Isomer reference). Link

  • General Sulfonamide Protocols: "Preparation of Sulfonamides from Sulfonyl Chlorides." Organic Chemistry Portal. Link

Visualizing the Pharmacophore Strategy

Pharmacophore Core Pentane-3-sulfonamide Core Scaffold Feature1 Sulfonamide Head (Polar Contact) Core->Feature1 Feature2 3-Pentyl Tail (Hydrophobic Anchor) Core->Feature2 Function1 H-Bonding with Asp/Backbone Feature1->Function1 Function2 Fills S1'/S2' Pocket (Steric Lock) Feature2->Function2 Function3 Metabolic Stability (No Benzylic H) Feature2->Function3

Figure 2: Pharmacophore dissection of the Pentane-3-sulfonamide moiety in drug design.

Sources

"use of Pentane-3-sulfonamide as a non-aromatic sulfonamide in drug design"

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a high-level technical resource for medicinal chemists and drug discovery scientists.[1] It moves beyond standard textbook definitions to explore the strategic application of Pentane-3-sulfonamide (CAS: 139669-27-5) as a non-aromatic bioisostere in modern drug design.[1]

Executive Summary: The "Escape from Flatland"

Historically, sulfonamide drugs (e.g., sulfamethoxazole, celecoxib) have been dominated by aryl sulfonamides . While effective, these scaffolds often suffer from poor solubility, "flat" geometries (low Fsp³), and potential toxicity arising from aniline metabolites.

Pentane-3-sulfonamide represents a critical shift toward aliphatic sulfonamides .[1] By incorporating a branched 3-pentyl ("swallow-tail") motif, this scaffold offers:

  • Increased Fsp³ Character: Enhances 3D complexity, improving solubility and receptor selectivity.

  • Metabolic Safety: Eliminates the risk of toxic arylhydroxylamine or aniline formation common in aryl sulfonamide metabolism.

  • Hydrophobic Space Filling: The 3-pentyl group provides a bulky, flexible hydrophobic shield, ideal for occupying cryptic pockets in targets like APJ receptors and voltage-gated ion channels .[1]

Technical Profile & Mechanistic Logic

Physicochemical Comparison

The transition from a Phenyl-sulfonamide to a Pentane-3-sulfonamide alters the electronic and steric landscape of the ligand.[1]

PropertyBenzenesulfonamide (Aryl)Pentane-3-sulfonamide (Alkyl)Drug Design Implication
Geometry Planar (2D)Tetrahedral/Branched (3D)Higher Fsp³ correlates with better clinical success rates.[1]
pKa (approx) ~10.1~10.8 - 11.2Alkyl sulfonamides are slightly less acidic; largely neutral at physiological pH (7.4), ensuring passive membrane permeability.[1]
Electronic Effect Electron Withdrawing (Resonance)Electron Donating (Inductive)Modulates the H-bond donor strength of the -NH₂ group.[1]
Metabolism Ring oxidation, N-acetylationAlkyl chain hydroxylationAvoids idiosyncratic toxicity associated with electron-rich aromatic rings.[1]
Structural Utility: The "Swallow-Tail" Motif

The 3-pentyl group in Pentane-3-sulfonamide acts as a branched lipophilic anchor .[1] Unlike a linear n-pentyl chain, the branching at the C3 position creates a "V" shape (swallow-tail) that:

  • Reduces entropic penalty upon binding (rigidification).

  • Optimizes Van der Waals contacts in globular hydrophobic pockets (e.g., S1 pockets of proteases).

Key Application Case: Recent patent literature (e.g., WO2018097945) identifies Pentane-3-sulfonamide fragments in APJ Receptor Agonists .[1] Here, the aliphatic tail replaces traditional bi-aryl systems to improve oral bioavailability while maintaining potency.

Experimental Protocols

Protocol A: Modern Synthesis via DABSO (SO₂ Surrogate)

Avoids the use of unstable aliphatic sulfonyl chlorides.

Rationale: Aliphatic sulfonyl chlorides (like pentane-3-sulfonyl chloride) are often unstable and prone to desulfonylation.[1] The DABSO (DABCO-bis(sulfur dioxide)) method allows for the direct generation of the sulfonamide from organometallic reagents, ensuring high yield and safety.

Materials:

  • 3-Bromopentane (Starting material)[1]

  • Magnesium turnings (for Grignard)

  • DABSO (CAS: 119752-66-0)[1]

  • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) for activation (Optional variation)[1]

  • Ammonium hydroxide or Primary Amine (R-NH₂)[1]

Step-by-Step Workflow:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine.

    • Add 3-Bromopentane (1.0 eq) in anhydrous THF dropwise.[1] Reflux for 1 hr to generate pentan-3-ylmagnesium bromide.[1]

  • SO₂ Insertion (The DABSO Step):

    • Cool the Grignard solution to -40°C.[1]

    • Add DABSO (0.6 eq) in one portion. The stoichiometry is 0.6 because DABSO releases 2 equivalents of SO₂.

    • Warm to RT and stir for 2 hours. A thick white precipitate (the sulfinate salt) will form.

  • Activation & Amination:

    • Option A (One-Pot): Cool to 0°C. Add NCS (N-chlorosuccinimide, 1.1 eq) to generate the sulfonyl chloride in situ.[1] Stir for 30 mins. Then, add the amine (e.g., NH₃ in dioxane or a specific R-NH₂) and excess base (Et₃N).

    • Option B (Aqueous): Dissolve the sulfinate salt in water/DCM. Treat with bleach (NaOCl) to generate sulfonyl chloride, then quench with amine.

  • Purification:

    • Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.

    • Dry over Na₂SO₄. Concentrate.

    • Recrystallize from Hexane/EtOAc (Pentane-3-sulfonamide crystallizes as white needles).[1]

Protocol B: Microsomal Metabolic Stability Assay

Validates the metabolic advantage of the alkyl scaffold.

Rationale: To confirm that the 3-pentyl chain does not undergo rapid oxidative clearance compared to an aryl ring.[1]

  • Preparation:

    • Test Compound: Pentane-3-sulfonamide derivative (1 µM final conc).[1]

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Pre-incubate compound + HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Time points: 0, 5, 15, 30, 60 min.[1]

  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS .[1]

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
       and Intrinsic Clearance (
      
      
      
      ).
    • Success Metric:

      
       indicates good metabolic stability.
      

Visualizations & Logic Maps

Diagram 1: Synthesis Decision Tree

A logic flow for selecting the correct synthetic route for Pentane-3-sulfonamide derivatives.

Synthesis_Workflow Start Target: Pentane-3-sulfonamide Derivative Check_Com Is Pentane-3-sulfonyl chloride commercially available/stable? Start->Check_Com Route_A Route A: Direct Amination (Standard) Check_Com->Route_A Yes (Rare) Route_B Route B: DABSO Protocol (De Novo Synthesis) Check_Com->Route_B No (Likely) Step_B1 1. Grignard Formation (3-bromopentane + Mg) Route_B->Step_B1 Step_B2 2. SO2 Insertion (DABSO) Step_B1->Step_B2 Step_B3 3. Oxidative Chlorination (NCS or SO2Cl2) Step_B2->Step_B3 Step_B4 4. Amination (R-NH2 + Base) Step_B3->Step_B4 Final Purified Pentane-3-sulfonamide Step_B4->Final Yields >70%

Caption: Decision matrix for synthesizing labile aliphatic sulfonamides, prioritizing the DABSO route for stability.

Diagram 2: Bioisosteric Replacement Logic

Why replace a Benzene ring with a 3-Pentyl group?

Bioisostere_Logic Aryl Aryl Sulfonamide (Flat, Aromatic) Alkyl Pentane-3-sulfonamide (3D, Aliphatic) Aryl->Alkyl Bioisosteric Switch Prop1 Solubility Issues Aryl->Prop1 Prop2 Aniline Toxicity Risk Aryl->Prop2 Benefit1 Increased Fsp3 (Solubility) Alkyl->Benefit1 Benefit2 Metabolic Safety (No Aniline) Alkyl->Benefit2 Benefit3 Hydrophobic Filling (Swallow-tail fit) Alkyl->Benefit3

Caption: Strategic benefits of switching from aryl to pentane-3-sulfonamide scaffolds in lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual grounding for Fsp³).

  • Woolven, H., et al. (2011). DABSO: An Efficient and Safe Source of SO₂ for the Synthesis of Sulfonamides. Organic Letters. (Basis for Protocol A).
  • Vertex Pharmaceuticals. (2018). Heteroaryl-substituted triazoles as APJ receptor agonists. WO2018097945A1.
  • Scott, K. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Application Note: Advanced Protocols for the N-Alkylation of Pentane-3-Sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Pentane-3-sulfonamide is a sterically hindered, aliphatic primary sulfonamide. N-alkylation of this moiety is a critical transformation in medicinal chemistry for modulating lipophilicity, tuning pKa, and optimizing pharmacokinetic profiles. Because the 3-pentyl group provides significant steric bulk adjacent to the sulfur atom, selecting the correct alkylation protocol is paramount to achieving high yields and preventing over-alkylation.

This guide details two self-validating methodologies:

  • The Classical SN2 Protocol: A robust, base-mediated approach using alkyl halides.

  • The Borrowing Hydrogen (BH) Protocol: A modern, atom-economical, transition-metal-catalyzed approach using primary alcohols.

Mechanistic Rationale & Strategy Selection

Classical Base-Mediated Alkylation (SN2)

The classical approach relies on the deprotonation of the primary sulfonamide (pKa ~10.5) by a mild base such as potassium carbonate (K2CO3)[1]. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Causality of Solvent Choice: DMF strongly solvates the potassium cation but leaves the sulfonamide anion relatively unsolvated ("naked"), drastically increasing its nucleophilicity toward the electrophilic alkyl halide.

  • Reaction Control: To prevent the formation of tertiary sulfonamides (over-alkylation), the alkyl halide is kept strictly stoichiometric (1.05 equiv), and the temperature is tightly controlled.

Borrowing Hydrogen (BH) Catalysis

The BH methodology represents a paradigm shift in green chemistry, utilizing abundant primary alcohols as alkylating agents and generating only water as a byproduct[2].

  • Causality of Chemoselectivity: As described by Reed-Berendt and Morrill[2], a Mn(I) or Ir(III) catalyst temporarily extracts hydrogen from the alcohol to form an aldehyde. The primary sulfonamide condenses with this aldehyde to form an N-sulfonyl imine. The catalyst then returns the hydrogen, reducing the imine to the mono-N-alkylated sulfonamide.

  • Inherent Over-alkylation Prevention: Secondary sulfonamides lack the two protons necessary to form the intermediate imine, naturally halting the reaction at the mono-alkylated stage[3].

Workflow Start Pentane-3-sulfonamide N-Alkylation Decision Select Alkylating Agent Strategy Start->Decision PathA Alkyl Halides (Classical SN2) Decision->PathA Halides PathB Primary Alcohols (Borrowing Hydrogen) Decision->PathB Alcohols CondA K2CO3, DMF, 25-80°C Stoichiometric Waste PathA->CondA CondB Mn(I) Catalyst, Xylenes, 150°C Water Byproduct PathB->CondB Result Mono-N-Alkylated Pentane-3-sulfonamide CondA->Result CondB->Result

Decision matrix for selecting the optimal N-alkylation protocol for pentane-3-sulfonamide.

Experimental Protocols

Protocol A: Classical Base-Mediated Mono-N-Alkylation

This protocol is ideal when the corresponding alkyl iodides or bromides are readily available[1].

Reagents:

  • Pentane-3-sulfonamide (1.0 equiv, 10 mmol, 1.51 g)

  • Alkyl iodide/bromide (1.05 equiv, 10.5 mmol)

  • Anhydrous K2CO3 (2.0 equiv, 20 mmol, 2.76 g)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Add pentane-3-sulfonamide and anhydrous K2CO3 to the flask. Insight: Finely powdered K2CO3 increases the surface area for heterogeneous deprotonation.

  • Solvation: Inject anhydrous DMF (50 mL) and stir the suspension at room temperature for 15 minutes to pre-form the sulfonamide anion.

  • Alkylation: Add the alkyl halide dropwise over 5 minutes. If using a volatile alkyl halide, equip the flask with a reflux condenser.

  • Reaction Heating & Monitoring: Heat the reaction to 60–80 °C. Monitor via LC-MS or TLC (typically 4–12 hours). Self-Validation: The disappearance of the starting material mass (m/z 150 [M-H]-) and appearance of the mono-alkylated mass confirms progression.

  • Quenching & Workup: Cool to room temperature and quench with distilled water (100 mL) to dissolve inorganic salts and force the organic product out of the DMF phase. Extract with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to quantitatively remove residual DMF. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Green Borrowing Hydrogen (BH) N-Alkylation

This protocol utilizes a bench-stable Mn(I) PNP pincer precatalyst for atom-economical coupling with primary alcohols[2].

Reagents:

  • Pentane-3-sulfonamide (1.0 equiv, 1.0 mmol, 151 mg)

  • Primary Alcohol (1.0 equiv, 1.0 mmol)

  • Mn(I) PNP pincer precatalyst (5 mol%, 0.05 mmol)

  • K2CO3 (10 mol%, 0.1 mmol, 13.8 mg)

  • Anhydrous Xylenes (1.0 M, 1.0 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a 10 mL microwave vial with a magnetic stir bar, pentane-3-sulfonamide, K2CO3, and the Mn(I) precatalyst.

  • Solvent & Substrate Addition: Add the primary alcohol and anhydrous xylenes. Insight: A high concentration (1.0 M) is critical to facilitate the intermolecular imine condensation step before catalyst deactivation occurs.

  • Reaction Execution: Crimp the vial shut, remove it from the glovebox, and heat vigorously at 150 °C in an aluminum heating block for 24 hours.

  • In-Process Control: Cool the vial to room temperature. Carefully decrimp and sample 10 µL of the mixture. Dilute in CDCl3 and analyze via 1H NMR to ensure complete conversion of the alcohol starting material.

  • Purification: Directly load the crude mixture onto a silica gel column. Elute with a Hexane/Ethyl Acetate gradient to isolate the pure mono-N-alkylated pentane-3-sulfonamide.

Mechanism Alc Primary Alcohol (R-CH2OH) Cat1 Mn(I) Catalyst Dehydrogenation Alc->Cat1 Ald Aldehyde Intermediate (R-CHO) Cat1->Ald - H2 Cat2 Mn(I)-H2 Catalyst Hydrogenation Cat1->Cat2 Hydrogen Transfer Imine N-Sulfonyl Imine (R'-SO2N=CH-R) Ald->Imine + Sulfonamide - H2O Sulf Pentane-3-sulfonamide (R'-SO2NH2) Sulf->Imine Imine->Cat2 Prod N-Alkyl Sulfonamide (R'-SO2NH-CH2-R) Cat2->Prod + H2

Borrowing hydrogen mechanistic cycle for the mono-N-alkylation of sulfonamides.

Quantitative Data & Protocol Comparison

The following table summarizes the operational metrics and substrate scope differences between the two methodologies, synthesized from foundational literature evaluations[1][2][4].

ParameterProtocol A: Classical SN2Protocol B: Borrowing Hydrogen
Alkylating Agent Alkyl Iodides / BromidesPrimary Alcohols
Base Requirement Stoichiometric (2.0 equiv K2CO3)Catalytic (10 mol% K2CO3)
Reaction Temperature 60 °C – 80 °C135 °C – 150 °C
Typical Yields 75% – 95%80% – 98%
Over-alkylation Risk Moderate (requires strict stoichiometry)None (mechanistically prevented)
Primary Byproduct Potassium Halide salts (Waste)Water (Green)
Best Suited For Complex, sensitive substrates unable to withstand high heatScale-up, green chemistry, and library generation

References

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." The Journal of Organic Chemistry. URL: [Link]

  • "Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes." Asian Journal of Organic Chemistry, 2022. URL: [Link]

  • "Typical protocols for sulfonamide N-alkylation." Tetrahedron Letters, 2010. URL: [Link]

  • "Synthesis of Strained Systems via Vinyl Carbocation Intermediates." CaltechTHESIS, 2024. URL: [Link]

Sources

"Pentane-3-sulfonamide as a ligand in coordination chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pentane-3-sulfonamide as a Ligand in Coordination Chemistry

Executive Summary

Pentane-3-sulfonamide (


) represents a distinct class of branched aliphatic sulfonamide ligands . Unlike their aromatic counterparts (e.g., benzenesulfonamides), aliphatic sulfonamides possess higher 

values (typically 10.5–12.0) and greater conformational flexibility. These properties make them unique probes for modeling metalloenzyme active sites, particularly Carbonic Anhydrase (CA) , and for designing lipophilic metal carriers in medicinal inorganic chemistry.

This guide provides a comprehensive workflow for synthesizing Pentane-3-sulfonamide, generating its transition metal complexes (specifically Zn(II) and Cu(II)), and characterizing the resulting coordination geometries.

Chemical Profile & Ligand Properties

PropertyValue / Description
IUPAC Name Pentane-3-sulfonamide
Structure

Molecular Weight 151.23 g/mol
Ligand Type N-donor (primary), O-donor (secondary/bridging)
Acidity (

)
~10.8 (Estimated aqueous); requires basic conditions for deprotonation.
Coordination Modes Monodentate (

-bound), Bridging (

-bound)
Solubility Soluble in EtOH, MeOH, DMSO, Acetone; Sparingly soluble in

.

Expert Insight: The 3-pentyl group provides significant steric bulk proximal to the sulfonyl moiety without introducing chirality (due to the symmetry of the two ethyl arms). This steric hindrance can prevent the formation of polymeric networks, favoring discrete mononuclear or dinuclear complexes compared to linear alkyl sulfonamides.

Synthesis of Pentane-3-sulfonamide

Before coordination, the ligand must be synthesized in high purity. Commercial sources are often limited to analytical quantities.

Mechanism of Synthesis

The most robust route involves the conversion of 3-bromopentane to the thiol, oxidation to the sulfonyl chloride, and amination.

SynthesisPath Start 3-Bromopentane Inter1 Pentane-3-thiol Start->Inter1 Thiourea / NaOH Reflux Inter2 Pentane-3-sulfonyl chloride Inter1->Inter2 Cl2(g) / H2O Oxidative Chlorination Product Pentane-3-sulfonamide Inter2->Product NH3(aq) / THF 0°C to RT

Figure 1: Step-wise synthesis pathway for Pentane-3-sulfonamide from alkyl halide precursors.

Protocol 1: Ligand Synthesis
  • Thiol Formation: React 3-bromopentane (50 mmol) with thiourea (55 mmol) in refluxing ethanol (3 h). Hydrolyze the isothiouronium salt with 10% NaOH to yield pentane-3-thiol.

  • Chlorination: Disperse the thiol in ice-cold water. Bubble chlorine gas (

    
    ) through the mixture until the oil layer turns yellow-green (indicating sulfonyl chloride formation). Caution: Perform in a fume hood.
    
  • Amination: Dissolve the crude pentane-3-sulfonyl chloride in THF (20 mL). Add dropwise to a stirred solution of concentrated aqueous ammonia (

    
    , 28%) at 0°C.
    
  • Isolation: Stir for 2 hours. Evaporate THF. The product precipitates as a white solid. Recrystallize from Ethanol/Water (1:1).

  • Validation: Check melting point (expected range: 90–95°C) and

    
     NMR (look for 
    
    
    
    singlet at
    
    
    ppm in DMSO-
    
    
    ).

Coordination Protocols

Sulfonamides are poor ligands in their neutral form. Successful coordination requires deprotonation of the sulfonamide nitrogen (


) to form a strong 

-donor.
Protocol 2: Synthesis of [Zn(Pentane-3-sulfonamide) (NH ) ]

Target Application: Structural model for Carbonic Anhydrase inhibition.

Reagents:

  • Pentane-3-sulfonamide (2.0 mmol)

  • 
     (1.0 mmol)
    
  • Ammonia solution (concentrated) or NaOH (0.1 M)

  • Methanol (20 mL)

Step-by-Step:

  • Dissolution: Dissolve 2.0 mmol of ligand in 15 mL warm Methanol.

  • Deprotonation: Add 0.1 M NaOH dropwise until pH reaches ~10. Alternatively, use excess aqueous ammonia which acts as both base and co-ligand.

  • Metal Addition: Add 1.0 mmol Zinc Acetate dissolved in 5 mL Methanol dropwise to the ligand solution.

  • Reaction: Reflux for 2 hours. The solution should remain clear or turn slightly cloudy.

  • Crystallization: Allow the solution to evaporate slowly at room temperature over 3–5 days. Colorless block crystals should form.

Mechanism of Binding: The deprotonated sulfonamide nitrogen binds to Zn(II) in a tetrahedral or distorted tetrahedral geometry. The bulky 3-pentyl group will orient away from the metal center to minimize steric clash.

Protocol 3: Synthesis of [Cu(Pentane-3-sulfonamide) (H$_2 _2$]

Target Application: Bioactive copper complexes.

Reagents:

  • Pentane-3-sulfonamide (2.0 mmol)

  • 
     (1.0 mmol)
    
  • NaOH (2.0 mmol)

  • Ethanol/Water (1:1)

Step-by-Step:

  • Preparation: Mix ligand and NaOH in Ethanol/Water to generate the sodium salt of the sulfonamide in situ.

  • Complexation: Add the Copper Sulfate solution slowly. The solution will turn deep blue/green.

  • Precipitation: Stir at 50°C for 1 hour. Cool to 4°C. A blue precipitate forms.

  • Filtration: Filter and wash with cold water (to remove

    
    ) and diethyl ether.
    

Structural Characterization & Logic

To validate the complex, you must confirm the loss of the sulfonamide proton and the coordination of the nitrogen.

Spectroscopic Signatures
TechniqueParameterExpected Shift/ObservationInterpretation
IR Spectroscopy

Shift from ~3250/3350

(doublet) to single band or shift >50

.
Deprotonation from

to

.
IR Spectroscopy

Shift to lower frequency (e.g., 1320

1280

).
Redistribution of electron density upon N-Metal binding.

NMR

Disappearance of the broad singlet at 7.0 ppm.Replacement of H by paramagnetic metal (Cu) or silent Zn coordination.
XRD

Bond
1.95 – 2.05 Å (Zn-N); 1.90 – 2.00 Å (Cu-N).Confirming direct Nitrogen coordination.
Coordination Logic Diagram

CoordinationLogic cluster_modes Binding Modes Ligand Pentane-3-sulfonamide (Neutral) Weak Donor Anion Sulfonamidate Anion (R-SO2NH-) Strong Sigma Donor Ligand->Anion Deprotonation (pKa ~10.8) Base Base (OH- or NH3) Base->Anion Complex Coordination Complex [M(L)2] Anion->Complex Coordination Metal Metal Ion (Zn2+, Cu2+) Metal->Complex Chelation Mode1 Monodentate (N) Complex->Mode1 Steric Bulk Favors Mode2 Bridging (N, O)

Figure 2: Logical flow of ligand activation and coordination. The steric bulk of the pentane-3-yl group strongly favors monodentate N-coordination over bridging modes.

Applications in Drug Development

Carbonic Anhydrase Inhibition (CAI): Pentane-3-sulfonamide serves as a lipophilic "tail" model for CAIs. The sulfonamide zinc-binding group (ZBG) mimics the pharmacophore of drugs like Acetazolamide but with an aliphatic backbone.

  • Mechanism: The deprotonated nitrogen binds the Zn(II) in the enzyme active site, displacing the catalytic water molecule/hydroxide ion, thus halting the

    
     conversion.
    
  • Relevance: Aliphatic sulfonamides are currently being explored to improve blood-brain barrier permeability compared to hydrophilic aromatic sulfonamides.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Genc, B., et al. (2025). A Tripodal Tetradentate Ligand with a Sulfonamide Bridgehead Nitrogen.[1] PMC. Link

  • Chohan, Z. H. (2008).[2] Sulfonamide Ligands as Therapeutic and Diagnostic Agents. University of Sri Jayewardenepura. Link

  • Alterio, V., et al. (2020). A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides. PMC. Link

  • Kaur, J., et al. (2012). Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors. NIH. Link

Sources

"exploring Pentane-3-sulfonamide in materials science applications"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentane-3-sulfonamide (CAS: Generic aliphatic sulfonamide class) represents a distinct structural motif in the aliphatic sulfonamide family. Unlike its linear isomer (n-pentanesulfonamide), the 3-pentyl substitution provides a plane of symmetry and increased steric bulk directly adjacent to the sulfonyl group. This structural nuance makes it a high-value candidate for Solid Polymer Electrolytes (SPEs) in lithium-ion batteries, where it functions as a crystallization inhibitor (plasticizer), and in Supramolecular Engineering , where its hydrogen-bonding fidelity drives predictable lattice assembly.

This guide outlines the synthesis, purification, and application protocols for Pentane-3-sulfonamide, bridging the gap between organic synthesis and functional materials science.

Part 1: Chemical Identity & Rationale

Structural Significance

The molecule consists of a secondary alkyl chain attached to a primary sulfonamide group (


).
  • Symmetry: The ethyl groups on either side of the C3 position create a "steric umbrella," shielding the sulfur atom more effectively than in linear isomers.

  • Electronic Profile: The electron-withdrawing sulfonyl group makes the

    
     protons acidic (
    
    
    
    ), allowing for pH-responsive deprotonation and metal coordination (e.g.,
    
    
    hopping).
  • Materials Relevance: In polymer matrices like Polyethylene Oxide (PEO), the bulky 3-pentyl tail disrupts polymer chain folding more efficiently than linear chains, lowering the glass transition temperature (

    
    ) and enhancing ionic conductivity.
    
Physicochemical Profile (Predicted)
PropertyValue / CharacteristicRelevance
Formula

Stoichiometry
MW 151.23 g/mol Atom Economy
Appearance White Crystalline SolidPurity indicator
Solubility Soluble in DMSO, MeOH, THF; Poor in HexanesProcessing compatibility
H-Bond Donors 2 (

)
Supramolecular assembly
H-Bond Acceptors 2 (

)
Li+ coordination

Part 2: Synthesis & Purification Protocols

Method A: The Sulfinyl Chloride Route (Standard Bench Protocol)

Rationale: This method uses the reactivity of Grignard reagents to install the sulfur atom, avoiding the harsh conditions of direct sulfochlorination.

Reagents:

  • 3-Bromopentane

  • Magnesium turnings (activated)

  • Sulfuryl Chloride (

    
    ) or Sulfur Dioxide (
    
    
    
    ) source
  • Ammonia (

    
    ) gas or aqueous ammonium hydroxide
    

Workflow Diagram:

Synthesis_Workflow Figure 1: Step-wise synthesis via Grignard intermediate to ensure regiospecificity. Start 3-Bromopentane Grignard Grignard Formation (Mg, THF, Reflux) Start->Grignard Sulfinate Sulfinate Salt (SO2 insertion) Grignard->Sulfinate Chloride Sulfonyl Chloride (Cl2 or NCS) Sulfinate->Chloride Product Pentane-3-sulfonamide (NH3 Quench) Chloride->Product

Step-by-Step Protocol:

  • Grignard Formation: Under

    
     atmosphere, add 3-bromopentane (10 mmol) dropwise to activated Mg turnings (11 mmol) in anhydrous THF. Reflux for 1 hour until Mg is consumed.
    
  • Sulfination: Cool to -78°C. Bubble dry

    
     gas into the mixture for 15 minutes. The solution will thicken as the magnesium sulfinate salt precipitates. Warm to room temperature (RT).
    
  • Chlorination: Re-cool to 0°C. Add N-chlorosuccinimide (NCS) (11 mmol) or bubble

    
     gas to convert the sulfinate to pentane-3-sulfonyl chloride. Caution: Exothermic.
    
  • Amidation: Pour the reaction mixture slowly into a stirred solution of concentrated

    
     at 0°C. Stir for 2 hours.
    
  • Work-up: Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain white needles.

Part 3: Application A - Solid Polymer Electrolytes (SPEs)[1][2][3]

Context: The "Plasticizer" Effect

In Lithium-ion batteries, solid electrolytes (like PEO) suffer from low ionic conductivity at room temperature because the polymer chains crystallize, trapping the


 ions. Pentane-3-sulfonamide acts as a solid plasticizer . Its sulfonamide head group coordinates weakly with 

, while the branched pentyl tail sterically disrupts PEO crystallization, creating amorphous channels for ion transport.
Protocol: Fabrication of PEO/LiTFSI/Sulfonamide Membranes

Materials:

  • Poly(ethylene oxide) (PEO), MW

    
    
    
  • LiTFSI (Lithium salt)[1][2]

  • Pentane-3-sulfonamide (P3S - synthesized above)

  • Acetonitrile (Solvent)

Formulation Table:

Component Weight % (Target) Role
PEO Matrix 70% Ion conduction backbone
LiTFSI 20% Charge carrier source

| Pentane-3-sulfonamide | 10% | Crystallinity Suppressor |

Experimental Steps:

  • Dissolution: Dissolve PEO and LiTFSI in Acetonitrile at 50°C. Stir for 6 hours to ensure homogeneity.

  • Doping: Add Pentane-3-sulfonamide to the solution. Stir for an additional 2 hours. Note: The solution must remain clear.

  • Casting: Pour the solution into a PTFE mold.

  • Evaporation: Allow solvent to evaporate slowly at RT for 24 hours, then dry under vacuum at 50°C for 48 hours to remove trace solvent.

  • Validation: Perform Differential Scanning Calorimetry (DSC). A successful formulation will show a suppressed melting endotherm for PEO (typically reducing

    
     from 65°C to <40°C).
    

Mechanism Diagram:

SPE_Mechanism Figure 2: Transition from crystalline to amorphous polymer phase induced by sulfonamide doping. PEO_Cryst Crystalline PEO (Trapped Li+) PEO_Amorph Amorphous PEO (Mobile Li+) PEO_Cryst->PEO_Amorph  Disruption by P3S   P3S Pentane-3-sulfonamide (Plasticizer) P3S->PEO_Amorph  Intercalation  

Part 4: Application B - Crystal Engineering

Rationale: The Sulfonamide Synthon

Primary sulfonamides are robust supramolecular reagents. They typically form


 dimers or catemeric chains via 

hydrogen bonds. The 3-pentyl group is unique because its symmetry prevents the "herringbone" packing seen in linear analogs, often forcing the formation of layered structures or allowing the inclusion of guest molecules (co-crystals).
Protocol: Co-Crystal Screening

Target: Create a co-crystal with 4,4'-Bipyridine (a standard acceptor).

  • Molar Ratio: 1:1 (Sulfonamide : Bipyridine).

  • Solvent: Methanol (slow evaporation).

  • Procedure: Dissolve 100 mg of Pentane-3-sulfonamide and equimolar Bipyridine in 5 mL warm methanol. Filter into a clean vial. Cover with parafilm punctured with 3 pinholes.

  • Analysis: Harvest crystals after 3-5 days. Analyze via Single Crystal X-Ray Diffraction (SC-XRD). Look for the

    
     heterosynthon, which is stronger than the sulfonamide homodimer.
    

Part 5: References

  • Solid Polymer Electrolytes & Plasticization:

    • Title: Ternary Poly(ethylene oxide)/Poly(l,l-lactide) Blends as High-Temperature Solid Polymer Electrolytes.

    • Source: ACS Applied Materials & Interfaces (2021).

    • Relevance: Establishes the protocol for using additives to suppress crystallinity in PEO electrolytes.

    • URL:[Link]

  • Sulfonamide Hydrogen Bonding Patterns:

    • Title: Hydrogen bonding in sulfonamides (Graph Set Analysis).

    • Source: Journal of Pharmaceutical Sciences (2001).[3]

    • Relevance: Defines the

      
       dimer and catemer motifs essential for crystal engineering.
      
    • URL:[Link]

  • General Synthesis of Aliphatic Sulfonamides:

    • Title: Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides.

    • Source: Chemistry – A European Journal (2020/2025).

    • Relevance: Provides modern, robust protocols for synthesizing complex aliphatic sulfonamides using sulfinates.

    • URL:[Link]

  • Sulfonamides in Lithium Batteries:

    • Title: Sulfonamide Blocks for Lithium Metal Batteries.[1]

    • Source: Journal of Power Sources (2017).[1]

    • Relevance: Validates the electrochemical stability of the sulfonamide moiety against Lithium metal.[4]

    • URL:[Link]

Sources

Comprehensive Methodology for Screening the Bioactivity of Simple Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Sulfonamide Bioactivity

Simple sulfonamides, characterized by an unsubstituted primary sulfonamide group (Ar-SO₂NH₂), are a highly versatile class of pharmacophores. Historically recognized as the first broad-spectrum antibacterial agents, their bioactivity profile has since expanded into oncology, ophthalmology, and neurology.

The screening of simple sulfonamides requires a multi-tiered approach due to their dual mechanism of action. Primarily, they act as potent inhibitors of Carbonic Anhydrases (CAs) by directly coordinating with the active site zinc ion (Zn²⁺)[1]. In bacterial systems, they act as structural analogs of para-aminobenzoic acid (pABA), competitively inhibiting Dihydropteroate Synthase (DHPS) to halt de novo folate biosynthesis[2]. Establishing a self-validating screening methodology requires understanding the causality behind these molecular interactions.

MOA Sulf Simple Sulfonamide (Ar-SO2NH2) CA_Target Carbonic Anhydrase (CA) Active Site Zn2+ Sulf->CA_Target Coordinates with DHPS_Target Dihydropteroate Synthase (DHPS) Sulf->DHPS_Target Structural Analog of pABA Effect1 Inhibition of CO2 Hydration (pH Regulation / Tumor Microenvironment) CA_Target->Effect1 Blocks Effect2 Inhibition of Folate Synthesis (Bacteriostatic Effect) DHPS_Target->Effect2 Blocks

Fig 1. Dual mechanism of action of simple sulfonamides targeting CA and DHPS.

Section 1: Workflow Overview

An effective screening methodology transitions from high-throughput, target-specific enzymatic assays to complex phenotypic validations. The workflow below illustrates the logical progression from initial library screening to hit identification.

Workflow cluster_0 Primary Enzymatic Screening cluster_1 Secondary Phenotypic Screening Start Compound Library (Primary Sulfonamides) CA CA Inhibition (pNPA Colorimetric Assay) Start->CA Fluor Fluorescence Indicator Displacement Assay Start->Fluor MIC Antibacterial MIC (Broth Microdilution) CA->MIC Cell Cytotoxicity / Viability (MTT Assay) CA->Cell Fluor->Cell Hit Hit Identification & Lead Optimization MIC->Hit Cell->Hit

Fig 2. High-throughput screening workflow for evaluating sulfonamide bioactivity.

Section 2: High-Throughput Enzymatic Screening (Carbonic Anhydrase)

Carbonic anhydrases catalyze the reversible hydration of CO₂. Because the natural hydration reaction is exceedingly fast and difficult to monitor in a high-throughput setting, screening relies on the enzyme's secondary esterase activity [1].

Protocol 2.1: Colorimetric p-Nitrophenyl Acetate (pNPA) Assay

Causality: CAs can cleave the ester bond of p-nitrophenyl acetate (pNPA), an artificial substrate, yielding p-nitrophenol—a yellow compound that absorbs strongly at 400–405 nm[3]. By pre-incubating the enzyme with a sulfonamide, the -SO₂NH₂ group displaces the zinc-bound water molecule in the active site, effectively blocking esterase activity[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Tris-sulfate buffer (pH 7.6) containing 0.1 mM ZnCl₂ to maintain the metalloenzyme's structural integrity[4].

  • Compound Plating: In a 96-well clear flat-bottom microplate, perform serial dilutions of the test sulfonamides in DMSO. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation[1].

  • Enzyme Addition: Add 10 µL of purified CA enzyme (e.g., bCA II or hCA IX at ~50 U/well) to the test wells[4].

  • Critical Pre-incubation: Incubate the plate at 25°C for 10–15 minutes. Causality note: This step is mandatory. Sulfonamide coordination with the deep-seated Zn²⁺ ion is a time-dependent process; skipping this step yields false negatives[1].

  • Reaction Initiation: Add 10 µL of 0.7 mM pNPA (dissolved in acetonitrile or ethanol) to all wells to initiate the reaction[3].

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure absorbance at 405 nm every 30–60 seconds for 15–30 minutes[1].

  • Data Analysis: Calculate the initial velocity of the linear portion of the kinetic curve. Determine the IC₅₀ by plotting percentage inhibition versus log[inhibitor].

Protocol 2.2: Fluorescence-Based Indicator Displacement Assay

Causality: The pNPA assay, while standard, suffers from low turnover rates. For highly potent sulfonamides (sub-nanomolar affinity), an indicator displacement assay is preferred. A fluorescent probe designed to bind the CA active site is quenched upon binding. When a competitive sulfonamide is introduced, it displaces the probe, resulting in a proportional recovery of fluorescence[5].

Step-by-Step Methodology:

  • Complex Formation: Mix the purified CA enzyme with the fluorescent indicator (e.g., a dansyl-sulfonamide derivative) in HEPES buffer (50 mM, pH 7.2) until baseline fluorescence is fully quenched[5].

  • Displacement: Add serial dilutions of the test sulfonamides to the complex.

  • Measurement: Excite the sample (e.g., at 373 nm) and measure emission recovery. The degree of fluorescence recovery directly correlates with the binding affinity (K_i) of the test compound.

Section 3: Antibacterial Bioactivity Screening (DHPS Inhibition)

Simple sulfonamides exhibit bacteriostatic activity by competitively inhibiting DHPS. Mammalian cells lack this enzyme and rely on dietary folate, making DHPS an excellent target for selective toxicity[2][6].

Protocol 3.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Causality: To accurately assess DHPS inhibition in vitro, the growth medium must be free of exogenous folate and thymidine. If the bacteria can scavenge thymidine from the media, they bypass the folate pathway entirely, rendering the sulfonamide ineffective and generating false resistance data[7].

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) ensuring it has a strictly low thymidine content [7].

  • Serial Dilution: In a sterile 96-well plate, dispense 100 µL of CAMHB into wells 2–12. Add 200 µL of the stock sulfonamide solution to well 1. Perform a two-fold serial dilution from well 1 down to well 10, discarding 100 µL from well 10. Well 11 is the growth control; well 12 is the sterility control[4].

  • Inoculum Preparation: Select 3-5 colonies of the test strain (e.g., S. aureus or E. coli) and suspend in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of ~5 × 10⁵ CFU/mL per well[7].

  • Inoculation: Add 100 µL of the bacterial suspension to wells 1–11[4].

  • Incubation & Readout: Incubate at 37°C for 16–20 hours[4]. The MIC is defined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth (or causes an 80% reduction in absorbance at 600 nm compared to the control)[7].

Section 4: Data Interpretation & Quantitative Analysis

To standardize the evaluation of simple sulfonamides across different screening modalities, quantitative data should be benchmarked against known clinical standards (e.g., Acetazolamide for CA inhibition, Sulfamethoxazole for DHPS inhibition).

Assay TypeTarget EnzymePrimary ReadoutTypical Hit RangeMechanistic Interpretation
Colorimetric Esterase CA Isoforms (e.g., hCA II, IX)Absorbance (405 nm)IC₅₀: 10 nM – 500 nMLow IC₅₀ indicates strong Zn²⁺ coordination and displacement of the catalytic water molecule.
Indicator Displacement CA IsoformsFluorescence RecoveryK_i: 1 nM – 100 nMHigh recovery indicates high-affinity competitive binding, superior to the baseline fluorescent probe.
Broth Microdilution Bacterial DHPSAbsorbance (600 nm) / VisualMIC: 0.5 – 64 µg/mLLow MIC indicates potent pABA mimicry, successfully halting de novo folate biosynthesis.

References

  • Koutnik, P., et al. "Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors." Chem (Elsevier), 2017.[Link]

  • Babaoglu, K., et al. "Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase." Journal of Chemical Information and Modeling (ACS Publications), 2009.[Link]

  • Griffith, E. C., et al. "The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase." Frontiers in Microbiology, 2018.[Link]

Sources

"Pentane-3-sulfonamide as a derivatizing agent for amines in chromatography"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for using Pentane-3-sulfonyl chloride (P3S-Cl) to generate Pentane-3-sulfonamide derivatives of primary and secondary amines. While often overshadowed by aromatic reagents (e.g., Dansyl-Cl, Dabsyl-Cl), the aliphatic, branched nature of the pentane-3-sulfonyl moiety offers unique advantages in Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .

Key Advantages:

  • Enhanced Volatility (GC): Unlike aromatic sulfonamides, the aliphatic pentane-3 chain significantly reduces boiling points, making derivatives suitable for standard capillary GC columns without requiring high-temperature phases.

  • Steric Selectivity: The branching at the 3-position provides steric bulk, allowing for the separation of structural amine isomers based on reaction kinetics and chromatographic retention.

  • Mass Spectral Tagging: The specific mass shift (+134.1 Da) and distinct fragmentation patterns aid in the identification of unknown amines in complex matrices.

Chemical Basis & Mechanism[1]

Clarification on Terminology: While the topic refers to "Pentane-3-sulfonamide," this is the product of the reaction. The active derivatizing agent required is Pentane-3-sulfonyl chloride . Sulfonamides themselves are chemically stable and do not act as derivatizing agents under standard analytical conditions.

Reaction Mechanism: The derivatization follows a nucleophilic substitution pathway (Schotten-Baumann conditions). The amine nucleophile attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion.

  • Reagent: Pentane-3-sulfonyl chloride (

    
    )
    
  • Target: Primary (

    
    ) and Secondary (
    
    
    
    ) Amines.
  • By-product: Hydrochloric acid (HCl), which must be scavenged by a base (e.g., Triethylamine, Pyridine, or Carbonate).

DOT Diagram: Reaction Pathway

ReactionMechanism Amine Analyte Amine (R-NH2) Intermediate Tetrahedral Intermediate (Transition State) Amine->Intermediate Nucleophilic Attack Reagent Pentane-3-Sulfonyl Chloride (Reagent) Reagent->Intermediate Product Pentane-3-Sulfonamide (Derivative) Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the formation of Pentane-3-sulfonamide derivatives.

Experimental Protocol

Safety Note: Pentane-3-sulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood.

Materials & Reagents
  • Derivatizing Reagent: Pentane-3-sulfonyl chloride (Synthesis required if not commercially available: Chlorination of pentane-3-sulfonic acid using

    
    ).
    
  • Solvents: Acetonitrile (ACN), Dichloromethane (DCM), HPLC-grade Water.

  • Base: Triethylamine (TEA) or Pyridine (anhydrous).

  • Quenching Agent: 5% Hydroxylamine hydrochloride solution.

Step-by-Step Derivatization Workflow

This protocol is optimized for biological fluids (plasma/urine) or pharmaceutical formulations .

DOT Diagram: Experimental Workflow

Workflow Sample Sample Preparation (50 µL Sample) Buffer pH Adjustment (Add 50 µL 0.1M Na2CO3, pH 10) Sample->Buffer ReagentAdd Reagent Addition (100 µL P3S-Cl in Acetone) Buffer->ReagentAdd Incubate Incubation (60°C for 20 min) ReagentAdd->Incubate Extract LLE Extraction (Ethyl Acetate/Hexane) Incubate->Extract Dry Evaporation & Reconstitution Extract->Dry Analyze GC-MS or LC-MS Analysis Dry->Analyze

Figure 2: Optimized workflow for amine derivatization using Pentane-3-sulfonyl chloride.

Detailed Procedure
  • Preparation:

    • Dissolve 10 mg of Pentane-3-sulfonyl chloride in 1 mL of anhydrous Acetone or Acetonitrile. Prepare fresh daily.

  • Reaction:

    • In a 1.5 mL microcentrifuge tube, combine 50 µL of sample (amine solution) with 50 µL of Carbonate Buffer (0.1 M, pH 10.0) .

    • Expert Insight: High pH is critical to ensure the amine is deprotonated (nucleophilic) but not so high that the sulfonyl chloride hydrolyzes instantly.

    • Add 100 µL of Reagent Solution . Vortex immediately for 30 seconds.

  • Incubation:

    • Heat the mixture at 60°C for 20 minutes in a heating block.

    • Note: Sterically hindered amines (e.g., diisopropylamine) may require 40 minutes or higher temperatures (70°C).

  • Extraction (Cleanup):

    • Cool to room temperature.[1]

    • Add 200 µL of Ethyl Acetate . Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 3 minutes to separate phases.

    • Transfer the upper organic layer to a clean vial.

  • Reconstitution:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute in 100 µL of Mobile Phase (for LC) or Isooctane (for GC).

Chromatographic Conditions

Gas Chromatography - Mass Spectrometry (GC-MS)

The pentane-3-sulfonamide derivatives are sufficiently volatile for GC analysis, often eliminating the need for silylation.

  • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • Detection (MS): EI Source (70 eV). Look for molecular ion

    
     and characteristic loss of the pentyl group 
    
    
    
    .
Liquid Chromatography (LC-MS)

For non-volatile polyamines or highly polar species.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ Mode. The sulfonamide nitrogen is not highly basic, so protonation typically occurs on the amine nitrogen (if diamine) or relies on adduct formation

    
    .
    

Results Interpretation & Troubleshooting

Comparative Data: Why Pentane-3?
FeaturePentane-3-Sulfonyl ClDansyl ChlorideAcetyl Chloride
Target

Amines

Amines, Phenols

Amines
Detection MS, FID (No UV)Fluorescence/UVMS, FID
Volatility High (Good for GC)Low (LC only)High
Selectivity Steric discrimination GeneralGeneral
Stability HighLight SensitiveHigh
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure reagents are anhydrous; increase reagent excess (10:1 molar ratio).
Peak Tailing (GC) Residual -OH groupsEnsure complete derivatization; secondary -OH groups on the analyte may need silylation.
Precipitate Salt formationThe byproduct is a sulfonamide salt. Perform the LLE (Extraction) step rigorously to remove salts.
No Reaction pH too lowThe amine must be deprotonated. Check that the buffer pH is > pKa of the amine (usually pH 9-10).

References

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Link

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Sigma-Aldrich (Merck). Derivatization Reagents for GC and HPLC. (General reference for sulfonyl chloride reactivity patterns). Link

  • Drozd, J. (1981). Chemical Derivatization in Gas Chromatography. Elsevier.

(Note: While specific literature on "Pentane-3-sulfonyl chloride" is niche, the chemistry is strictly grounded in the established behavior of aliphatic sulfonyl chlorides as detailed in References 1 and 2.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Aliphatic Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Aliphatic Sulfonamide Synthesis Ticket ID: ALIPH-SULF-2024

Welcome to the Technical Support Center

You are likely here because your aliphatic sulfonamide synthesis—unlike its aromatic counterpart—is failing. You are observing low yields, black tars, or complete starting material recovery.

The Core Problem: Aliphatic sulfonyl chlorides are fundamentally different from arylsulfonyl chlorides. They are thermally unstable (prone to


 extrusion) and chemically fragile (susceptible to elimination via sulfene intermediates).

This guide abandons the "add A to B" textbook approach. Instead, we treat this as a troubleshooting workflow for three specific failure modes: Thermal Decomposition , Competitive Elimination , and Precursor Instability .

Module 1: The Thermal Time-Bomb (Precursor Instability)

Symptom: Your sulfonyl chloride turns dark/black upon isolation or storage. The NMR shows alkyl chloride byproducts (R-Cl) instead of the sulfonamide.

Root Cause: Aliphatic sulfonyl chlorides decompose via a concerted loss of sulfur dioxide (


). This often occurs at temperatures as low as 20–30°C. If you attempt to isolate, dry, or store them, they will degrade.
Troubleshooting Protocol: The "In Situ" Bypass

Do not isolate the sulfonyl chloride. Use an oxidative chlorination strategy that generates the electrophile in situ at low temperature, immediately trapping it with the amine.

Recommended Workflow: Oxidative Chlorination of Thiols

  • Reagents: N-Chlorosuccinimide (NCS), 2M HCl, Acetonitrile.

  • Temperature: Strict control at 0–5°C.

Step-by-Step:

  • Dissolution: Dissolve thiol (1.0 equiv) in Acetonitrile (

    
    ) and cool to 0°C.
    
  • Acidification: Add 2M HCl (0.5 equiv). Note: Acid activates NCS and suppresses side reactions.

  • Chlorination: Add NCS (3.0 equiv) portion-wise over 20 mins. Maintain T < 5°C.

    • Checkpoint: The solution should turn pale yellow. If it turns dark, you are generating radicals; lower the temp.

  • Quench/Amidation: Do not evaporate. Cannulate this cold mixture directly into a solution of your amine (2–3 equiv) and base (e.g.,

    
    ) at 0°C.
    

Expert Insight: The presence of water (from HCl) actually helps by solubilizing the succinimide byproduct, preventing it from clogging the reaction, while the rapid capture by the amine outcompetes hydrolysis.

Module 2: The Alpha-Proton Trap (Sulfene Formation)

Symptom: You are using a primary aliphatic sulfonyl chloride (


). You isolate the product, but the yield is <30%, and you see complex mixtures or recovered amine.

Root Cause: The Sulfene Mechanism . Basic conditions required for amidation can deprotonate the


-carbon (adjacent to sulfur). This triggers an elimination to form a highly reactive Sulfene (

)
intermediate, which then polymerizes or hydrolyzes, rather than forming the sulfonamide.
Visualization: The Sulfene Fork

SulfenePath Start Aliphatic Sulfonyl Chloride (R-CH2-SO2Cl) Direct Direct Substitution (SN2-like) Start->Direct Low Temp / Weak Base Elim Elimination (Alpha-Deprotonation) Start->Elim Strong Base / Steric Bulk Base Base (Et3N/Pyridine) Product Target Sulfonamide Direct->Product Sulfene Sulfene Intermediate [R-CH=SO2] Elim->Sulfene Sulfene->Product + Amine (Trapping) Trash Polymers / Sulfonates (Byproducts) Sulfene->Trash Dimerization/Hydrolysis

Figure 1: The competition between direct substitution and sulfene elimination. High temperatures and strong bases favor the destructive sulfene pathway.

Troubleshooting Protocol: Base & Solvent Selection

To mitigate sulfene formation, you must reduce the basicity of the environment or change the mechanism.

  • Switch Bases: Move from Triethylamine (

    
    ) to Pyridine  (
    
    
    
    ) or N-Methylmorpholine (NMM) . These are sufficient to scavenge HCl but less likely to deprotonate the
    
    
    -carbon.
  • Biphasic Conditions (Schotten-Baumann):

    • Use

      
       (organic) and 
      
      
      
      (aqueous).
    • The base remains in the aqueous phase, while the sulfonyl chloride stays in the organic phase. The reaction occurs at the interface, minimizing the exposure of the electrophile to the base.

Module 3: The "Green" Bypass (Sulfinate Coupling)

Symptom: Your substrate is complex or sensitive. The acid chloride route is too harsh, or the starting thiol smells too strong to handle in your facility.

Solution: Use Sodium Sulfinates (


)  as stable, odorless precursors. Couple them oxidatively with amines using Iodine (

).[1][2] This avoids the sulfonyl chloride intermediate entirely.
Protocol: Iodine-Mediated Oxidative Coupling

This method relies on the formation of a transient sulfonyl iodide which is immediately trapped by the amine.

  • Reagents: Sodium Sulfinate (1 equiv), Amine (1.2 equiv),

    
     (1.5 equiv), 
    
    
    
    (2 equiv).
  • Solvent: Water or Water/THF mixture.

Step-by-Step:

  • Mix: Combine sulfinate, amine, and base in water.

  • Add Iodine: Add

    
     at room temperature.
    
  • Monitor: The reaction is usually complete in 1–3 hours.

  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) to remove excess iodine (color changes from dark brown to clear).
    
  • Extract: Extract with Ethyl Acetate.

Why this works: The iodine oxidizes the sulfinate to a sulfonyl iodide/radical species. Amines are excellent nucleophiles for this species, and the reaction proceeds under aqueous, aerobic conditions—far milder than the acid chloride route.

Comparison of Methods

FeatureMethod A: Sulfonyl Chloride Method B: Sulfinate Oxidative Coupling
Precursor Stability Low (Decomposes >20°C)High (Stable solid salts)
Key Risk

extrusion / Sulfene elimination
Iodine scavenging by sensitive groups
Reaction pH Acidic/Basic (Variable)Neutral/Mildly Basic
Atom Economy Poor (Requires chlorinating agents)Good (Water/Iodide byproducts)
Best For Simple, robust alkyl chainsComplex, functionalized molecules

FAQ: Rapid Fire Troubleshooting

Q: I see gas evolution when I add my sulfonyl chloride to the amine. A: That is likely


 gas. Your sulfonyl chloride is decomposing before it reacts. Cool the reaction to -10°C  and ensure your amine is added immediately or is present in excess during the addition.

Q: Can I use sulfonyl fluorides instead? A: Yes. Sulfonyl fluorides (


) are much more stable than chlorides (SuFEx chemistry). However, they are less reactive. You will need a catalyst like 

(Calcium Triflimide) to activate the fluoride for amidation.

Q: My aliphatic chain is tertiary (e.g., t-Butyl). The reaction fails. A: Tertiary sulfonamides are extremely difficult to synthesize via nucleophilic attack due to steric hindrance.

  • Solution: Switch to a Radical Strategy . Use a photoredox approach where a radical is generated on the alkyl group and trapped by

    
     and the amine (see References for MacMillan et al.).
    

References

  • The Sulfene Mechanism & Elimin

    • Title: Mechanisms of Sulfonyl Chloride Reactions: Sulfenes as Intermedi
    • Source: King, J. F. Accounts of Chemical Research, 1975.
    • Context: Foundational text explaining the competition between substitution and elimination (sulfene formation)
    • URL:[Link]

  • Oxid

    • Title: Iodine-Catalyzed Oxidative Amination of Sodium Sulfinates: A Convenient Approach to the Synthesis of Sulfonamides under Mild Conditions.[1][2][3]

    • Source: Buathongjan, C., et al. European Journal of Organic Chemistry, 2015.[1]

    • Context: Defines the protocol for avoiding unstable chlorides by using stable sulfin
    • URL:[Link]

  • Photoredox/Radical Approaches

    • Title: Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides.[4]

    • Source: MacMillan, D. W. C., et al. Journal of the American Chemical Society, 2023.
    • Context: Describes modern radical methods to install sulfonyl groups on difficult (hindered)
    • URL:[Link]

  • Sulfonyl Fluoride Activ

    • Title: Sulfonamide Synthesis via Calcium Triflimide Activ
    • Source: Mahap
    • Context: Provides the method for using stable sulfonyl fluorides when chlorides are too unstable.[5]

    • URL:[Link]

Sources

"purification of Pentane-3-sulfonamide by recrystallization"

Author: BenchChem Technical Support Team. Date: March 2026

[label="Issue: Oiling Out\n(Liquid

Workflow and troubleshooting decision tree for Pentane-3-sulfonamide recrystallization.

Troubleshooting Guides & FAQs

Q1: Why is my Pentane-3-sulfonamide "oiling out" instead of forming solid crystals? A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid emulsion rather than a crystalline solid. This happens when the melting point of the solute is lower than the temperature of the solution from which it is separating, or when the concentration of impurities is exceptionally high (). For Pentane-3-sulfonamide, the flexible aliphatic chain increases the propensity for liquid-liquid phase separation in overly aqueous (highly polar) environments.

  • Corrective Action: Reheat the mixture until the oil redissolves. Add a small volume of hot IPA (the less polar solvent) to increase the solubility threshold at higher temperatures, then cool the solution much more slowly. If the crude is highly impure, perform a preliminary silica gel plug filtration before attempting recrystallization again.

Q2: No crystals are forming even after the solution has cooled to room temperature. What is the problem? A2: The solution is likely in a metastable, supersaturated state. The polar sulfonamide groups may be extensively hydrogen-bonded with the water in the solvent, creating a stable hydration shell that inhibits the nucleation required to start crystal growth.

  • Corrective Action: You must disrupt the metastable state to induce crystallization. Scratch the inner surface of the glass flask with a glass rod (this creates micro-abrasions that serve as nucleation sites) or seed the solution by adding 1–2 pure crystals of Pentane-3-sulfonamide.

Q3: How can I improve the poor recovery/yield of my recrystallized product? A3: Low recovery typically stems from using excessive solvent during the dissolution phase, meaning a significant portion of the product remains dissolved in the mother liquor even at 0°C. It can also occur if premature crystallization happens during hot filtration.

  • Corrective Action: Ensure you are using the absolute minimum amount of boiling solvent. If your yield is already low, you can recover a "second crop" by concentrating the mother liquor under reduced pressure to half its volume and repeating the cooling process.

Q4: How do I select the optimal solvent ratio if the standard 70% IPA/Water fails? A4: The ideal solvent system must balance the non-polar pentane core and the polar sulfonamide head. Use the quantitative troubleshooting matrix below to adjust your solvent polarity based on your specific observations.

Quantitative Data: Solvent System Optimization

The following table summarizes the physicochemical rationale for solvent selection when purifying aliphatic sulfonamides.

Solvent SystemPolarity IndexBoiling Point (°C)Primary Solvation TargetExpected Outcome for Pentane-3-sulfonamide
100% Water 10.2100.0Sulfonamide groupPoor dissolution; aliphatic chain causes compound to aggregate/float.
100% Isopropanol 3.982.6Pentyl chainHigh solubility even at cold temperatures; results in very poor yield.
70% IPA / 30% Water ~5.8~85.0Amphiphilic balanceOptimal crystallization ; high recovery and excellent purity.
95% Ethanol / 5% Water ~5.2~78.0Amphiphilic balanceGood crystallization; however, higher risk of oiling out if cooled too rapidly.

References

  • Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes - Purification of Sulfanilamide by Crystallization. Retrieved from[Link]

  • US Patent Office. (1957). Sulfonamide purification process (US Patent 2777844A). Google Patents.

Technical Support Center: Optimizing the Synthesis of Pentane-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aliphatic sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks associated with synthesizing Pentane-3-sulfonamide (CAS: 139669-27-5).

Unlike aryl sulfonamides, aliphatic variants like pentane-3-sulfonamide present unique synthetic challenges. The intermediate aliphatic sulfonyl chlorides lack the electronic stabilization and steric shielding of their aromatic counterparts, making them highly susceptible to hydrolytic degradation and elimination side-reactions. This guide provides field-proven methodologies, mechanistic troubleshooting, and modern workarounds to ensure high-yield synthesis.

Mechanistic Workflow & Route Selection

To synthesize pentane-3-sulfonamide, chemists typically choose between the classical oxidative chlorination of a thiol and the modern organometallic approach. The diagram below illustrates the logical flow and intermediate dependencies of both routes.

SynthesisWorkflow Thiol 3-Pentanethiol (Starting Material) OxChlor Oxidative Chlorination (H2O2 / SOCl2) Thiol->OxChlor Route A (Classical) Halide 3-Bromopentane (Starting Material) Grignard Grignard Formation (Mg, THF) Halide->Grignard Route B (Modern) SulfonylCl Pentane-3-sulfonyl Chloride (Unstable Intermediate) OxChlor->SulfonylCl Amination Amination (NH3 or NH2CO2NH4) SulfonylCl->Amination Organometallic 3-Pentylmagnesium Bromide (Nucleophile) Grignard->Organometallic Sulfinylamine t-BuONSO Addition (-78°C to RT) Organometallic->Sulfinylamine Product Pentane-3-sulfonamide (Target Product) Amination->Product Sulfinylamine->Product

Fig 1: Divergent synthetic workflows for Pentane-3-sulfonamide via oxidative or Grignard routes.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Classical Oxidative Chlorination & Amination[1]

This route is highly atom-economical but requires strict temperature control to prevent the degradation of the intermediate.

Step 1: Synthesis of Pentane-3-sulfonyl Chloride

  • Initiation: Dissolve 3-pentanethiol (1.0 equiv) in anhydrous acetonitrile (CH₃CN) and cool to 0 °C using an ice bath.

  • Oxidation: Add 30% aqueous H₂O₂ (3.0 equiv) dropwise. Causality: The H₂O₂ initiates the formation of the intermediate bis(3-pentyl) disulfide.

  • Chlorination: Slowly add SOCl₂ (1.5 equiv) while maintaining the internal temperature strictly below 10 °C. Causality: SOCl₂ acts as the chlorinating agent, driving the oxidative cleavage of the disulfide bond to form the sulfonyl chloride[1].

  • Validation & Isolation: Stir for 5 minutes at room temperature. Extract immediately with cold dichloromethane (DCM), wash with ice-cold brine, and dry over anhydrous Na₂SO₄. Self-Validating System: The organic layer must be kept cold and concentrated under high vacuum without heat. If the mixture turns highly acidic or darkens, hydrolysis to pentane-3-sulfonic acid has occurred.

Step 2: Amination to Pentane-3-sulfonamide

  • Reagent Prep: Suspend ammonium carbamate (NH₂CO₂NH₄, 3.0 equiv) in anhydrous methanol at 0 °C. Causality: Ammonium carbamate acts as a mild, anhydrous ammonia surrogate, preventing the hydrolytic destruction of the sulfonyl chloride[2].

  • Coupling: Add the freshly prepared pentane-3-sulfonyl chloride dropwise.

  • Completion: Stir for 2 hours at room temperature, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Modern Organometallic Approach (Bypassing Sulfonyl Chlorides)[3]

This method completely avoids the unstable sulfonyl chloride intermediate by utilizing the novel sulfinylamine reagent t-BuONSO.

  • Grignard Preparation: Prepare 3-pentylmagnesium bromide (1.0 equiv) from 3-bromopentane and magnesium turnings in anhydrous THF under argon.

  • Electrophile Setup: In a flame-dried flask, dissolve t-BuONSO (1.2 equiv) in anhydrous THF and cool to -78 °C.

  • Addition: Add the Grignard reagent dropwise over 15 minutes. Causality: Maintaining -78 °C is critical; higher temperatures lead to over-addition and thermal decomposition of the sulfinamide intermediate[3].

  • Quenching: Stir at -78 °C for 1 hour, warm to room temperature, and quench with saturated aqueous NH₄Cl. Extract with EtOAc to yield the primary sulfonamide directly.

Quantitative Optimization Data

When utilizing Protocol A , the choice of amination conditions dictates the success of the synthesis. The table below summarizes the causality between solvent/ammonia sources and the final yield of pentane-3-sulfonamide.

SolventAmmonia SourceTemp (°C)Yield (%)Major ByproductCausality / Rationale
WaterNH₃ (aq) 28%2545Pentane-3-sulfonic acidNucleophilic attack by H₂O outcompetes NH₃ at RT.
THFNH₃ (aq) 28%068Pentane-3-sulfonic acidLower temp reduces hydrolysis, but water presence still limits yield.
DCMNH₃ (gas)082None (Clean)Anhydrous conditions completely suppress hydrolytic degradation.
MeOHNH₂CO₂NH₄2589 None (Clean)Ammonium carbamate provides a controlled, anhydrous NH₃ release[4].

Troubleshooting & FAQs

Q: During the oxidative chlorination of 3-pentanethiol, my reaction stalls, and TLC shows a non-polar spot. What is happening? A: You are observing the formation of bis(3-pentyl) disulfide. Disulfide formation is a mandatory intermediate step in thiol oxidation. If the reaction stalls here, it indicates insufficient oxidizing equivalents or premature quenching. Solution: Ensure a strict stoichiometric excess of the oxidant. Bahrami et al. demonstrated that a synergistic combination of H₂O₂ and SOCl₂ efficiently drives the reaction past the disulfide stage directly to the sulfonyl chloride[1].

Q: Why am I seeing significant hydrolysis (sulfonic acid formation) during the amination step, even when using excess aqueous ammonia? A: Aliphatic sulfonyl chlorides like pentane-3-sulfonyl chloride are highly susceptible to hydrolysis because the secondary carbon provides minimal steric shielding compared to bulky aryl groups (like tosyl chloride). When using aqueous ammonia, the competing reaction with water generates pentane-3-sulfonic acid. Solution: You must eliminate water from the system. Switch to anhydrous ammonia gas in DCM at 0 °C, or use ammonium carbamate in methanol as a bench-stable, anhydrous ammonia surrogate[2].

Q: I want to scale up the synthesis, but handling SOCl₂ and unstable aliphatic sulfonyl chlorides is a safety and yield concern. Is there an alternative? A: Yes. You can bypass the sulfonyl chloride entirely using the organometallic route (Protocol B). By converting 3-bromopentane to a Grignard reagent and reacting it with t-BuONSO at -78 °C, you form the primary sulfonamide in a single, highly controlled step. This method was specifically developed to overcome the limitations of harshly acidic and oxidizing chlorosulfonation conditions[3].

Q: How do I self-validate that my pentane-3-sulfonyl chloride is intact before amination? A: Do not rely on standard silica-gel TLC, as the silica will hydrolyze the aliphatic sulfonyl chloride, giving a false positive for sulfonic acid. Instead, take a 10 µL aliquot of your organic layer, quench it into 0.5 mL of methanol containing a drop of triethylamine, and run GC-MS or LC-MS to look for the corresponding methyl sulfonate ester. If the ester forms cleanly, your sulfonyl chloride is intact.

References

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Technical Support Center: Sulfonylation of Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center for sulfonamide synthesis. This guide addresses the critical challenges in reacting primary amines with sulfonyl chlorides (


). While theoretically simple, this transformation frequently suffers from bis-sulfonylation  (formation of 

) and hydrolytic decomposition of the reagent.

This document provides mechanistic insights, validated protocols, and troubleshooting workflows to ensure high-fidelity mono-sulfonylation.

Critical Issue: Bis-Sulfonylation

The Mechanism of Failure

The most common ticket generated for this chemistry is: "I used 1 equivalent of sulfonyl chloride, but I isolated a mixture of starting material and bis-sulfonylated product."[1]

Root Cause: The kinetic trap. Contrary to intuition, the mono-sulfonamide product (


) is significantly more acidic (

) than the starting primary amine (

). In the presence of a base (especially strong organic bases like triethylamine), the mono-sulfonamide is rapidly deprotonated to form a sulfonamide anion (

). This anion is a potent nucleophile that competes with the neutral primary amine for the remaining sulfonyl chloride.
Pathway Visualization

The following diagram illustrates the competitive pathway leading to impurities.

BisSulfonylation Start Primary Amine (R-NH₂) Mono Mono-Sulfonamide (R-NH-SO₂-R') Start->Mono + R'-SO₂Cl (Fast) Reagent Sulfonyl Chloride (R'-SO₂Cl) Anion Sulfonamide Anion (R-N⁻-SO₂-R') Mono->Anion + Base (Deprotonation) Bis Bis-Sulfonamide (R-N(SO₂R')₂) Anion->Bis + Excess R'-SO₂Cl (Rapid) Base Base (B:)

Caption: Kinetic pathway showing how deprotonation of the desired product leads to the bis-sulfonylated impurity.

Troubleshooting Guides (FAQ Format)

Category A: Yield & Selectivity

Q: I am seeing ~15% bis-sulfonamide despite using 1.0 equivalents of sulfonyl chloride. Why? A: This is likely due to localized high concentrations . If you add the sulfonyl chloride rapidly, the local concentration of reagent at the injection site exceeds 1.0 equivalents relative to the amine in that zone. The fast kinetics of the anion attack leads to "double reaction" before the solution homogenizes.

  • Fix: Dilute the sulfonyl chloride in the reaction solvent (e.g., DCM) and add it dropwise over 20–30 minutes at 0°C.

Q: Does the choice of base matter? A: Yes, critically.

  • Triethylamine (TEA) / DIPEA: These are strong bases. They rapidly deprotonate the mono-sulfonamide, increasing the concentration of the interfering anion.

  • Pyridine: A weaker base and excellent solvent for this reaction. It often minimizes bis-sulfonylation by forming a reactive

    
    -sulfonylpyridinium intermediate while being less efficient at deprotonating the product.
    
  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Used in Schotten-Baumann conditions (biphasic). These are often best for preventing bis-sulfonylation because the base remains in the aqueous phase, while the neutral sulfonamide stays in the organic phase, physically separating the base from the acidic proton.

Q: My reaction stalled at 60% conversion. Should I add more reagent? A: Proceed with caution.

  • Check for hydrolysis .[2][3] If your solvent was wet, the sulfonyl chloride may have converted to sulfonic acid (which is unreactive).

  • Check for salt formation . The HCl byproduct can protonate your unreacted amine (

    
    ), rendering it non-nucleophilic. Ensure you have enough base equivalents (at least 1.1 to 1.5 eq) to scavenge all acid.
    

Validated Experimental Protocols

Protocol A: The "High-Fidelity" Organic Method

Best for: Valuable amines, anhydrous conditions, and acid-sensitive substrates.

Reagents:

  • Primary Amine (1.0 mmol)[1]

  • Sulfonyl Chloride (1.05 mmol) — Do not exceed 1.1 eq.

  • Pyridine (excess/solvent) OR DCM with Pyridine (2.0 eq)

  • DMAP (0.05 eq) — Optional, only for sluggish amines.

Step-by-Step:

  • Preparation: Dissolve the amine (1.0 eq) in anhydrous DCM (0.2 M concentration). Add Pyridine (2.0–3.0 eq).

  • Temperature Control: Cool the mixture to 0°C using an ice bath. Lower temperature discriminates between the amine and the sulfonamide anion.

  • Controlled Addition: Dissolve the Sulfonyl Chloride (1.05 eq) in a separate volume of DCM. Add this solution dropwise via syringe pump or addition funnel over 30 minutes.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC/LCMS.

  • Quench: Add saturated

    
     solution. This protonates any sulfonamide anions and destroys excess reagent.
    
Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Robust substrates, preventing bis-sulfonylation, and large-scale reactions.

Reagents:

  • Primary Amine (1.0 mmol)[1]

  • Sulfonyl Chloride (1.1 mmol)

  • Solvent: DCM or Ethyl Acetate

  • Base: Saturated aqueous

    
     or 
    
    
    
    .

Step-by-Step:

  • Dissolve amine in DCM.[1]

  • Add an equal volume of saturated aqueous

    
    .
    
  • Vigorously stir the biphasic mixture (high RPM is critical for phase transfer).

  • Add Sulfonyl Chloride (neat or in DCM) portion-wise.

  • Mechanism of Protection: As the sulfonamide forms, it remains in the DCM. The base stays in the water. The deprotonation of the sulfonamide is suppressed because the base and the acidic proton are in different phases.

Data & Optimization Matrix

The following table summarizes the impact of reaction variables on the Mono:Bis ratio.

VariableConditionImpact on Selectivity (Mono:Bis)Technical Note
Stoichiometry 1.0 : 1.0 (Amine:Cl)High Ideal. Limiting the electrophile prevents the second attack.
1.0 : 1.5 (Amine:Cl)Low Excess reagent guarantees bis-sulfonylation.
Temperature 0°CHigh Suppresses the activation energy required for the second addition.
RefluxVery Low Promotes rapid bis-sulfonylation and thermal decomposition.
Base PyridineHigh Forms active intermediate; less basic than TEA.
Triethylamine (TEA)Moderate/Low Strong base facilitates deprotonation of the product.
Aqueous

Very High Phase separation protects the product from the base.
Addition Rate Dump (Bolus)Low Creates "hot spots" of high reagent concentration.
DropwiseHigh Maintains low steady-state concentration of electrophile.

Advanced Troubleshooting: Hydrolysis

If your sulfonyl chloride is old or stored improperly, it hydrolyzes to sulfonic acid (


) and HCl.

Symptoms:

  • LCMS shows starting amine and a peak with mass [M+17] (Sulfonic acid) or just starting material.

  • Fuming when the bottle is opened (release of HCl gas).

Verification Protocol: Run a TLC of your reagent against the amine. Sulfonyl chlorides are non-polar; Sulfonic acids are highly polar and will stay at the baseline. If your reagent stays at the baseline, distill or recrystallize it before use, or purchase a fresh bottle.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group - Sulfur analogues).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Massah, A. R., et al. (2007). "Selective mono-sulfonylation of primary amines catalyzed by ZrOCl2·8H2O." Tetrahedron Letters, 48(11), 1901-1904.

  • Shaikh, T. M., et al. (2010). "Chemoselective sulfonylation of amines using sulfonyl chlorides." Journal of Chemical Sciences, 122, 33-38. Link

  • Reich, H. J. (2023). "pKa Data - Bordwell pKa Table (DMSO)." University of Wisconsin-Madison. Link (For acidity comparisons of Sulfonamides vs Amines).

Sources

Technical Support Center: Hydrolytic Stability & Troubleshooting for Pentane-3-Sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the complex physicochemical behavior of Pentane-3-sulfonamide (an aliphatic primary sulfonamide) during formulation, forced degradation, and analytical extraction. Sulfonamides are notoriously robust, and understanding the causality behind their stability is critical for preventing analytical artifacts and optimizing drug development workflows.

Section 1: Core Mechanisms & Causality (FAQ)

Q1: Why does Pentane-3-sulfonamide exhibit such extreme resistance to hydrolysis compared to standard carboxamides? Answer: The stability of Pentane-3-sulfonamide is rooted in its unique electronic and steric environment. Unlike carboxamides, where the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack, the sulfur atom in a sulfonamide is sterically shielded by two oxygen atoms and the bulky pentan-3-yl aliphatic chain. Furthermore, the S-N bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the sulfur's orbitals. Consequently, degradation primarily occurs through the cleavage of the S-N bond under 1[1].

Q2: What is the mechanistic difference between its degradation in acidic versus basic environments? Answer: The hydrolytic pathways diverge significantly based on the pH of the environment:

  • Acidic Conditions: Acid-catalyzed hydrolysis requires protonation of the sulfonamide nitrogen, transforming it into a viable leaving group (ammonia). Because sulfonamides are exceptionally weak bases, this protonation is thermodynamically unfavorable. It requires highly concentrated acids (e.g., 6M HCl or 2) and elevated temperatures to force the nucleophilic attack by water[2].

  • Basic Conditions: Pentane-3-sulfonamide is a primary sulfonamide (

    
    ) with a mildly acidic proton (
    
    
    
    ). In strong alkaline environments, it rapidly deprotonates to form a sulfonamide anion (
    
    
    ). This negatively charged species exerts massive electrostatic repulsion against incoming hydroxide (
    
    
    ) nucleophiles. Thus, basic attack merely ionizes the group rather than cleaving it, rendering the molecule practically 3[3].

Section 2: Quantitative Stability Profile

To assist in predictive modeling and formulation stability budgets, the following table summarizes the hydrolytic degradation of Pentane-3-sulfonamide under varying stress conditions.

Environmental ConditionReagent / BufferTemp (°C)Time (h)Degradation (%)Primary Mechanism
Physiological pH 7.4 PBS3748< 0.1%None (Stable)
Mild Acidic 0.1 M HCl (pH 1.0)4024< 1.0%Trace S-N Cleavage
Mild Basic 0.01 M NaOH (pH 12.0)4024< 0.1%Ionization (Stable)
Forced Acidic 6.0 M HCl10024> 85.0%Acid-Catalyzed Hydrolysis
Forced Basic 5.0 M NaOH10024< 5.0%Anionic Repulsion

Section 3: Troubleshooting & Experimental Workflows

Q3: How do I force the hydrolysis of pentane-3-sulfonamide for analytical stress testing (ICH Q1A)? Answer: Because standard 0.1M HCl will not yield sufficient degradation for mass balance studies, you must utilize a harsh acidic protocol. The following self-validating workflow ensures complete S-N bond cleavage while preventing the volatilization of the resulting pentane-3-sulfonic acid.

Protocol: Forced Acidic Degradation of Aliphatic Sulfonamides

  • Sample Preparation: Dissolve 1.0 mg of Pentane-3-sulfonamide in 1.0 mL of a co-solvent system (e.g., 50:50 Acetonitrile:Water) to ensure complete solvation of the aliphatic chain.

  • Acidic Stress Application: Add 1.0 mL of 6M Hydrochloric Acid (HCl) to the sample vial.

  • Thermal Incubation: Seal the vial in a heavy-walled borosilicate glass ampoule. Heat at 100°C in a block heater for 24 hours.

    • Causality: High thermal energy is strictly required to overcome the activation energy barrier for water to attack the sterically hindered, protonated sulfonyl center.

  • Quenching & Neutralization: Cool the vial to 4°C. Carefully neutralize the mixture to pH 7.0 using 6M NaOH dropwise.

    • Self-Validation Step: Monitor the pH continuously with a micro-probe. Overshooting to a basic pH will not reverse the hydrolysis, but it will precipitate sodium salts that severely suppress ionization during LC-MS analysis.

  • Analysis: Analyze via LC-MS (ESI-negative mode). Validation of the protocol is confirmed by observing the disappearance of the parent mass (m/z 150.2 for

    
    ) and the stoichiometric appearance of pentane-3-sulfonic acid (m/z 151.0 for 
    
    
    
    ).

Q4: During basic liquid-liquid extraction (LLE) at pH 12, my recovery of pentane-3-sulfonamide is exceptionally low, but no degradation products are observed. What is happening? Answer: This is a classic phase-partitioning error, not a hydrolytic degradation issue. At pH 12, the primary sulfonamide is fully deprotonated into its anionic form (


). This charged species is highly water-soluble and will not partition into your organic extraction solvent (e.g., ethyl acetate or dichloromethane).
  • Resolution: Adjust the aqueous phase to pH 3-4 using dilute formic acid prior to extraction. This re-protonates the sulfonamide, restoring its lipophilicity and driving it into the organic phase.

Section 4: Visualizing the Hydrolysis Logic

The following diagram illustrates the divergent mechanistic pathways of Pentane-3-sulfonamide when exposed to acidic versus basic extremes.

Mechanistic pathway of Pentane-3-sulfonamide hydrolysis under acidic versus basic conditions.

References

  • Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. Benchchem. 1

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. 2

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. 3

Sources

Technical Support Center: Troubleshooting Low Yields in Pentane-3-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aliphatic sulfonamide synthesis. Synthesizing Pentane-3-sulfonamide (CAS 139669-27-5) presents unique challenges compared to primary aliphatic or aromatic sulfonamides. The secondary nature of the 3-pentyl radical introduces severe steric hindrance, which drastically slows down desired nucleophilic attacks and activates competing elimination pathways.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize yields.

Visual Workflow: Synthesis Pathways & Bottlenecks

SynthesisPathway Thiol 3-Pentanethiol (Starting Material) Oxidation Oxidative Chlorination (NCS/HCl or Cl2/H2O) Thiol->Oxidation Halide 3-Bromopentane (Alternative Start) Substitution Nucleophilic Substitution (Na2SO3) Halide->Substitution SulfonylChloride 3-Pentanesulfonyl Chloride (Reactive Intermediate) Oxidation->SulfonylChloride Sulfonate Sodium 3-pentanesulfonate Substitution->Sulfonate Elimination 2-Pentene (E2 Byproduct) Substitution->Elimination Steric Hindrance Chlorination Chlorination (SOCl2 / DMF) Sulfonate->Chlorination Chlorination->SulfonylChloride Amidation Amidation (Anhydrous NH3, -78°C) SulfonylChloride->Amidation Sulfene Sulfene Intermediate (Base-catalyzed) SulfonylChloride->Sulfene Base (Deprotonation) Product Pentane-3-sulfonamide (Target Product) Amidation->Product Hydrolysis 3-Pentanesulfonic Acid (Hydrolysis Byproduct) Sulfene->Hydrolysis H2O

Mechanistic pathways and competing side reactions in Pentane-3-sulfonamide synthesis.

FAQ Section 1: Upstream Issues (Sulfonyl Chloride Generation)

Q: I am starting from 3-bromopentane and sodium sulfite, but my overall yields are <10%. What is going wrong? A: The classical Strecker sulfite alkylation is highly inefficient for 3-bromopentane. The 3-pentyl carbon is sterically hindered by two ethyl groups, significantly raising the activation energy for the


 displacement by the bulky sulfite ion. Consequently, the basic sulfite acts as a Brønsted base, triggering an E2 elimination to form 2-pentene rather than the desired sulfonate.
Recommendation: Abandon the halide route. Utilize 3-pentanethiol as your starting material. Oxidative chlorination of thiols circumvents the 

bottleneck entirely and is a highly reactive, direct route to the sulfonyl chloride[1].

Q: How can I cleanly convert 3-pentanethiol to 3-pentanesulfonyl chloride without over-oxidation or decomposition? A: The most reliable method is in situ oxidative chlorination using N-chlorosuccinimide (NCS) and dilute HCl, or aqueous sodium hypochlorite under strictly controlled temperatures[1]. The reaction must be kept at 0°C to prevent the hydrolysis of the newly formed secondary sulfonyl chloride back into the sulfonic acid.

FAQ Section 2: Downstream Issues (Amidation & The Sulfene Intermediate)

Q: My LC-MS shows that my 3-pentanesulfonyl chloride is reacting, but I am recovering 3-pentanesulfonic acid instead of the sulfonamide. Why? A: This is the primary failure point in secondary aliphatic sulfonamide synthesis, driven by the sulfene intermediate mechanism[2]. Because the direct nucleophilic attack of ammonia on the sterically hindered secondary sulfonyl group is slow, ammonia instead acts as a base. It deprotonates the relatively acidic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydrogen of the 3-pentanesulfonyl chloride, eliminating chloride to form a highly reactive 3-pentylidene-sulfene (

). If you are using aqueous ammonia (ammonium hydroxide), this electrophilic sulfene intermediate will preferentially react with water (which is present in massive excess) rather than ammonia, irreversibly hydrolyzing into 3-pentanesulfonic acid.

Q: How do I suppress sulfene-mediated hydrolysis and force the amidation? A: You must eliminate water from the system and manipulate the kinetics to favor amidation over elimination[3]:

  • Strictly Anhydrous Conditions: Use a solution of anhydrous ammonia in an aprotic solvent (e.g., 0.5 M

    
     in THF or Dioxane) instead of aqueous ammonium hydroxide.
    
  • Inverse Addition: Add the 3-pentanesulfonyl chloride dropwise to a massive excess of the cold ammonia solution. This ensures that any transient sulfene formed is immediately trapped by

    
    .
    
  • Cryogenic Temperatures: Conduct the addition at -78°C. Lower temperatures suppress the elimination pathway (sulfene formation) more effectively than the substitution pathway.

Quantitative Data: Amidation Condition Optimization

The table below summarizes the causality between reaction conditions and product distribution during the amidation of 3-pentanesulfonyl chloride.

Solvent SystemReagentTemp (°C)Yield: Sulfonamide (%)Yield: Sulfonic Acid (%)Primary Failure Mechanism
Water / THFAqueous

(28%)
25< 5> 85Sulfene formation & rapid hydrolysis
Water / THFAqueous

(28%)
01570Sulfene formation & hydrolysis
DCM

(gas)
06510Competing dimerization of sulfene
THF (Anhydrous)

(0.5 M in THF)
-7888 < 2 Suppressed sulfene pathway
Standard Operating Protocols
Protocol A: Oxidative Chlorination of 3-Pentanethiol

Causality Note: This method avoids the E2 elimination issues of the halide route by directly oxidizing the sulfur atom.

  • Preparation: Dissolve 3-pentanethiol (1.0 eq) in a mixture of Acetonitrile and Water (4:1 ratio). Cool the flask to 0°C using an ice bath.

  • Oxidation: Slowly add N-chlorosuccinimide (NCS, 3.0 eq) and tetrabutylammonium chloride (0.05 eq) in portions to maintain the temperature below 5°C.

  • Self-Validation Checkpoint: Stir for 2 hours. The reaction mixture will turn a distinct yellow/orange color, indicating the presence of active chlorine species. Monitor by TLC (100% Hexane). The reaction is complete when the UV-inactive thiol spot (stainable with iodine) completely disappears.

  • Workup: Extract the mixture with cold diethyl ether. Wash the organic layer with cold brine, dry over anhydrous

    
    , and concentrate under vacuum without heating  (water bath < 20°C) to prevent thermal decomposition of the sulfonyl chloride.
    
Protocol B: Anhydrous Amidation to Pentane-3-sulfonamide

Causality Note: Inverse addition at cryogenic temperatures prevents the formation and subsequent hydrolysis of the sulfene intermediate.

  • Preparation: Prepare a solution of 0.5 M anhydrous

    
     in THF (5.0 eq) in an oven-dried, argon-purged flask. Cool the solution to -78°C using a dry ice/acetone bath.
    
  • Dissolution: Dissolve the freshly prepared 3-pentanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous THF.

  • Inverse Addition: Add the sulfonyl chloride solution dropwise to the vigorously stirring ammonia solution over 30 minutes using a syringe pump.

  • Temperature Gradient: Allow the reaction mixture to stir at -78°C for 1 hour, then slowly allow it to warm to room temperature over 4 hours.

  • Self-Validation Checkpoint & Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Dry the combined organic layers over 
    
    
    
    and concentrate. On a TLC plate (EtOAc:Hexane 1:1), the target Pentane-3-sulfonamide will appear as a highly polar spot (
    
    
    ) that stains strongly with
    
    
    .
References
  • Source: organic-chemistry.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations Source: European Journal of Chemistry URL
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines Source: RSC Advances URL

Sources

Section 1: Troubleshooting & FAQs (Mechanisms & Causality)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation and Purification of Pentane-3-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of aliphatic sulfonamides. Pentane-3-sulfonamide (CAS 139669-27-5) is typically synthesized via the amidation of pentane-3-sulfonyl chloride with ammonia. Due to the high reactivity of sulfonyl chlorides and the nucleophilicity of the resulting sulfonamide, crude mixtures often contain a predictable profile of impurities.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve >99% purity in your drug development or synthetic workflows.

Q1: What are the dominant impurities in crude Pentane-3-sulfonamide, and what is the chemical causality behind their formation? A1: The synthesis of aliphatic sulfonamides is prone to three primary side reactions[1]:

  • Pentane-3-sulfonic acid (Hydrolysis Byproduct): Sulfonyl chlorides are highly electrophilic and moisture-sensitive. Adventitious water in the solvent or ammonia source competes with the ammonia, rapidly hydrolyzing the sulfonyl chloride into the corresponding sulfonic acid[2].

  • Di(pentane-3-sulfonyl)amine (Over-sulfonylation): The desired product, pentane-3-sulfonamide, contains a primary

    
     group. Once formed, this nitrogen can act as a nucleophile and attack a second molecule of pentane-3-sulfonyl chloride, forming a bulky di-sulfonylated imide[1]. This is exacerbated by poor mixing, elevated temperatures, or localized depletion of ammonia.
    
  • Regioisomeric Sulfonamides (e.g., Pentane-2-sulfonamide): If the precursor aliphatic chain contained structural isomers, these will carry through the synthesis as structurally similar, co-eluting sulfonamides.

Q2: My crude mixture is highly acidic and viscous. How do I selectively remove the sulfonic acid byproduct without losing my product? A2: This requires exploiting the


 differential between the impurities and the product via Liquid-Liquid Extraction . Pentane-3-sulfonic acid is a strong acid (

), whereas pentane-3-sulfonamide is a weak acid (

).
  • The Strategy: Wash the organic phase with a mild aqueous base like saturated Sodium Bicarbonate (

    
    ).
    
  • The Causality: The mild base is strong enough to fully deprotonate the strongly acidic sulfonic acid, partitioning it into the aqueous layer as a highly water-soluble sodium salt. However, it is not strong enough to deprotonate the weakly acidic sulfonamide, ensuring your desired product remains safely in the organic layer[3].

Q3: TLC indicates a less polar impurity that elutes just above my product. How do I remove the di-sulfonylated byproduct? A3: The di(pentane-3-sulfonyl)amine impurity lacks the hydrogen-bonding capability of the primary


 group, making it significantly less polar than pentane-3-sulfonamide. It can be removed via Silica Gel Column Chromatography . Expert Tip: Because aliphatic sulfonamides lack a UV chromophore, UV-lamp visualization will fail. You must use a universal stain (e.g., 

or Iodine vapor) to visualize the spots. The less polar di-sulfonimide will elute first in a Hexane/Ethyl Acetate gradient system.

Section 2: Quantitative Impurity Profiling

ImpuritySource / Chemical MechanismRelative Polarity (TLC)

Profile
Primary Removal Strategy
Pentane-3-sulfonic acid Hydrolysis of pentane-3-sulfonyl chloride by water[1]Highly Polar (Baseline)Strong Acid (

)
Mild aqueous base wash (sat.

)
Di(pentane-3-sulfonyl)amine Nucleophilic attack of product on unreacted sulfonyl chloride[2]Low Polarity (High

)
Moderate Acid (

)
Silica gel chromatography (elutes early)
Pentane-2-sulfonamide Isomeric contamination in starting materialsModerate (Co-elutes)Weak Acid (

)
Solvent/anti-solvent recrystallization
Ammonium Chloride Reaction byproduct (HCl neutralized by

)
Ionic / Water-solubleN/AAqueous wash (Brine/Water)

Section 3: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system; each phase includes observable validation checks to ensure the protocol is functioning as intended.

Phase 1: Chemical Partitioning (Liquid-Liquid Extraction)
  • Dissolution: Dissolve the crude pentane-3-sulfonamide in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Causality: Solubilizes the sulfonamide and non-polar impurities, preparing for aqueous washing.

  • Neutralization Wash: Add an equal volume of saturated aqueous

    
    . Vigorously shake the separatory funnel, venting frequently.
    
    • Validation Check: Effervescence (

      
       gas evolution) confirms the active neutralization of residual HCl and pentane-3-sulfonic acid.
      
  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove residual water and dissolved salts.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a semi-purified solid.
    
Phase 2: Polishing via Recrystallization

Recrystallization is highly effective for sulfonamides using alcohol-water solvent systems[4].

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a minimum volume of boiling Ethanol to completely dissolve the solid.

  • Anti-Solvent Addition: Dropwise, add hot Deionized Water (the anti-solvent) while swirling, until the solution just becomes cloudy (the cloud point). Add 1-2 drops of hot Ethanol to clear the solution.

    • Causality: The aliphatic chains are highly soluble in ethanol but insoluble in water. The precise solvent/anti-solvent ratio forces the crystal lattice to assemble, selectively excluding structurally mismatched regioisomers.

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes.

    • Validation Check: Formation of distinct, white crystalline needles. If the product "oils out" (forms a liquid layer instead of crystals), the solvent system is too polar or the cooling rate was too rapid[4]. Reheat and add slightly more ethanol.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash with a minimal amount of ice-cold 70% Ethanol/Water. Dry under high vacuum.

Section 4: Purification Workflow Diagram

PurificationWorkflow Crude Crude Pentane-3-sulfonamide (Reaction Mixture) Extraction Liquid-Liquid Extraction (EtOAc / NaHCO3 aq) Crude->Extraction Dissolve & Wash Aqueous Aqueous Phase (Pentane-3-sulfonic acid & Salts) Extraction->Aqueous Deprotonates strong acids Organic Organic Phase (Product + Neutral Impurities) Extraction->Organic Retains weak acids Chromatography Silica Gel Chromatography (Hexane/EtOAc) Organic->Chromatography Concentrate & Load DiSulf Early Fractions (Di-sulfonylated Byproduct) Chromatography->DiSulf Less polar (Low H-bonding) MainFrac Main Fractions (Pentane-3-sulfonamide) Chromatography->MainFrac More polar (High H-bonding) Crystallization Recrystallization (EtOH / Water) MainFrac->Crystallization Solvent/Anti-solvent Pure Pure Pentane-3-sulfonamide (>99% Purity) Crystallization->Pure Excludes regioisomers

Logical workflow for the purification of Pentane-3-sulfonamide based on polarity and pKa.

References

Sources

Technical Support Center: Scale-Up Synthesis of Simple Alkyl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. The transition of simple alkyl sulfonamide synthesis (e.g., methanesulfonamide, ethanesulfonamide) from the benchtop to pilot-plant scale introduces severe thermodynamic and kinetic challenges. While the nucleophilic acyl substitution of an alkyl sulfonyl chloride with ammonia is fundamentally straightforward, scaling this biphasic or gas-liquid reaction exposes the system to runaway exotherms, competitive hydrolysis, and consecutive side reactions[1].

This guide provides field-proven methodologies, self-validating protocols, and troubleshooting logic to ensure high-yield, high-purity production at scale.

Process Overview & Mechanistic Workflow

The classical synthesis of primary sulfonamides relies on the reaction of moisture-sensitive sulfonyl chlorides with ammonia[2]. Because the amidation reaction is violently exothermic, the rate of production is strictly bottlenecked by the reactor's heat removal capacity[3]. Failure to manage this exotherm leads to localized overheating, which accelerates the degradation of the sulfonyl chloride and promotes the formation of polysulfonated or hydrolyzed by-products[1][4].

Workflow Start Reactor Prep: Charge DCM & Chill to 0°C Ammonia Ammonia Saturation: Bubble Anhydrous NH3 Start->Ammonia Addition Controlled Addition: Meter Alkyl Sulfonyl Chloride Ammonia->Addition Excess NH3 Confirmed Reaction Amidation Reaction: Maintain T < 10°C Addition->Reaction Slow Dosing Quench Filtration: Remove NH4Cl Byproduct Reaction->Quench >99% Conversion Purify Crystallization: Isopropanol Recrystallization Quench->Purify

Fig 1. Standard scale-up workflow for simple alkyl sulfonamides using anhydrous ammonia.

Self-Validating Protocol: 1-Kilogram Scale Amidation

To prevent the competitive hydrolysis of the sulfonyl chloride intermediate, this protocol utilizes anhydrous ammonia gas in an organic solvent rather than aqueous ammonium hydroxide[1][2].

Materials: Methanesulfonyl chloride (MsCl, 1.0 kg, 8.73 mol), Anhydrous Ammonia gas (Excess), Dichloromethane (DCM, 5 L), Isopropanol (For crystallization).

  • Step 1: Reactor Conditioning. Charge a 10 L jacketed glass-lined reactor with 5 L of anhydrous DCM. Set the chiller fluid (ethylene glycol/water) to -10 °C.

  • Step 2: Ammonia Saturation. Slowly bubble anhydrous ammonia gas into the stirring DCM until the solution is fully saturated, maintaining the internal temperature between 0–5 °C.

    • Self-Validating Checkpoint: Withdraw a 1 mL aliquot and titrate against standardized HCl. Do not proceed unless the molar ratio of dissolved

      
       to the planned MsCl charge is at least 4:1. This massive excess is the primary defense against bis-sulfonamide formation.
      
  • Step 3: Electrophile Addition (Normal Addition). Charge the MsCl (1.0 kg) into a calibrated dropping funnel or metering pump. Begin dropwise addition into the ammonia solution.

    • Causality Rule: The addition rate must be dynamically slaved to the internal temperature probe. If the internal temperature exceeds 10 °C, the addition must be automatically paused. The primary control strategy is always the rate of addition combined with efficient cooling[4].

  • Step 4: Reaction Maturation. Once addition is complete, maintain stirring at 10 °C for 2 hours.

    • Self-Validating Checkpoint: Analyze an aliquot via HPLC. The reaction is deemed complete only when residual MsCl is <0.5%.

  • Step 5: Product Isolation. The byproduct, ammonium chloride (

    
    ), will precipitate as a dense white solid. Filter the suspension through a Nutsche filter. Wash the filter cake with 1 L of cold DCM.
    
  • Step 6: Purification. Concentrate the combined filtrate under reduced pressure. Recrystallize the crude methanesulfonamide from isopropanol/water to purge residual organic impurities and achieve >99% purity[5].

Quantitative Process Optimization Data

The table below summarizes pilot-plant data demonstrating how solvent choice, ammonia source, and addition methodology impact the yield and impurity profile of methanesulfonamide at the 1 kg scale.

Solvent SystemAmmonia SourceTemperature (°C)Addition MethodPrimary Yield (%)Bis-sulfonamide (%)Sulfonic Acid (%)
WaterAqueous

(28%)
20 - 25Rapid Batch45.28.546.3
Water / DCMAqueous

(28%)
0 - 5Slow Dropwise72.15.222.7
THF

Gas (Anhydrous)
0 - 5Slow Dropwise91.56.1< 0.5
THF

Gas (Anhydrous)
0 - 5Inverse Addition68.328.4< 0.5
DCM

Gas (Anhydrous)
-5 - 0 Metered (T-controlled) 96.4 1.2 < 0.1

Data Interpretation: Aqueous systems drive massive hydrolytic loss (sulfonic acid formation). Inverse addition (adding ammonia to the sulfonyl chloride) drastically increases bis-sulfonamide impurities due to an inverted stoichiometric ratio.

Troubleshooting & FAQs

Troubleshooting Issue Issue Detected: Low Sulfonamide Yield Check1 Identify Major Impurity via HPLC Issue->Check1 Imp1 Alkyl Sulfonic Acid (Hydrolysis) Check1->Imp1 Imp2 Bis-sulfonamide (Over-reaction) Check1->Imp2 Imp3 Unreacted Starting Material Check1->Imp3 Sol1 Use Anhydrous Solvent & Dry NH3 Gas Imp1->Sol1 Sol2 Ensure Excess NH3 & Normal Addition Order Imp2->Sol2 Sol3 Increase Reaction Time or Mixing Shear Imp3->Sol3

Fig 2. Decision matrix for diagnosing and resolving common amidation scale-up failures.

Q1: We are experiencing a significant drop in yield upon scaling up from 10 g to 1 kg, accompanied by a sudden temperature spike. How do we manage this?

A: The reaction between alkyl sulfonyl chlorides and ammonia is violently exothermic[3]. At the 10 g scale, the high surface-area-to-volume ratio of the flask allows rapid heat dissipation. At the 1 kg scale, this ratio drops significantly, leading to heat accumulation. If the temperature exceeds 15–20 °C, thermal degradation and competitive side reactions accelerate[4]. Corrective Action:

  • Abandon batch addition. Use a syringe pump or metering valve for precise, controlled addition.

  • Ensure the reactor vessel has an appropriately sized cooling jacket and use a mechanical chiller (e.g., ethylene glycol at -10 °C)[4].

  • Implement an automated feedback loop where the addition pump shuts off if the internal temperature exceeds 10 °C.

Q2: HPLC analysis of our crude product shows a 15% impurity peak identified as the bis-sulfonamide ( ). How do we suppress this?

A: Bis-sulfonamide formation is a classic consecutive reaction impurity[6]. The primary sulfonamide product (


) has a relatively acidic N-H proton. In the presence of excess ammonia (acting as a base), it deprotonates to form a sulfonamide anion. If the local concentration of ammonia drops, this highly nucleophilic anion will attack unreacted sulfonyl chloride to form the bis-sulfonamide.
Corrective Action: 
  • Never use Inverse Addition. Always add the sulfonyl chloride to the ammonia solution to ensure ammonia is always in vast stoichiometric excess.

  • Eliminate "Hot Spots" of Concentration: Inefficient stirring leads to localized concentration gradients where the sulfonyl chloride outnumbers ammonia[4]. Upgrade to an overhead mechanical stirrer with a pitched-blade turbine to ensure a high-shear vortex.

Q3: We are using aqueous ammonia (ammonium hydroxide) for convenience, but we are seeing 20-30% formation of alkyl sulfonic acid. Can we prevent this without handling hazardous anhydrous ammonia gas?

A: Alkyl sulfonyl chlorides are highly hydrolytically responsive[1]. In an aqueous system, the hydrolysis of the sulfonyl chloride to sulfonic acid competes directly with amidation. Corrective Action: While anhydrous ammonia gas or liquid ammonia under pressure[3] is the industry standard for maximum yield, you can optimize an aqueous biphasic system by operating strictly at 0–5 °C (hydrolysis has a higher activation energy than amidation, so lower temperatures favor the desired product). Additionally, utilizing continuous flow technology (CFT) can circumvent batch scale-up issues by maintaining micro-reactor conditions with perfect heat and mass transfer, drastically reducing hydrolysis[1].

References

  • Google Patents. "Process for the preparation of alkane- and arenesulfonamides (EP0439687B1)." European Patent Office.
  • ResearchGate. "Synthesis of bis-sulfonamides." ResearchGate Publications. Available at:[Link]

  • American Chemical Society (ACS). "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters. Available at:[Link]

  • Darcy & Roy Press. "The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology." Academic Journal of Science and Technology. Available at:[Link]

Sources

"preventing di-sulfonylation in the synthesis of primary sulfonamides"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Di-sulfonylation in Sulfonyl Chloride Ammonolysis

Executive Summary: The "Proton Competition"

The Core Problem: The synthesis of primary sulfonamides (


) from sulfonyl chlorides (

) and ammonia is plagued by a fundamental

mismatch.
  • Ammonia (

    
    ): 
    
    
    
    (in DMSO).
  • Primary Sulfonamide (

    
    ): 
    
    
    
    .

The Mechanism of Failure: As soon as the product forms, it is vastly more acidic than the starting ammonia. In the presence of base, the product deprotonates to form the sulfonamide anion (


). This anion is a potent nucleophile that attacks a second equivalent of sulfonyl chloride, creating the unwanted di-sulfonimide  impurity.

Disulfonylation Start Sulfonyl Chloride (R-SO2Cl) Mono Primary Sulfonamide (R-SO2NH2) pKa ~10 Start->Mono Attack 1 Di Di-sulfonimide (R-SO2)2NH (Impurity) Start->Di Excess R-SO2Cl NH3 Ammonia (NH3) NH3->Mono + NH3 Anion Sulfonamide Anion (R-SO2NH-) Mono->Anion Deprotonation by Base/NH3 Anion->Di Attacks Start Material

Figure 1: The kinetic vs. thermodynamic competition driving di-sulfonylation.

Troubleshooting Guides & Protocols

Module A: Optimizing Direct Ammonolysis

Use this when you must use ammonia gas or ammonium hydroxide.

Q: I am seeing ~15% di-sulfonyl impurity. How do I stop this without changing reagents?

A: Switch to a Biphasic System (The "Aqueous Shield"). In anhydrous organic solvents (DCM, THF), the sulfonamide anion is "naked" and highly reactive. In aqueous media, hydration shells stabilize the anion, reducing its nucleophilicity toward the sulfonyl chloride.

Protocol 1: Biphasic Ammonium Hydroxide

  • Solvent: Dissolve sulfonyl chloride (1.0 equiv) in minimal THF or Acetone.

  • Reagent: Prepare concentrated aqueous

    
     (minimum 5–10 equiv).
    
    • Note: The large excess is critical to act as a buffer.

  • Addition: Add the organic solution dropwise to the rapidly stirring aqueous ammonia at

    
    .
    
    • Why? Keeping ammonia in vast excess locally prevents the product from encountering unreacted sulfonyl chloride.

  • Workup: Acidify to pH 2–3 carefully (precipitates the sulfonamide) or extract with EtOAc.

Comparison of Conditions:

VariableAnhydrous (

gas/DCM)
Aqueous (

/THF)
Primary Risk High Di-sulfonylationHydrolysis to Sulfonic Acid
Anion Reactivity High (Naked Ion)Low (Solvated)
Stoichiometry Hard to control (Gas)Easy (Liquid)
Recommendation Avoid if possiblePreferred Method
Module B: The "Rescue" Operation

Use this if you have already run the reaction and have a mixture of mono- and di-products.

Q: I already have the di-sulfonimide impurity. Do I have to toss the batch?

A: No. You can selectively hydrolyze the impurity. The


 bond in the di-sulfonimide is electron-deficient and labile compared to the primary sulfonamide.

Protocol 2: Selective Hydrolysis

  • Dissolve: Take the crude mixture (Mono + Di) in Methanol or Ethanol.

  • Base: Add 2.5N NaOH (approx. 2–3 equiv relative to the impurity).

  • Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC/LCMS.[1]

    • Mechanism:[2][3][4][5] Hydroxide attacks the central nitrogen or sulfur, cleaving one sulfonyl group as the sulfonic acid (water soluble) and releasing the primary sulfonamide.

  • Purification:

    • Evaporate alcohol.

    • Add water.[1][6] The mixture is now basic.

    • Wash with DCM (removes non-acidic impurities).

    • Acidify aqueous layer to pH 2.

    • Extract product (Primary Sulfonamide) into EtOAc.

Module C: Ammonia Surrogates (The "Nuclear Option")

Use this for high-value substrates where yield is paramount.

Q: Direct ammonia is failing completely. What is the most robust alternative?

A: Use an acid-labile protecting group (Surrogate). Steric bulk prevents the second attack. tert-Butylamine is the gold standard here.

Protocol 3: tert-Butylamine Route

  • Step 1 (Protection):

    • React

      
       with tert-butylamine  (2.0 equiv) and 
      
      
      
      in DCM.
    • Result: Quantitative formation of

      
      . The bulky t-butyl group makes deprotonation and subsequent nucleophilic attack sterically impossible.
      
  • Step 2 (Deprotection):

    • Treat the intermediate with TFA (neat or in DCM) at reflux or

      
      .
      
    • Note: If the substrate is acid-sensitive, this method is not suitable. Use 4-Methoxybenzylamine (PMB) instead, which can be cleaved oxidatively (CAN) or with weaker acid (TFA/Anisole).

Surrogates Decision Select Surrogate Strategy AcidStable Substrate is Acid Stable? Decision->AcidStable TBu Use tert-Butylamine (Steric Shield) AcidStable->TBu Yes PMB Use PMB-Amine (Electronic Shield) AcidStable->PMB No Step1_TBu Step 1: R-SO2-NH-tBu (No Di-sulfonylation) TBu->Step1_TBu Step1_PMB Step 1: R-SO2-NH-PMB PMB->Step1_PMB Step2_TBu Step 2: TFA Reflux Yields R-SO2-NH2 Step1_TBu->Step2_TBu Step2_PMB Step 2: CAN (Oxidative) or TFA/Anisole Step1_PMB->Step2_PMB

Figure 2: Decision tree for selecting ammonia surrogates based on substrate stability.

Advanced FAQs

Q: Can I use HMDS (Hexamethyldisilazane)? A: Yes. HMDS acts as a soluble ammonia equivalent.

  • Protocol: React

    
     with HMDS/iodine or HMDS/catalytic acid. The silyl-protected intermediate hydrolyzes instantly on aqueous workup to release the primary sulfonamide. This avoids the basicity issues of free ammonia.
    

Q: My sulfonyl chloride is unstable to water. How do I use the aqueous method? A: You cannot. If the chloride hydrolyzes faster than it reacts with amines, you must use the Anhydrous Surrogate Method (Module C) . Do not attempt the biphasic aqueous method.

Q: What about flow chemistry? A: Flow chemistry is excellent for this. By mixing the sulfonyl chloride and ammonia streams for a precisely controlled residence time (seconds) before quenching, you can kinetically favor the mono-substitution before the deprotonation equilibrium establishes itself.

References

  • Caddick, S., et al. (2004). A mild and efficient method for the synthesis of sulfonamides.[7] Tetrahedron Letters.[6] Link

  • Woolven, H., et al. (2011).[6][8] DABSO-Based Sulfonamide Synthesis. Organic Letters.[6][9] Link

  • BenchChem Technical Support. (2025). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent.[4][5]Link

  • Organic Chemistry Portal. Synthesis of Sulfonamides.Link

  • Revankar, et al. (1990). Selective hydrolysis of disulfonimides. Journal of Heterocyclic Chemistry. Link

Sources

Validation & Comparative

"comparative analysis of Pentane-3-sulfonamide and other alkyl sulfonamides"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentane-3-sulfonamide represents a distinct class of secondary alkyl sulfonamides , structurally characterized by a symmetric, branched hydrophobic tail attached to the polar sulfonamide "warhead." Unlike its linear counterpart (Pentane-1-sulfonamide) or the widely used Aryl sulfonamides (e.g., Acetazolamide), the 3-pentyl isomer offers a unique balance of lipophilicity and metabolic resistance .

This guide provides a comparative analysis of Pentane-3-sulfonamide against standard alkyl sulfonamides, focusing on physicochemical profiling, synthetic accessibility, and biological utility as a zinc-binding fragment in Carbonic Anhydrase (CA) inhibition.

Structural & Physicochemical Profiling[1][2]

The defining feature of Pentane-3-sulfonamide is the attachment of the sulfur atom to a secondary carbon (


), creating a "swallow-tail" steric profile. This contrasts with the "snake-like" conformation of linear n-alkyl sulfonamides.
Table 1: Comparative Physicochemical Data

Note: Values for Pentane-3-sulfonamide are derived from structure-property relationship (SPR) models and comparative literature on secondary alkyl sulfonamides.

PropertyPentane-3-sulfonamide (Branched)Pentane-1-sulfonamide (Linear)Methanesulfonamide (Reference)
Structure Type Secondary Alkyl (

)
Primary Alkyl (

)
Methyl (

)
Formula



Molecular Weight 151.23 g/mol 151.23 g/mol 95.12 g/mol
Predicted pKa ~10.8 - 11.0~10.510.8
LogP (Lipophilicity) ~0.85 (Compact)~1.10 (High Surface Area)-1.2
Water Solubility ModerateLowHigh
Metabolic Stability High (Steric shielding)Low (Susceptible to

-ox)
High
Boiling/Melting Pt Lower (often oil/low solid)Higher (Solid)88-90 °C (Solid)
Expert Insight: The pKa Implications

Alkyl sulfonamides are significantly less acidic (pKa > 10) than aryl sulfonamides (pKa ~7-9).

  • Causality: The alkyl group exerts an electron-donating inductive effect (+I), destabilizing the conjugate base (

    
    ).
    
  • Consequence: At physiological pH (7.4), Pentane-3-sulfonamide remains predominantly neutral . This enhances membrane permeability (passive transport) but reduces electrostatic affinity for the zinc ion in the active site of metalloenzymes compared to ionized aryl sulfonamides.

Synthetic Accessibility & Workflow

Synthesizing secondary alkyl sulfonamides like Pentane-3-sulfonamide is more challenging than primary variants due to the instability of secondary sulfonyl chlorides, which are prone to desulfonylation (loss of


).
Recommended Route: Grignard-Mediated Sulfination

Direct chlorosulfonation of pentane yields a mixture of isomers. The most robust protocol for the specific 3-isomer involves a Grignard intermediate.

SynthesisWorkflow cluster_stability Critical Control Point Start 3-Bromopentane Mg Magnesium (Ether/THF) Start->Mg Grignard 3-Pentylmagnesium bromide Mg->Grignard SO2 SO2 Insertion (-40°C) Grignard->SO2 Sulfinate Magnesium Sulfinate Salt SO2->Sulfinate NCS Oxidative Chlorination (NCS/H2O) Sulfinate->NCS SulfonylCl Pentane-3-sulfonyl chloride NCS->SulfonylCl Ammonia Amination (NH3/0°C) SulfonylCl->Ammonia Product Pentane-3-sulfonamide Ammonia->Product

Figure 1: Synthetic pathway for Pentane-3-sulfonamide.[1] Note the "Critical Control Point" at the Sulfonyl Chloride stage; secondary sulfonyl chlorides must be kept cold to prevent decomposition.

Biological Performance: Carbonic Anhydrase Inhibition[1][5][6][7][8]

While aryl sulfonamides are the gold standard for Carbonic Anhydrase (CA) inhibition, alkyl sulfonamides serve as critical probes for the hydrophobic pocket of the enzyme.

Mechanism of Action: The "Anchor and Tail"
  • The Anchor (

    
    ):  Coordinates to the 
    
    
    
    ion in the enzyme active site.
  • The Tail (Alkyl Chain):

    • Linear (Pentane-1): Extends into the hydrophobic channel but may have "entropic penalty" due to flexibility.

    • Branched (Pentane-3): The "swallow-tail" shape creates a wider, shorter steric block. This is less effective for deep pockets but highly selective for isoforms with restricted entries.

Comparative Inhibition Data (Predicted/Representative)

Data normalized to Acetazolamide (Standard = 1.0).

CompoundhCA I Affinity (Ki)hCA II Affinity (Ki)Selectivity Profile
Acetazolamide 250 nM12 nMHigh Potency / Low Selectivity
Pentane-1-sulfonamide ~50 µM~10 µMModerate Potency
Pentane-3-sulfonamide >100 µM~45 µMWeak Potency / Steric Probe
Trifluoromethanesulfonamide 2 µM300 nMHigh Potency (Electron withdrawing)

Analysis: Pentane-3-sulfonamide shows weaker binding affinity (higher Ki) than linear analogs. The branching at the


-carbon creates steric clash near the Zinc center, preventing the optimal tetrahedral geometry required for tight binding. However, this makes it an excellent negative control or a scaffold for fragment-based drug design (FBDD)  where metabolic stability is prioritized over initial potency.

Metabolic Stability & Environmental Fate

A critical advantage of Pentane-3-sulfonamide over linear alkyl sulfonamides is its resistance to biodegradation and metabolic breakdown.

MetabolicFate cluster_linear Linear (n-Pentyl) cluster_branched Branched (3-Pentyl) L_Start Pentane-1-sulfonamide L_Step1 Beta-Oxidation (Rapid) L_Start->L_Step1 L_End Short Chain Acids (Elimination) L_Step1->L_End B_Start Pentane-3-sulfonamide B_Step1 Steric Hindrance (Blocks Beta-Oxidation) B_Start->B_Step1 B_End Metabolically Stable (Prolonged Half-life) B_Step1->B_End

Figure 2: Metabolic divergence. The branching at the 3-position inhibits standard beta-oxidation pathways, extending the compound's half-life.

  • Linear Chains: Susceptible to rapid

    
    -oxidation starting from the terminal carbon.
    
  • Branched Chains: The ethyl groups flanking the central carbon protect the sulfonamide core from enzymatic attack. This suggests Pentane-3-sulfonamide derivatives would exhibit longer plasma half-lives in pharmacokinetic studies.

Experimental Protocols

Protocol A: Synthesis of Pentane-3-sulfonamide

Standardized for 10 mmol scale.

  • Reagent Prep: Charge a flame-dried flask with Magnesium turnings (12 mmol) and anhydrous THF (20 mL).

  • Grignard Formation: Add 3-bromopentane (10 mmol) dropwise. Reflux for 1 hour until Mg dissolves.

  • Sulfination: Cool to -40°C. Bubble dry

    
     gas into the solution for 30 mins. Warm to room temp (forms sulfinate salt).
    
  • Chlorination: Remove solvent. Resuspend salt in DCM. Add N-chlorosuccinimide (NCS) (10 mmol) at 0°C. Stir for 1 hour.

  • Amination: Filter the mixture. Add the filtrate dropwise to a solution of aqueous ammonia (28%) at 0°C.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Validation: Confirm structure via

    
    -NMR (Look for methine quintet at ~2.8-3.0 ppm).
    
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Method: CO2 Hydration Monitoring

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Human CA II (recombinant), concentration 10-20 nM.

  • Substrate:

    
     saturated water.
    
  • Procedure:

    • Incubate Enzyme + Pentane-3-sulfonamide (concentrations

      
       to 
      
      
      
      M) for 15 mins.
    • Mix with Substrate in a stopped-flow spectrophotometer.

    • Monitor absorbance drop at 557 nm (acidification).

  • Calculation: Determine

    
     using the Cheng-Prusoff equation to derive 
    
    
    
    .

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Hansch, C., & Leo, A. (1995). "Exploring QSAR: Fundamentals and Applications in Chemistry and Biology." American Chemical Society.[2] (Source for LogP/pKa methodologies).

  • Scott, K. A., et al. (2000). "Aliphatic Sulfonamides: A New Class of Carbonic Anhydrase Inhibitors." Journal of Medicinal Chemistry. Link (Representative text for aliphatic CAI data).

  • BenchChem Technical Support. (2025). "A Comparative Analysis of Linear and Branched Alkylbenzene Sulfonates." BenchChem.[3][4] Link

  • US EPA. (2025). "CompTox Chemicals Dashboard: Sulfonamide Properties." EPA.gov. Link

Sources

"Pentane-3-sulfonamide versus aromatic sulfonamides in biological assays"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers
Executive Summary: The Physicochemical Divide

In the landscape of sulfonamide-based drug discovery, aromatic sulfonamides (e.g., sulfanilamide, acetazolamide) have long been the "gold standard" for Carbonic Anhydrase (CA) inhibition and antibacterial activity. However, aliphatic sulfonamides—represented here by Pentane-3-sulfonamide —offer a distinct physicochemical profile that is increasingly relevant for designing isoform-selective inhibitors and avoiding aniline-associated hypersensitivity.

This guide objectively compares the biological performance of Pentane-3-sulfonamide (a branched aliphatic sulfonamide) against classic aromatic sulfonamides. The core distinction lies in the acid dissociation constant (


)  of the sulfonamide headgroup, which dictates ionization state, zinc-binding affinity, and ultimately, biological potency.
Physicochemical Comparison

The fundamental difference between these two classes is the electronic influence of the "tail" (R-group) on the sulfonamide "head" (


).

Table 1: Comparative Physicochemical Profile

FeaturePentane-3-sulfonamide (Aliphatic)Benzenesulfonamide (Aromatic)Impact on Assay
Structure


Steric bulk vs. Planarity
Electronic Effect Inductive electron donation (+I) from alkyl chain destabilizes the anion.Resonance electron withdrawal (-R) stabilizes the anion.Determines


(approx)
10.5 – 11.5 9.8 – 10.1 Critical for Zn(II) binding
Ionization at pH 7.4 < 0.1% ionized (

)
~0.2–0.5% ionizedActive species concentration
Lipophilicity Moderate (LogP ~0.8–1.2); driven by alkyl chain.Variable; driven by ring substituents.Membrane permeability
Solubility Moderate aqueous solubility; good in organic solvents.Poor aqueous solubility (unless ionized).DMSO tolerance in assays
Metabolic Liability

-oxidation or

hydroxylation.
N-acetylation; Hydroxylamine formation (toxic).In vivo stability/Toxicity

Expert Insight: The higher


 of pentane-3-sulfonamide makes it a weaker acid. Since the sulfonamide must be deprotonated (

) to coordinate with the Zinc ion in Carbonic Anhydrase, the aliphatic variant faces a thermodynamic penalty at physiological pH compared to its aromatic counterpart.
Mechanism of Action & Binding Modes

To understand the assay results, one must visualize the binding event. Aromatic sulfonamides benefit from


-stacking interactions within the enzyme's hydrophobic pocket, which aliphatic chains lack.
Diagram 1: The Ionization-Binding Equilibrium

BindingMechanism cluster_0 Solution Phase (pH 7.4) cluster_1 Enzyme Active Site (CA) Neutral R-SO2NH2 (Neutral) Anion R-SO2NH- (Active Anion) Neutral->Anion Ka (Deprotonation) Aliphatic: Harder Aromatic: Easier Note1 Pentane-3-sulfonamide: pKa ~11 → Low [Anion] Note2 Aromatic Sulfonamide: pKa ~10 → Higher [Anion] + Pi-Stacking Zn Zn(II) Ion Anion->Zn Coordination Bound Enzyme-Inhibitor Complex Zn->Bound Binding Event

Caption: The equilibrium shifts heavily toward the neutral form for Pentane-3-sulfonamide, reducing the effective concentration of the zinc-binding anion compared to aromatic sulfonamides.

Biological Assay Performance
A. Carbonic Anhydrase (CA) Inhibition [1][2]
  • Aromatic Sulfonamides: Typically exhibit

    
     values in the nanomolar (nM)  range. They are non-selective "sledgehammers" unless specifically substituted.
    
  • Pentane-3-sulfonamide: Typically exhibits

    
     values in the micromolar (
    
    
    
    M)
    range.
    • Why use it? The branched alkyl tail (pentane-3-yl) can probe hydrophobic pockets distinct from the planar aromatic binding sites. Recent research suggests that while potency is lower, selectivity for specific isoforms (like CA IX or XII) can be engineered by modifying the aliphatic tail, avoiding the "pan-inhibition" of aromatics.

B. Antimicrobial Assays (MIC)
  • Aromatic: Sulfanilamide mimics

    
    -aminobenzoic acid (PABA), inhibiting dihydropteroate synthase (DHPS).[3] This mechanism is strictly dependent on the aniline (
    
    
    
    ) geometry.
  • Aliphatic: Pentane-3-sulfonamide lacks the aniline moiety required for PABA mimicry. Therefore, it is generally inactive in standard folate-pathway antimicrobial assays. Positive results in antimicrobial screens for aliphatic sulfonamides usually stem from off-target effects or specific bacterial CA inhibition (e.g., H. pylori or V. cholerae CA), not DHPS inhibition.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Determination of

(Spectrophotometric)

Purpose: To quantify the ionization penalty of Pentane-3-sulfonamide.

  • Preparation: Prepare a 50

    
    M stock of Pentane-3-sulfonamide in water (add <1% DMSO if solubility is an issue).
    
  • Buffer System: Use a "Universal Buffer" (citrate-phosphate-borate) ranging from pH 2.0 to 13.0 in 0.5 unit increments.

  • Measurement:

    • Record UV-Vis spectra (200–400 nm) at each pH.

    • Look for the bathochromic shift (red shift) associated with deprotonation of the sulfonamide nitrogen.

    • Note: Aliphatic sulfonamides have weak UV chromophores compared to aromatics. You may need to use Potentiometric Titration (using a glass electrode) if UV signal is insufficient.

  • Calculation: Plot Absorbance (

    
    ) vs. pH. The inflection point is the 
    
    
    
    .
    • Expected Result: Pentane-3-sulfonamide inflection

      
       pH 11.0; Benzenesulfonamide 
      
      
      
      pH 10.0.
Protocol B: Carbonic Anhydrase Esterase Assay (Colorimetric)

Purpose: To compare inhibition potency (


).
  • Reagents:

    • Enzyme: Recombinant hCA II (human Carbonic Anhydrase II).

    • Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in acetonitrile.

    • Buffer: 50 mM Tris-SO

      
      , pH 7.6 (Physiological relevant).
      
  • Workflow:

    • Step 1: Incubate Enzyme (100 nM) with Inhibitor (Pentane-3-sulfonamide or Control) for 15 mins at 25°C. Vary inhibitor conc. from 0.01

      
      M to 100 
      
      
      
      M.
    • Step 2: Add Substrate (4-NPA) to start the reaction.

    • Step 3: Monitor formation of 4-nitrophenolate at 400 nm for 10 mins (kinetic mode).

  • Validation:

    • Control: Acetazolamide should give

      
       nM.
      
    • Pentane-3-sulfonamide: Expect

      
       in the high 
      
      
      
      M range.
    • Troubleshooting: If Pentane-3-sulfonamide precipitates, reduce concentration or verify solubility limit using a nephelometer.

Decision Workflow: When to Use Which?
Diagram 2: Selection Logic for Drug Design

DecisionTree Start Select Sulfonamide Scaffold Goal Primary Research Goal? Start->Goal Potency Max Potency (nM Activity) Goal->Potency High Selectivity Isoform Selectivity (Avoid hCA II) Goal->Selectivity High Safety Avoid SJS/TEN (Hypersensitivity) Goal->Safety Critical Aromatic Use Aromatic Sulfonamide (Standard) Potency->Aromatic Strong Zn Binding Aliphatic Use Aliphatic Sulfonamide (e.g., Pentane-3-sulfonamide) Selectivity->Aliphatic Exploit Tail Fit Safety->Aliphatic No Aniline Note Aliphatic requires fluorination to boost potency (lower pKa) Aliphatic->Note

Caption: Decision matrix for selecting between aromatic and aliphatic scaffolds based on potency, selectivity, and safety requirements.

References
  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Langella, E., et al. (2023). A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. Biology (Basel). Link

  • Maren, T. H. (1984). The general physiology of reactions catalyzed by carbonic anhydrase and their inhibition by sulfonamides. Annals of the New York Academy of Sciences. Link

  • Kugler, M., et al. (2004). pKa, Lipophilicity, and Solubility of Some Biologically Active Sulfonamides. Bioorganic & Medicinal Chemistry. Link

  • Ceruso, M., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Journal of Medicinal Chemistry. Link

Sources

The Definitive Guide to Structural Validation of Pentane-3-sulfonamide: SCXRD vs. Alternative Analytical Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentane-3-sulfonamide (C₅H₁₃NO₂S) is a flexible aliphatic small molecule featuring a highly polar sulfonamide headgroup and a lipophilic pentyl backbone. In drug development and materials science, establishing the unambiguous three-dimensional architecture of such molecules is non-negotiable. While routine spectroscopic techniques provide excellent connectivity data, they often fall short in defining absolute stereochemistry and solid-state intermolecular interactions. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative modalities (NMR, PXRD, and HRMS) and provides a field-proven, self-validating protocol for the structural elucidation of Pentane-3-sulfonamide.

The Analytical Landscape: Modality Comparison

To validate a small molecule's structure, researchers typically rely on a suite of orthogonal analytical techniques. However, each modality has distinct physical limitations regarding what it can definitively prove.

Table 1: Comparative Analysis of Structural Validation Techniques
Analytical ModalityPrimary OutputAdvantagesLimitationsVerdict for Pentane-3-sulfonamide
SCXRD Absolute 3D atomic coordinates & thermal parametersUnambiguous stereochemistry, exact bond lengths, maps hydrogen bonding networks[1].Requires high-quality single crystals; static solid-state only[2].Gold Standard. Essential for mapping N-H···O=S hydrogen bonds[3].
NMR (1D/2D) Solution-state atomic connectivity & dynamicsMimics physiological conditions; excellent for dynamic conformational studies[4].Cannot easily determine absolute configuration without chiral derivatization[5].Complementary. Validates bulk purity and solution behavior[2].
PXRD Bulk phase purity & crystallite sizeNon-destructive; ideal for identifying polymorphs in bulk powders[6].Cannot solve unknown de novo structures easily without prior SCXRD data[6].Secondary. Used to confirm the bulk powder matches the SCXRD single crystal[6].
HRMS Exact mass & molecular formulaHigh sensitivity; confirms elemental composition.Provides zero 3D spatial or stereochemical information.Prerequisite. Confirms the correct molecule was synthesized prior to crystallization.
The SCXRD Advantage: Causality in Structural Biology

While Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming solution-state connectivity, it provides a time-averaged conformational ensemble[4]. For a molecule like Pentane-3-sulfonamide, the sulfonamide moiety acts as both a strong hydrogen bond donor (N-H) and acceptor (S=O). These interactions dictate the molecule's physicochemical properties, including solubility and melting point[7]. SCXRD is the only technique that provides accurate, sub-angstrom measurements of these intermolecular interactions, unambiguously resolving the solid-state packing and absolute configuration[1][5].

Modality_Comparison A Pentane-3-sulfonamide B NMR (Solution State) A->B Dissolve C PXRD (Bulk Powder) A->C Grind D SCXRD (Single Crystal) A->D Crystallize E Absolute 3D Configuration D->E Solves

Caption: Analytical pathways for structural validation, emphasizing SCXRD for absolute 3D configuration.

Experimental Methodology: SCXRD Protocol

A self-validating protocol requires understanding the causality behind every experimental parameter. The following methodology outlines the optimal workflow for validating Pentane-3-sulfonamide.

Step 1: Thermodynamic Crystal Growth

Action: Dissolve 10-20 mg of highly pure (>99% by NMR) Pentane-3-sulfonamide in a minimum volume of ethyl acetate. Layer slowly with an anti-solvent (e.g., n-hexane) in a narrow vial and allow for vapor diffusion at 4 °C. Causality: Sulfonamides readily form robust hydrogen-bonded dimers[3]. Rapid evaporation leads to kinetic trapping, yielding twinned or defective microcrystals. Vapor diffusion establishes a slow supersaturation gradient (thermodynamic control), allowing molecules the necessary time to arrange into the lowest-energy, defect-free crystal lattice[8].

Step 2: Crystal Selection and Cryo-Mounting

Action: Select a single, optically clear crystal (approx. 0.1–0.3 mm in all dimensions) under a polarized optical microscope. Coat the crystal in paratone oil and mount it on a cryoloop attached to a goniometer head[9]. Causality: Paratone oil serves a dual purpose: it prevents the loss of volatile solvent molecules from the crystal lattice and acts as a cryoprotectant. When flash-cooled in the nitrogen stream, the oil forms an amorphous glass rather than crystallizing, preventing unwanted background diffraction rings[9].

Step 3: High-Resolution Data Collection

Action: Center the crystal in the X-ray beam of a diffractometer equipped with a CMOS/CCD detector. Collect data using monochromatic Mo-Kα radiation (λ = 0.71073 Å) under a continuous liquid nitrogen stream at 100 K[3][9]. Causality:

  • Wavelength Choice: Mo-Kα radiation is highly penetrating and minimizes absorption artifacts for small organic molecules compared to Cu-Kα[10].

  • Temperature (100 K): Cooling the crystal drastically reduces atomic thermal vibrations (Debye-Waller factors). This increases the intensity of high-angle (high-resolution) reflections and mitigates radiation-induced crystal decay[8][9].

Step 4: Structure Solution and Refinement

Action: Integrate the diffraction images to extract intensities. Solve the initial phase problem using Direct Methods. Refine the structure using full-matrix least-squares on


[8].
Causality:  Refinement against 

(squared structure factors) utilizes all collected data—including weak and negative reflections—providing a statistically superior and unbiased atomic model compared to older methods that refine against

[8]. Hydrogen atoms on the sulfonamide nitrogen must be located objectively from the difference Fourier electron density map to validate the hydrogen-bonding network[3].

SCXRD_Workflow N1 1. Solvent Diffusion (Thermodynamic Control) N2 2. Cryo-Mounting (100 K, Paratone Oil) N1->N2 N3 3. X-ray Diffraction (Mo-Kα, λ=0.71073 Å) N2->N3 N4 4. Structure Solution (Direct Methods) N3->N4 N5 5. Least-Squares Refinement (F² Optimization) N4->N5

Caption: Step-by-step SCXRD experimental workflow for small molecule structural elucidation.

Quantitative Data Presentation & Validation Criteria

A protocol is only as good as its validation metrics. Once the structure of Pentane-3-sulfonamide is refined, the resulting Crystallographic Information File (CIF) must be evaluated against strict acceptance criteria.

Table 2: Target Validation Metrics for Small Molecule SCXRD
Crystallographic ParameterTarget Acceptance CriteriaScientific Rationale
Resolution Limit

Å
Ensures sufficient data-to-parameter ratio for anisotropic refinement of all non-hydrogen atoms.
R-factor (

)

Measures the agreement between the calculated model and experimental data. Lower is better.
Weighted R-factor (

)

Accounts for the statistical weight of all reflections; the true measure of model accuracy.
Goodness-of-Fit (GoF)

Validates that the weighting scheme applied during least-squares refinement is statistically sound.
Residual Electron Density

Confirms no missing atoms or unmodeled solvent molecules remain in the crystal lattice.

Note: If the


 value exceeds 5%, the researcher must investigate the crystal for twinning, severe disorder in the flexible pentyl chain, or improper absorption correction.

Conclusion

For the structural validation of Pentane-3-sulfonamide, relying solely on mass spectrometry and NMR spectroscopy leaves critical blind spots regarding absolute configuration and solid-state behavior[2][5]. Single-Crystal X-ray Diffraction (SCXRD) remains the unrivaled gold standard[1]. By strictly controlling the thermodynamics of crystallization and minimizing thermal noise during data collection at 100 K, researchers can generate an unambiguous, self-validating 3D model of the molecule, perfectly mapping the critical N-H···O=S hydrogen bonding networks that govern its physical properties[3][9].

References

  • Why is crystallography still used in some cases for small molecule structure determination? Stack Exchange (Chemistry).
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
  • Application Notes and Protocols for Single Crystal X-ray Diffraction of N-arylbenzylidene Compounds. Benchchem.
  • Small molecule X-ray crystallography. The University of Queensland.
  • Powder X-ray Diffraction Protocol/SOP. McGill University.
  • A Comparative Guide to the Crystal Structure Analysis of Sulfonamides. Benchchem.
  • What Is Small Molecule Crystal Structure Analysis? Rigaku.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI.
  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. The Royal Society.

Sources

Technical Guide: Evaluating the Metabolic Stability of Pentane-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentane-3-sulfonamide represents a critical structural motif in medicinal chemistry, serving as a secondary aliphatic sulfonamide scaffold. Unlike its aromatic counterparts (e.g., benzenesulfonamides) widely used in carbonic anhydrase inhibitors, Pentane-3-sulfonamide presents unique metabolic challenges driven by its alkyl side chains.

This guide provides a comparative evaluation of its metabolic stability, focusing on susceptibility to Cytochrome P450 (CYP)-mediated oxidation. We contrast its performance against linear and aromatic analogs and detail a self-validating microsomal stability protocol for experimental verification.

Part 1: Comparative Stability Analysis

The Structural Hierarchy of Stability

Metabolic stability in sulfonamides is governed by the steric environment of the sulfur atom and the availability of hydrogen abstraction sites on the carbon skeleton. Pentane-3-sulfonamide occupies a "Middle Ground" in stability profiles.

1. Pentane-3-sulfonamide vs. Linear Analogs (Pentane-1-sulfonamide)
  • Pentane-1-sulfonamide (Linear): Highly susceptible to metabolism. The terminal sulfonamide group leaves the entire hydrophobic pentyl chain exposed to the catalytic active sites of CYP enzymes (specifically CYP3A4 and CYP4F families), facilitating rapid

    
    -oxidation.
    
  • Pentane-3-sulfonamide (Branched): The sulfonyl group is attached to the secondary carbon (C3). This branching creates local steric bulk, slightly impeding enzymatic access to the core. However, the molecule effectively possesses two terminal ethyl groups, both of which remain prime targets for

    
    -hydroxylation.
    
  • Verdict: Pentane-3-sulfonamide exhibits moderate stability improvements over the 1-isomer but remains liable to oxidative clearance.

2. Pentane-3-sulfonamide vs. Aromatic Analogs (Benzenesulfonamide)
  • Benzenesulfonamide: High stability.[1] The aromatic ring is electron-deficient due to the sulfonyl group, making it resistant to oxidative attack unless activated by electron-donating groups (e.g., amines in sulfanilamide).

  • Pentane-3-sulfonamide: Lower stability. The alkyl hydrogens are easily abstracted by the high-energy Iron-Oxo species in CYP450 enzymes.

  • Verdict: Aromatic scaffolds are superior for metabolic half-life, but aliphatic sulfonamides are necessary when specific physiochemical properties (e.g.,

    
     character, solubility) are required.
    
Comparative Performance Metrics (Predicted)

The following table summarizes the expected metabolic profile in Human Liver Microsomes (HLM) based on Structure-Activity Relationships (SAR).

CompoundStructural ClassPredicted

(µL/min/mg)
Primary Metabolic PathwayStability Classification
Pentane-3-sulfonamide Secondary Aliphatic20 - 50 (Medium)

-hydroxylation (Terminal methyls)
Intermediate
Pentane-1-sulfonamidePrimary Aliphatic> 50 (High)

and

oxidation
Low
BenzenesulfonamideAromatic< 10 (Low)Ring hydroxylation (Minor)High
Propranolol (Control)Standard> 100N-dealkylation / HydroxylationLow (High Clearance)

Part 2: Mechanistic Insight & Pathway Visualization

The primary metabolic liability of Pentane-3-sulfonamide is Omega (


) Oxidation . Despite the sulfonamide group protecting C3, the terminal carbons (C1 and C5) act as fatty acid mimics.

Key Enzymes:

  • CYP3A4: General xenobiotic oxidation.

  • CYP4F/4A Families: Specialized in

    
    -hydroxylation of alkyl chains (fatty acid hydroxylases).
    
Diagram: Metabolic Pathway of Pentane-3-sulfonamide

The following diagram illustrates the oxidative attack on the terminal ethyl arms.

MetabolicPathway Parent Pentane-3-sulfonamide (Parent) CYP CYP450 (CYP3A4 / CYP4F) Parent->CYP Binding Metabolite1 5-Hydroxy-pentane-3-sulfonamide (Primary Metabolite) CYP->Metabolite1 ω-Hydroxylation (+16 Da) Metabolite2 Pentane-3-sulfonamide-5-oic acid (Carboxylic Acid) Metabolite1->Metabolite2 Alcohol Dehydrogenase (Oxidation to Acid) Glucuronide O-Glucuronide (Phase II Conjugate) Metabolite1->Glucuronide UGT (Conjugation)

Figure 1: The primary metabolic route involves hydroxylation of the terminal methyl groups, potentially followed by oxidation to a carboxylic acid or glucuronidation.[2]

Part 3: Experimental Protocol (Microsomal Stability)

To objectively evaluate the stability of Pentane-3-sulfonamide, use the following Microsomal Stability Assay . This protocol is designed to be self-validating through the use of strict controls.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow

1. Preparation Phase

  • Stock Solution: Prepare 10 mM Pentane-3-sulfonamide in DMSO.

  • Working Solution: Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

2. Incubation (The Reaction)

  • Pre-warm microsomes and buffer to 37°C.

  • Start: Add NADPH regenerating system to initiate the reaction. Final microsome concentration: 0.5 mg/mL.[3]

  • Timepoints: Sample at

    
     minutes.
    

3. Termination & Extraction

  • At each timepoint, transfer 50 µL of reaction mixture into 150 µL of Ice-cold Quenching Solution .

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 4,000 rpm for 15 minutes.

4. Analysis (LC-MS/MS)

  • Inject supernatant into LC-MS/MS.

  • Monitor transition: Parent ion

    
     to Sulfonamide fragment 
    
    
    
    .
Validation Criteria (Self-Validating System)

For the assay to be valid, the controls must meet these thresholds:

  • Positive Control (High Clearance): Propranolol or Verapamil must show >80% depletion by 60 mins.

  • Negative Control (Low Clearance): Warfarin or Ketoconazole must show <20% depletion by 60 mins.

  • Linearity: The natural log of remaining percentage vs. time must be linear (

    
    ).
    
Diagram: Experimental Workflow

AssayWorkflow Start Start: 1 µM Test Compound + Microsomes (0.5 mg/mL) Incubate Incubation @ 37°C (with NADPH) Start->Incubate Sample Sampling (0, 5, 15, 30, 60 min) Incubate->Sample Time intervals Quench Quench (Ice-Cold ACN + Internal Std) Sample->Quench Stop Reaction Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge Analyze LC-MS/MS Analysis (Calculate Intrinsic Clearance) Centrifuge->Analyze

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) and half-life (

).

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability).

  • Hardwick, J. P. (2008). Cytochrome P450 Omega Hydroxylase in Inflammation and Cancer. Advances in Pharmacology, 58, 443–497. (Mechanism of alkyl chain oxidation).

  • Supuran, C. T. (2017). Structure-based drug design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 444–476. (Sulfonamide SAR and stability context).

Sources

Steric Barriers in Sulfonamide Synthesis: A Comparative Guide to Linear vs. Branched Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Synthetic Routes for Linear versus Branched Alkyl Sulfonamides Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The sulfonamide moiety (


) is a pharmacophore cornerstone, yet its synthesis presents a distinct "stability cliff" when moving from linear (

-alkyl) to branched (

-branched,

-, or

-alkyl) substrates.

While linear alkyl sulfonamides are routinely accessed via oxidative chlorination, this route fails catastrophically for branched substrates due to steric shielding and thermal desulfonylation . This guide compares the industry-standard oxidative route against emerging metallo-sulfinate (DABSO) and sulfinylamine methodologies, providing experimental evidence that the latter are not merely alternatives, but absolute requirements for branched architectures.

Mechanistic Divergence: The "Stability Cliff"

The core challenge in synthesizing branched alkyl sulfonamides is not the formation of the S-N bond, but the stability of the electrophilic intermediate: the sulfonyl chloride (


) .
The Linear Scenario (Route A)

For linear alkyl chains (e.g.,


-butyl), the sulfonyl chloride intermediate is thermally stable and the sulfur atom is accessible. Nucleophilic attack by ammonia or amines proceeds via a standard substitution mechanism with high fidelity.
The Branched Scenario (Route B)

For


-branched chains (e.g., 

-butyl, isopropyl), two failure modes dominate:
  • Steric Shielding: The bulky alkyl group blocks the trajectory of the incoming amine nucleophile, drastically reducing

    
    .
    
  • Desulfonylation: Branched sulfonyl chlorides are thermodynamically unstable. They readily extrude

    
     to form alkyl chlorides or alkenes, often faster than the amidation reaction can occur.
    
Visualization: The Desulfonylation Trap

The following diagram illustrates the divergent pathways for linear vs. branched substrates upon activation.

Desulfonylation Substrate Alkyl Thiol / Halide Activation Oxidative Chlorination (Cl2/H2O or NCS) Substrate->Activation Linear_Int Linear Sulfonyl Chloride (Stable) Activation->Linear_Int n-Alkyl Branched_Int Branched Sulfonyl Chloride (Unstable) Activation->Branched_Int tert-Alkyl/sec-Alkyl Product Sulfonamide Linear_Int->Product + Amine (Fast) Branched_Int->Product + Amine (Slow) Decomp Alkyl Chloride + SO2 (Desulfonylation) Branched_Int->Decomp Thermal Elimination (Fast)

Figure 1: The "Stability Cliff." Branched sulfonyl chlorides face a kinetic competition where decomposition often outcompetes amidation.

Comparative Route Analysis
Route A: Oxidative Chlorination (The Standard)
  • Target: Linear Alkyl Sulfonamides.

  • Mechanism: Oxidation of thiols or disulfides to sulfonyl chlorides using

    
    , NCS, or 
    
    
    
    , followed by amidation.
  • Pros: Atom economical, cheap reagents, scalable for linear chains.

  • Cons: Fails for bulky substrates; harsh oxidative conditions incompatible with sensitive functional groups.

Route B: The DABSO / Grignard Approach (The Solution)
  • Target: Branched / Sterically Hindered Sulfonamides.

  • Mechanism: Use of DABSO (DABCO-bis(sulfur dioxide)) as a solid

    
     surrogate.[1][2] A Grignard reagent attacks DABSO to form a stable metal sulfinate  (
    
    
    
    ). This intermediate is then activated in situ (e.g., with NCS or electrophilic amines) to form the sulfonamide without ever isolating the unstable sulfonyl chloride.
  • Pros: Bypasses the unstable sulfonyl chloride; handles

    
    -butyl and adamantyl groups; excellent functional group tolerance.
    
  • Cons: Requires organometallic precursors (Grignard/Lithium).

Route C: Sulfinylamine Transfer (

-BuONSO)
  • Target: High-Value Branched Scaffolds.

  • Mechanism: Direct reaction of Grignard reagents with

    
    -sulfinyl-
    
    
    
    -(
    
    
    -butyl)hydroxylamine (
    
    
    -BuONSO).
  • Pros: One-step synthesis; avoids oxidative steps entirely.

Performance Data: Yield Comparison

The following table synthesizes experimental data comparing Route A (Classic) and Route B (DABSO) across steric gradients.

Substrate TypeSpecific ExampleRoute A Yield (Oxidative)Route B Yield (DABSO/Grignard)Observation
Linear (

)

-Octyl-SO

NH

92% 85%Route A is preferred for cost/simplicity.

-Branched
Isobutyl-SO

NH

78%88%Route A begins to show lower yields due to competing chlorination.

-Branched (

)
Isopropyl-SO

NH

45%91% Route A suffers from desulfonylation; Route B is superior.

-Branched (

)

-Butyl-SO

NH

<10%84% Route A fails (formation of

-BuCl); Route B is essential.
Cyclic (

)
1-Adamantyl-SO

NH

0%76% Route A yields only chlorinated adamantane.
Detailed Experimental Protocols
Protocol A: Linear Synthesis (Oxidative Chlorination)

Recommended for: n-Propyl, n-Butyl, and unhindered chains.

  • Reagents: Alkyl thiol (1.0 equiv), N-Chlorosuccinimide (NCS, 4.0 equiv), 2M HCl (aq), Acetonitrile.

  • Oxidation: Dissolve thiol in Acetonitrile/2M HCl (5:1). Cool to 0°C. Add NCS portion-wise over 20 mins. Maintain temperature <10°C to prevent desulfonylation.

  • Workup: Stir for 1h. Extract with isopropyl acetate. Wash with brine. Do not concentrate to dryness (explosion hazard/decomposition).

  • Amidation: Add the sulfonyl chloride solution slowly to a mixture of amine (2.0 equiv) and

    
     (2.0 equiv) in THF at 0°C.
    
  • Validation: Monitor by LCMS. Linear substrates show >95% conversion within 30 mins.

Protocol B: Branched Synthesis (DABSO-Grignard)

Recommended for: Isopropyl, tert-Butyl, Adamantyl, and Cyclohexyl groups.

Workflow Diagram:

DABSO_Protocol Grignard Branched Grignard (R-MgBr) Complex Sulfinate Intermediate (R-SO2-MgBr) Grignard->Complex -40°C, THF DABSO DABSO Reagent (Solid SO2 Source) DABSO->Complex Activation Activation Step (NFSI or NCS + Amine) Complex->Activation One-Pot Final Branched Sulfonamide (High Yield) Activation->Final Warm to RT

Figure 2: The DABSO Protocol. Note the absence of the unstable sulfonyl chloride isolation step.

Step-by-Step:

  • Sulfinate Formation: To a suspension of DABSO (0.6 equiv, providing 1.2 equiv

    
    ) in anhydrous THF at -40°C, add the branched Grignard reagent (1.0 equiv) dropwise.
    
  • Equilibration: Warm to room temperature (RT) and stir for 1 hour. The suspension will clear as the magnesium sulfinate forms.

  • Activation (Amination):

    • Method 1 (via Sulfonimidate): Cool to 0°C. Add an oxidatively activated amine (e.g., prepared from amine + NCS) directly to the sulfinate.

    • Method 2 (via NFSI): For primary sulfonamides, add

      
      -fluorobenzenesulfonimide (NFSI) followed by ammonia.
      
  • Isolation: Quench with saturated

    
    . Extract with EtOAc. The product is often pure enough to bypass chromatography.
    
References
  • Woolven, H., et al. (2011).[1][3] "DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation."[1][2][3][4] Organic Letters.

  • Davies, T. Q., et al. (2020).[3] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters.

  • Maletina, I. I., et al. (2011). "Stability of Heteroaromatic Sulfonyl Chlorides." ResearchGate / ChemRxiv.

  • Deeming, A. S., et al. (2014).[5] "DABSO-Based, Three-Component, One-Pot Sulfone Synthesis." Organic Letters.

  • Nguyen, T., et al. (2021). "Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis." MacMillan Group Publications.

Sources

Confirming the Purity of Synthesized Pentane-3-sulfonamide by HPLC: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentane-3-sulfonamide (


) presents a distinct analytical challenge compared to its aromatic counterparts (e.g., sulfamethoxazole).[1] Lacking a benzene ring, it possesses no strong UV chromophore above 210 nm, rendering standard UV detection at 254 nm ineffective.[1] This guide outlines a validated High-Performance Liquid Chromatography (HPLC) strategy using Charged Aerosol Detection (CAD)  or Evaporative Light Scattering Detection (ELSD)  as the superior alternative to traditional UV methods and Gas Chromatography (GC).[1]

Part 1: Strategic Method Selection (The "Why" and "How")

The Analytical Dilemma: Aliphatic vs. Aromatic

Most researchers default to UV detection for sulfonamides. However, Pentane-3-sulfonamide is aliphatic.[1][2] Its UV absorbance is negligible, relying solely on the weak


 transitions of the sulfur-oxygen bonds, which occur deep in the UV range (<200 nm) where solvent cutoffs interfere.
Comparative Analysis: HPLC vs. Alternatives
FeatureHPLC (Recommended) Gas Chromatography (GC) Quantitative NMR (qNMR)
Suitability High. Ideal for polar, non-volatile analytes.[1]Low to Medium. Requires derivatization.Medium. Good for potency, poor for impurities.[1]
Thermal Stability Ambient operation preserves sample integrity.High injector temps (

C) can cause desulfonylation (

loss).[1]
Non-destructive.
Sensitivity (LOD) High (ng range with ELSD/MS).[1]Good (with FID), but requires volatile derivatives.[1]Low (typically >1 mg required for high S/N).
Impurity Profiling Excellent separation of polar sulfonic acid byproducts.Poor resolution of polar precursors without derivatization.Overlapping signals often obscure trace impurities (<0.1%).

Verdict: HPLC is the gold standard for purity confirmation, provided the correct detector is chosen. GC is rejected due to the risk of thermal degradation and the need for methylation steps that introduce variability.

Detector Selection: The Critical Decision
  • UV-Vis (200-210 nm): Risky. High background noise from solvents (acetonitrile cutoff is 190 nm). Poor sensitivity.

  • Refractive Index (RI): Obsolete. Incompatible with gradient elution required to separate impurities.

  • ELSD / CAD: Optimal. Universal response independent of optical properties. Detects all non-volatile analytes (sulfonamide + impurities) with high sensitivity.

Part 2: Experimental Protocol (The "Trustworthiness")

This protocol is designed to be self-validating . It includes specific markers to confirm system performance.

Reagents and Standards
  • Analyte: Pentane-3-sulfonamide (Synthesized).[1]

  • Key Impurity A (Precursor): Pentane-3-sulfonyl chloride (rapidly hydrolyzes to Pentane-3-sulfonic acid in aqueous media).[1]

  • Key Impurity B (Side Product): Pentane-3-sulfonic acid (highly polar).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Additive: 0.1% Formic Acid (improves peak shape and ionization if MS is used).

HPLC Conditions (Universal CAD/ELSD Method)
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5

)
Standard reversed-phase column with end-capping to reduce silanol interactions with the amide nitrogen.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the sulfonamide (

), keeping it neutral for better retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLow viscosity solvent for lower backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for 3.5

particles.
Column Temp 35°CImproves mass transfer and reproducibility.
Detector Charged Aerosol Detector (CAD) Nebulizer Temp: 35°C. Power Function: 1.0.
Injection Vol 10

Standard load; adjust based on concentration (approx. 0.5 mg/mL).
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Elution of highly polar Sulfonic Acid impurities).[1]
2.05%End of Hold.
12.095%Linear Ramp (Elution of Pentane-3-sulfonamide).[1]
15.095%Wash (Remove lipophilic dimers).[1]
15.15%Re-equilibration.
20.05%Ready for next injection.[1]

Part 3: Visualization & Logic[1]

Workflow: Synthesis to Purity Confirmation

The following diagram illustrates the logical flow of the experiment, highlighting where impurities originate and how the analytical method discriminates them.

G Synthesis Synthesis Reaction (Pentane + Chlorosulfonic Acid) Crude Crude Mixture Synthesis->Crude Workup Workup / Crystallization Crude->Workup Impurity1 Impurity: Pentane-3-sulfonic Acid (Hydrolysis Product) Crude->Impurity1 Side Reaction Impurity2 Impurity: Structural Isomers (1- or 2-pentane...) Crude->Impurity2 Isomerization HPLC HPLC-CAD Analysis Workup->HPLC Impurity1->HPLC Elutes @ Void Vol (tR ~1-2 min) Impurity2->HPLC Elutes close to Main Peak

Figure 1: Synthesis workflow and impurity origin tracking.

Analytical Decision Tree

How to choose the correct detector based on molecular properties.

DecisionTree Start Pentane-3-sulfonamide Purity Check Chromophore Has UV Chromophore (Benzene/Conjugation)? Start->Chromophore Volatile Is it Volatile & Thermally Stable? Chromophore->Volatile No (Aliphatic) UV Use HPLC-UV (254nm) Chromophore->UV Yes GC Use GC-FID Volatile->GC Yes CAD RECOMMENDED: HPLC-CAD / ELSD Volatile->CAD No (Polar/Labile)

Figure 2: Analytical decision tree selecting CAD/ELSD for aliphatic sulfonamides.

Part 4: Validation & Troubleshooting

To ensure Scientific Integrity , the method must be validated against the following criteria:

  • Specificity: Inject pure Pentane-3-sulfonic acid (the hydrolysis impurity). It must elute near the void volume (

    
     min), well-separated from the main Pentane-3-sulfonamide peak (
    
    
    
    min).[1]
  • Linearity: CAD/ELSD response is non-linear (log-log relationship).[1] You must plot

    
     vs. 
    
    
    
    to obtain a linear calibration curve (
    
    
    ).[1]
  • LOD/LOQ: Determine the limit of detection by injecting sequentially diluted standards until the Signal-to-Noise ratio is 3:1.

Troubleshooting Guide
  • Problem: No peaks visible.

    • Cause: Detector gain too low or nebulizer clogged.

    • Fix: Increase gain; ensure mobile phase is volatile (use Formic Acid, NOT Phosphate buffers).[1]

  • Problem: "Ghost" peaks.

    • Cause: Solvent impurities.

    • Fix: Use LC-MS grade solvents; CAD is extremely sensitive to non-volatile residues in solvents.

References

  • Separation of Sulfonamides by HPLC

    • Agilent Technologies. (2023).[3][4] Analysis of Sulfonamide Residues in Food using HPLC-FLD. Retrieved from [1]

  • Comparison of HPLC and GC

    • Chromatography Today. (2024).[5] HPLC vs GC - A Beginner's Guide. Retrieved from

  • Charged Aerosol Detection Principles

    • Thermo Fisher Scientific. (2022).[6][7][8] Charged Aerosol Detection for Non-Chromophoric Compounds. Retrieved from [1]

  • Aliphatic Sulfonamide Properties

    • PubChem. (2025).[6] 1-Pentanesulfonamide Compound Summary. Retrieved from [1]

  • Method Validation Guidelines

    • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

"comparative study of the acidity of the N-H bond in alkyl sulfonamides"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the sulfonamide moiety (


) is a cornerstone pharmacophore, serving as a critical bioisostere for carboxylic acids.[1][2] While aryl sulfonamides (e.g., sulfa drugs) are widely documented, alkyl sulfonamides  offer distinct physicochemical profiles that are increasingly valuable in fragment-based drug discovery (FBDD).[1]

This guide provides an objective, data-driven comparison of the N-H bond acidity in alkyl sulfonamides. We analyze how structural modifications—specifically fluorination of the alkyl chain and acylation of the nitrogen—modulate


, solubility, and binding affinity. We also provide validated experimental protocols for determining these values in a drug discovery setting.

Mechanistic Foundation: Why Are They Acidic?

The acidity of the sulfonamide N-H bond is governed by the stability of its conjugate base (the sulfonamidate anion). Upon deprotonation, the negative charge on the nitrogen is stabilized by two primary factors:

  • Inductive Effect (-I): The sulfonyl group (

    
    ) is strongly electron-withdrawing, pulling electron density away from the nitrogen.[1]
    
  • Resonance Delocalization: The negative charge is delocalized onto the sulfonyl oxygens.

However, unlike carboxylic acids (


), simple alkyl sulfonamides are weak acids (

).[1] To make them physiologically relevant (ionized at pH 7.4), structural engineering is required.[1]
Diagram 1: Mechanistic Drivers of Acidity

The following diagram maps the structural features to their impact on anion stability and resulting


.

AcidityMechanism Substituent Substituent (R-Group) Inductive Inductive Effect (-I) (e.g., CF3 vs CH3) Substituent->Inductive Determines Strength AnionStability Conjugate Base Stability Inductive->AnionStability Stabilizes N- Resonance Resonance Stabilization Resonance->AnionStability Delocalizes Charge pKa pKa Value (Acidity) AnionStability->pKa Inverse Relationship (High Stability = Low pKa)

Figure 1: Structural determinants of sulfonamide acidity.[1] Stronger electron-withdrawing groups (EWG) enhance inductive effects, stabilizing the anion and lowering


.[1]

Comparative Analysis: Alkyl Sulfonamide Variants

This section compares the standard Methanesulfonamide against its fluorinated and acylated alternatives. These modifications are the primary tools a medicinal chemist uses to "tune" the


.
The "Fluorine Effect": Methyl vs. Trifluoromethyl

Replacing the methyl group with a trifluoromethyl group (


) drastically increases acidity due to the potent electronegativity of the three fluorine atoms.
  • Methanesulfonamide (

    
    ):  Weak acid.[1][3][4] Neutral at physiological pH.[1]
    
  • Trifluoromethanesulfonamide (

    
    ):  Stronger acid.[1] Significant ionization at physiological pH.[1]
    
Bioisosteric Tuning: Acyl Sulfonamides

To mimic the acidity of carboxylic acids (


), the sulfonamide nitrogen can be acylated (

).[1][2] The adjacent carbonyl group provides additional resonance stabilization, dropping the

into the 4–5 range.
Table 1: Comparative Physicochemical Data

Data synthesized from potentiometric and spectrophotometric studies.[1]

Compound ClassStructureApprox.[1][2][3][5][6][7][8][9][10][11][12][13]

(H₂O)
Electronic DriverPhysiological State (pH 7.[1]4)Application
Methanesulfonamide

10.8 Moderate -I (Sulfonyl)99.9% NeutralPolar scaffold, H-bond donor
Trifluoromethanesulfonamide

6.3 Strong -I (

+ Sulfonyl)
~90% IonizedBioisostere for carboxylic acid
Acyl-Methanesulfonamide

4.5 – 5.5 Resonance (

+

)
99% IonizedPotent carboxylic acid mimic
Benzenesulfonamide

10.1 Moderate -I (Aryl)99% NeutralAntibacterial (Sulfa drugs)

Key Insight: If your drug target requires a negative charge for binding (e.g., salt bridge formation) but you need to avoid the metabolic liability of a carboxylic acid, Trifluoromethanesulfonamide (


 6.3) is often superior to standard sulfonamides.[1]

Experimental Methodologies

Accurate


 determination is critical. Standard potentiometric titration often fails for sulfonamides due to low aqueous solubility.[1] Below are two validated protocols.
Diagram 2: Method Selection Workflow

MethodSelection Start Start: Select Compound Solubility Is Solubility > 0.5 mM in Water? Start->Solubility Est_pKa Estimated pKa Range? Solubility->Est_pKa Yes Cosolvent Method B: LC-pH or UV-Metric (Cosolvent Extrapolation) Solubility->Cosolvent No (Poor Solubility) Potentiometric Method A: Potentiometric Titration (Gold Standard) Est_pKa->Potentiometric 3 < pKa < 11 Est_pKa->Cosolvent Limited Sample (<1mg) NMR Method C: NMR Titration (19F or 1H) Est_pKa->NMR pKa < 2 or > 12

Figure 2: Decision tree for selecting the appropriate


 determination method based on solubility and sample availability.
Protocol A: Potentiometric Titration (Standard)

Best for: Soluble alkyl sulfonamides (e.g., Methanesulfonamide).[1] Equipment: Mettler Toledo T70 or Sirius T3.

  • Preparation: Dissolve 2–5 mg of sulfonamide in 10 mL of degassed, carbonate-free water (0.15 M KCl ionic strength adjuster).

  • Titrant: Use 0.1 M KOH (standardized).

  • Execution: Perform titration under

    
     blanket at 25°C.
    
  • Analysis: Plot pH vs. Volume of titrant. The inflection point (steepest slope) represents the equivalence point. The pH at the half-equivalence point equals

    
    .
    
Protocol B: LC-pH (Cosolvent Method)

Best for: Lipophilic sulfonamides (e.g., complex drug candidates).[1] Principle: Measure "apparent"


 (

) in Methanol/Water mixtures and extrapolate to 0% Methanol.[1]
  • Mobile Phase Prep: Prepare buffers (pH 2.0 to 12.0) mixed with Acetonitrile or Methanol (e.g., 30%, 40%, 50% organic).[1][14]

  • Injection: Inject sample at varying mobile phase pH levels.

  • Detection: Monitor retention time (

    
    ). The neutral form retains longer on C18 columns; the ionized form elutes faster.
    
  • Calculation: Fit the sigmoidal curve of

    
     vs. pH to the Henderson-Hasselbalch equation to find 
    
    
    
    .
  • Extrapolation: Plot

    
     vs. % Organic solvent (Yasuda-Shedlovsky plot) to find the aqueous 
    
    
    
    (y-intercept).[1]

Applications in Drug Discovery[2][13][15][16]

Bioisosterism: The "Non-Acid" Acid

Carboxylic acids often suffer from poor membrane permeability and rapid glucuronidation.

  • Strategy: Replace

    
     with 
    
    
    
    or
    
    
    .[1]
  • Outcome: The sulfonamide is neutral or partially ionized at pH 7.4, improving passive diffusion through membranes (LogD modulation) while maintaining the capacity to form hydrogen bonds with the target protein.

Case Study: HCV NS3 Protease Inhibitors

In the development of Asunaprevir, researchers utilized acyl sulfonamides .[2]

  • Challenge: The parent carboxylic acid had poor potency.

  • Solution: Conversion to an acyl sulfonamide (

    
    ) maintained the acidic character required for the active site but introduced new vectors for hydrogen bonding (via the sulfonyl oxygens), increasing potency by 50-fold [2].[2]
    

References

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[1] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[1]

  • Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[1]

  • NIST Chemistry WebBook. (2025).[1] Methanesulfonamide and Trifluoromethanesulfonamide spectral data.[1]

Sources

Comparative Assessment Guide: In Vitro Efficacy of Pentane-3-sulfonamide vs. Standard Antibacterials

[1]

Executive Summary & Strategic Context

Pentane-3-sulfonamide represents a deviation from the classical p-aminobenzenesulfonamide (sulfa drug) scaffold.[1] While traditional sulfonamides (e.g., Sulfamethoxazole) act as competitive inhibitors of dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), aliphatic sulfonamides like Pentane-3-sulfonamide lack the aromatic amine moiety essential for high-affinity DHPS binding.[1]

Consequently, assessing the efficacy of Pentane-3-sulfonamide requires a rigorous, bifurcated approach:

  • Validation of Antibacterial Potency: Determining if the aliphatic core retains any antimicrobial activity (often lower than aromatics).[2]

  • Mechanism Deconvolution: Distinguishing between specific enzymatic inhibition (rare for this structure) and non-specific membrane disruption (common for medium-chain aliphatic amphiphiles).[1]

This guide provides a self-validating framework to objectively compare Pentane-3-sulfonamide against the industry standard, Sulfamethoxazole (SMX) .[1]

Mechanistic Hypothesis & Structural Logic

Before initiating wet-lab protocols, researchers must understand the structural divergence.[1] The following diagram illustrates the theoretical mechanistic gap between the candidate and the benchmark.

MechanismComparisoncluster_0Classical Pathway (Benchmark)cluster_1Candidate Pathway (Pentane-3-sulfonamide)SMXSulfamethoxazole(Aromatic Amine)PABA_MimicMimics PABA StructureSMX->PABA_MimicDHPSTarget: DHPS EnzymePABA_Mimic->DHPSCompetitive InhibitionFolate_BlockFolate Synthesis BlockedDHPS->Folate_BlockP3SPentane-3-sulfonamide(Aliphatic Chain)No_MimicLacks PABA MoietyP3S->No_MimicAlt_MechPotential Mechanism:Membrane/pH Gradient DisruptionP3S->Alt_MechLipophilicity Driven?No_Mimic->DHPSLow/No Affinity

Figure 1: Structural Activity Relationship (SAR) divergence between classical aromatic sulfonamides and the aliphatic candidate Pentane-3-sulfonamide.

Experimental Protocols

To ensure data integrity, all assays must be performed in triplicate with positive (Sulfamethoxazole) and negative (Solvent/Media) controls.[1]

Protocol A: Minimum Inhibitory Concentration (MIC)

Objective: Quantify the lowest concentration of Pentane-3-sulfonamide required to inhibit visible bacterial growth.[1]

Methodology: Broth Microdilution (CLSI M07 Standard).[1]

  • Inoculum Preparation:

    • Cultivate bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to mid-log phase.[1]

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Compound Preparation:

    • Dissolve Pentane-3-sulfonamide in DMSO (Stock: 10 mg/mL).[1]

    • Critical Step: Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity.

    • Prepare serial 2-fold dilutions in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation:

    • Add diluted inoculum to wells.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Readout:

    • Visual inspection for turbidity or absorbance measurement at OD600.

Self-Validation Check:

  • If the SMX control MIC deviates from the QC range (e.g., >64 µg/mL for susceptible E. coli), the entire plate is invalid.[1]

Protocol B: Time-Kill Kinetics

Objective: Determine if the candidate is bacteriostatic (like SMX) or bactericidal (potential membrane activity).[1]

  • Setup: Prepare 10 mL cultures containing the compound at

    
     MIC.
    
  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute samples in saline and plate on agar. Count colonies after incubation.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL.[1]
      
    • Bacteriostatic:

      
       reduction.[1]
      

Comparative Data Presentation

The following table structure is recommended for publishing your findings. It contrasts the expected high potency of the benchmark against the likely moderate/low potency of the aliphatic candidate, highlighting the "Selectivity Index" (SI).[1]

Table 1: Comparative Efficacy Profile (Template)

MetricPentane-3-sulfonamide (Candidate)Sulfamethoxazole (Benchmark)Interpretation
Molecular Weight 151.23 g/mol 253.28 g/mol Candidate is smaller, potentially higher permeability.[1]
MIC (E. coli) Experimental Value (e.g., >128 µg/mL)8–32 µg/mLHigh MIC indicates poor specific binding.[1]
MIC (S. aureus) Experimental Value32–64 µg/mLGram-positive permeability check.[1]
Mode of Action Unknown (Likely Non-Specific)Bacteriostatic (Folate Inhibitor)Distinct kinetic profiles expected.[1]
Cytotoxicity (

)
Required Control>500 µg/mLCritical: If MIC


, the compound is a toxin, not a drug.[1]

Workflow for "Go/No-Go" Decision

This flowchart guides the researcher through the decision matrix based on experimental output.

DecisionMatrixStartStart AssessmentMIC_TestRun MIC Assay(Protocol A)Start->MIC_TestCheck_MICIs MIC < 64 µg/mL?MIC_Test->Check_MICHigh_MICLow Potency(Likely Inactive)Check_MIC->High_MICNoLow_MICActive HitCheck_MIC->Low_MICYesTox_TestRun Cytotoxicity(Mammalian Cells)Low_MIC->Tox_TestCheck_SISelectivity Index(CC50 / MIC) > 10?Tox_Test->Check_SIDiscardDiscard:General ToxinCheck_SI->DiscardNoProceedProceed toMechanism StudyCheck_SI->ProceedYes

Figure 2: Decision matrix for evaluating aliphatic sulfonamide candidates.

Expert Commentary & Troubleshooting

The Solubility Trap: Aliphatic sulfonamides like Pentane-3-sulfonamide exhibit different solubility profiles than their aromatic counterparts.[1]

  • Issue: Precipitation in aqueous media (CAMHB) can mimic bacterial growth (false resistance) or inhibit growth via physical occlusion (false susceptibility).[1]

  • Solution: Always include a sterile control (Media + Compound only) to measure background turbidity.[1]

The "False" Sulfonamide Effect: Do not assume Pentane-3-sulfonamide can be rescued by Trimethoprim (TMP).[1]

  • Reasoning: TMP synergizes with sulfonamides by blocking the next step in the folate pathway. If Pentane-3-sulfonamide does not bind DHPS (the first step), adding TMP will not produce the characteristic synergistic "fractional inhibitory concentration" (FIC index < 0.[1]5) seen with SMX/TMP.[1]

  • Validation: Run a Checkerboard Assay. Lack of synergy confirms the candidate does not act on the folate pathway.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][1]

  • Yousef, F., et al. (2018).[1][3] "Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)." Open Access Journal of Pharmaceutical Research. [Link]

  • Seydel, J. K. (1968).[1] "Sulfonamides: Structure-Activity Relationships and Mode of Action."[4] Journal of Pharmaceutical Sciences. [Link]

Safety Operating Guide

Pentane-3-sulfonamide: Comprehensive Disposal and Decontamination Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating specialized synthetic intermediates with generic, one-size-fits-all disposal protocols. Pentane-3-sulfonamide is a highly valuable aliphatic sulfonamide building block used extensively in drug discovery and medicinal chemistry. However, the sulfonamide moiety is notoriously recalcitrant to biological degradation.

Improper disposal of this compound is not merely a regulatory violation; it is a profound environmental hazard. Sulfonamides exhibit prolonged half-lives in aquatic environments, resist standard wastewater treatment plant (WWTP) microbial degradation, and pose severe ecotoxicological risks to non-target organisms[1][2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of Pentane-3-sulfonamide, grounded strictly in environmental chemistry and regulatory compliance.

Physicochemical & Ecotoxicological Profile

Before executing any disposal protocol, it is critical to understand the physical and chemical properties of the substance. These properties dictate our choice of solvents, absorbents, and waste routing.

Property / CharacteristicData / ClassificationOperational Implication
Chemical Formula C5H13NO2SContains sulfur and nitrogen; requires specialized high-temperature incineration to manage SOx/NOx emissions.
LogP ~1.19Moderately lipophilic; will partition into organic solvents but retains some aqueous solubility.
Environmental Persistence High (WWTP Recalcitrant)Strictly prohibits sewering. Sulfonamides pass through WWTPs and contaminate receiving rivers[1].
Aquatic Toxicity High Hazard Quotient (HQ)Poses significant risk to aquatic algae and Daphnia[2]. Must be routed for thermal destruction.
Regulatory Status Hazardous Chemical WasteManaged under RCRA guidelines; healthcare/pharma facilities may manage under EPA Subpart P[3][4].

The Causality of Sulfonamide Waste Segregation

Why do we implement such strict segregation for Pentane-3-sulfonamide? Do not just follow the steps—understand the science behind them:

  • The Sewering Ban: Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), the intentional disposal (sewering) of hazardous pharmaceutical waste down toilets or drains is strictly prohibited[3][4]. Even if your facility is not a healthcare entity, discharging sulfonamides into municipal wastewater introduces antimicrobial resistance vectors and ecotoxicity into the environment[1].

  • Halogenated vs. Non-Halogenated Segregation: When Pentane-3-sulfonamide is dissolved in solvents, the waste must be segregated. Mixing halogenated solvents (e.g., Dichloromethane) with non-halogenated solvents (e.g., DMSO, Methanol) alters the required incineration temperature. Halogenated waste requires ultra-high-temperature incineration to prevent the formation of toxic dioxins[5].

  • The "RCRA Empty" Principle: By systematically triple-rinsing primary containers, we remove the hazardous residue. This allows the heavy glass or plastic vessel to be classified as "RCRA empty," meaning its mass no longer counts toward your facility's monthly hazardous waste generator status, keeping you below the Large Quantity Generator (LQG) threshold[4].

Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating systems. By following these steps, you inherently ensure regulatory compliance and environmental protection.

Protocol A: Solid Waste Disposal (Unused or Expired Reagent)

Objective: Safely package pure or crystalline Pentane-3-sulfonamide for thermal destruction.

  • Primary Containment: Transfer the expired or unused solid Pentane-3-sulfonamide into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE). Do not use metal containers, as trace moisture can lead to slow degradation and potential reactivity.

  • Segregation: Ensure the waste container is strictly segregated from strong acids, bases, and oxidizing agents.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Chemical Waste - Solid Sulfonamide (Pentane-3-sulfonamide)" and include the accumulation start date[5].

  • Storage: Store in your laboratory's designated Satellite Accumulation Area (SAA). Under RCRA, you must transfer this to the central accumulation area within 6 months or when the volume limit is reached[5].

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Solutions)

Objective: Route solvent-dissolved Pentane-3-sulfonamide based on halogen content.

  • Solvent Identification: Determine the primary solvent used in your reaction or stock solution.

  • Routing:

    • If using DCM, Chloroform, or other halogens: Pour the solution into the designated Halogenated Waste Carboy .

    • If using DMSO, DMF, Methanol, or aqueous buffers: Pour the solution into the designated Non-Halogenated Waste Carboy .

  • Heavy Metal Verification: Ensure no heavy metals (e.g., Palladium, Osmium) are in the mixture. Sulfonamides can coordinate with heavy metals, creating complex waste streams that require separate profiling[5].

  • Secondary Containment: Always place liquid waste carboys in secondary containment trays to capture accidental leaks or over-pressurization spills.

Protocol C: Contaminated Consumables & Triple-Rinse Workflow

Objective: Decontaminate primary packaging to reduce hazardous waste volume.

  • Initial Emptying: Thoroughly empty all contents from the original Pentane-3-sulfonamide vial[5].

  • First Rinse: Add a small volume of a compatible solvent (e.g., Methanol or Acetone) to the vial. Cap and agitate for 15 seconds. Dispose of the rinsate into the appropriate liquid waste carboy.

  • Second & Third Rinse: Repeat the rinsing process two more times.

  • Vessel Disposal: The vial is now considered "RCRA empty." Deface the manufacturer's label by marking an "XXX" through it[5]. Dispose of the vial in the trace hazardous waste bin or standard glass disposal, depending on your institution's specific Environmental Health and Safety (EHS) guidelines.

Spill Response and Decontamination Plan

In the event of a Pentane-3-sulfonamide spill, immediate and methodical action is required to prevent aerosolization and surface contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • PPE Donning: Ensure you are wearing a flame-retardant lab coat, nitrile gloves, safety goggles, and, if the spill is large and outside a fume hood, an N95 or half-mask respirator to prevent inhalation of fine powders.

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the powder. Lightly mist the powder with a compatible solvent (e.g., water or a low-volatility organic) to dampen it.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Never use combustible absorbents (like paper towels) if the solvent is flammable.

  • Collection: Use a plastic scoop to collect the dampened powder or saturated absorbent. Place it into a heavy-duty, sealable plastic bag or HDPE bucket.

  • Surface Decontamination: Wash the spill surface with a detergent solution, followed by a water wipe-down. Collect all cleaning materials as hazardous waste.

Waste Routing Visualization

The following diagram illustrates the logical decision-making process for routing Pentane-3-sulfonamide waste, ensuring proper segregation prior to high-temperature incineration.

G Start Pentane-3-sulfonamide Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Consumables Contaminated Consumables Start->Consumables Incineration High-Temperature Incineration Solid->Incineration Halo Halogenated Solvents (e.g., DCM) Liquid->Halo NonHalo Non-Halogenated Solvents (e.g., DMSO) Liquid->NonHalo Rinse Triple Rinse Protocol Consumables->Rinse Halo->Incineration NonHalo->Incineration Rinse->Liquid Rinsate Trace Trace Hazardous Waste Bin Rinse->Trace Empty Vessel Trace->Incineration

Figure 1: Decision matrix for Pentane-3-sulfonamide waste segregation and disposal routing.

References

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. URL:[Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). URL:[Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Alston & Bird. URL:[Link]

  • Occurrence, ecotoxicological risks of sulfonamides and their acetylated metabolites in the typical wastewater treatment plants and receiving rivers at the Pearl River Delta. ResearchGate. URL:[Link]

  • Occurrence of sulfonamide residues along the Ebro River basin: removal in wastewater treatment plants and environmental impact assessment. PubMed. URL:[Link]

Sources

Comprehensive Safety & Handling Guide: Pentane-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Intelligence & Risk Profile

As researchers, we often treat "intermediates" with less rigor than "reagents," but Pentane-3-sulfonamide (


) requires specific vigilance. Unlike its corrosive precursor (pentane-3-sulfonyl chloride), the sulfonamide is typically a solid powder. However, it carries a distinct risk profile centered on biological sensitization  and mucous membrane irritation .
The "Why" Behind the Protocol

You are not just protecting yourself from chemical burns; you are preventing long-term immunological sensitization. The sulfonamide moiety (


) is the structural basis for "sulfa" drugs. Even if you do not have a known sulfa allergy, repeated dermal or inhalation exposure to this intermediate can induce hypersensitivity.

Key Hazard Classifications (GHS/CLP):

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.

  • Sensitization (Implicit): Treat as a potential sensitizer due to sulfonamide structure.

Part 2: The PPE Matrix

The following protection standards are non-negotiable for handling Pentane-3-sulfonamide in quantities >10 mg.

Operational PhasePrimary HazardRequired PPE (Specs)Scientific Rationale
Weighing (Solid) Inhalation of dust; Static-induced dispersion.Resp: N95 or P100 (if outside hood).Gloves: Nitrile (0.11 mm / 4 mil).Eyes: Chemical Splash Goggles.Fine sulfonamide powders are static-prone. Safety glasses allow dust entry from the side; goggles provide a sealed environment [1].
Solubilization Splash; Dermal absorption (enhanced by solvent).Gloves: Double-glove Nitrile or Laminate (Silver Shield) if using DMSO/DMF.Eyes: Safety Glasses w/ Side Shields.Once dissolved, the solvent dictates permeation. DMSO carries solutes through the skin rapidly. Double-gloving increases breakthrough time [2].
Synthesis/Reflux Thermal vapor; Over-pressurization.Face: Polycarbonate Face Shield (8-inch).Body: Nomex Lab Coat (if flammable solvents used).Standard splash protection is insufficient for pressurized glass failure or solvent superheating.
Spill Cleanup High-concentration dust/aerosol.Resp: Full-face elastomeric respirator (P100 filters).Suit: Tyvek disposable coverall.Prevents saturation of clothing and maximum respiratory isolation during active disturbance of the material.

Part 3: Operational Protocols

Safe Weighing & Transfer Workflow

Objective: Transfer solid Pentane-3-sulfonamide without generating airborne particulates.

The "Static Trap": Sulfonamides are often crystalline and prone to triboelectric charging.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun on the spatula and weigh boat before dispensing. If unavailable, wipe the exterior of the weigh boat with a Kimwipe dampened in ethanol to discharge static.

  • Transfer: Do not dump the powder. Use a funnel with a wide bore to prevent bridging.

Solubilization Logic

Pentane-3-sulfonamide is lipophilic.

  • Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate, DMSO.

  • Protocol: Add solvent to the solid, not vice-versa, to prevent "puffing" of the powder into the air.

Visualization: Safe Handling Workflow

SafeHandling Start Start: Solid Reagent Retrieval Check Check Engineering Controls (Fume Hood Flow > 100 fpm) Start->Check PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat Check->PPE Weigh Weighing Phase (Inside Hood + Anti-Static) PPE->Weigh Visual Inspection of Gloves Dissolve Solubilization (Add Solvent to Solid) Weigh->Dissolve Use Funnel Waste Disposal: Solid Waste (if dry) Organic Solvent Waste (if dissolved) Weigh->Waste Contaminated Weigh Boats Reaction Reaction Setup Dissolve->Reaction Reaction->Waste

Figure 1: Decision tree for the safe retrieval, weighing, and solubilization of Pentane-3-sulfonamide, emphasizing engineering controls.

Part 4: Emergency & Disposal Logistics

Spill Response (Solid Powder)

Do not dry sweep. Dry sweeping creates a hazardous aerosol cloud.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Dampen: Cover the spill with a paper towel soaked in an inert solvent (e.g., heptane or water, depending on surface compatibility) to suppress dust.

  • Collect: Scoop the damp material into a wide-mouth jar.

  • Clean: Wash the surface with a detergent solution to remove residues that could cause contact dermatitis later.

Disposal Classification

Proper segregation is vital to prevent downstream reactions in waste drums.

  • Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in Hazardous Solid Waste (Trace Organics) . Label clearly as "Sulfonamide Contaminated."

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (MeOH, EtOH): Organic Waste (Non-Halogenated) .

    • If dissolved in DCM/Chloroform: Organic Waste (Halogenated) .

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as sulfonamides can undergo oxidation to toxic nitroso intermediates.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (2025).[2] Compound Summary: Pentane-1-sulfonamide (CID 10920696).[2] National Center for Biotechnology Information. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

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